4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid
Description
Propriétés
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGKMSGPYQNGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375266 | |
| Record name | 4-(tert-Butoxycarbonyl)thiomorpholine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134676-67-8 | |
| Record name | 4-(1,1-Dimethylethyl) 2,4-thiomorpholinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134676-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(tert-Butoxycarbonyl)thiomorpholine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 134676-67-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of the physical and chemical properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic workflows. This guide moves beyond a simple recitation of data, offering insights into the practical application and interpretation of these properties.
Introduction: A Versatile Heterocyclic Building Block
This compound, often abbreviated as Boc-thiomorpholine-2-carboxylic acid, is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structure incorporates a thiomorpholine core, a carboxylic acid functional group, and a tert-butoxycarbonyl (Boc) protected amine. This unique combination makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of novel therapeutic agents and peptidomimetics.[1][2][3]
The thiomorpholine ring, a sulfur analogue of morpholine, can impart distinct physicochemical properties to a parent molecule, potentially influencing its metabolic stability, binding affinity, and overall pharmacological profile.[1] The Boc protecting group is crucial for synthetic strategy, allowing for selective reactions at the carboxylic acid moiety before being cleanly removed under mild acidic conditions.[1] This guide will delineate the core physical properties that a researcher must understand for its effective handling, characterization, and application.
Chemical and Physical Identity
A clear definition of the compound's identity is the foundation for all laboratory work. The key identifiers and core physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 134676-67-8 | [1][4][5] |
| Molecular Formula | C₁₀H₁₇NO₄S | [1][4][5] |
| Molecular Weight | 247.31 g/mol | [1][2][4] |
| Appearance | White to off-white solid | [2][4] |
| Melting Point | 127-134°C | [1] |
| Purity | Commonly available at ≥95% or ≥97% | [2][4][5] |
| Synonyms | N-Boc-thiomorpholine-2-carboxylic acid, 4-(tert-butoxycarbonyl)-2-thiomorpholinecarboxylic acid | [4] |
| InChI Key | VJGKMSGPYQNGGK-UHFFFAOYSA-N | [1][4] |
Molecular Structure Visualization
The spatial arrangement of atoms dictates the compound's reactivity and physical characteristics. The following diagram illustrates the structure of this compound.
Caption: Molecular structure of 4-(Boc)-thiomorpholine-2-carboxylic acid.
Spectroscopic Characterization Profile (Theoretical)
While specific spectra depend on the instrument and conditions, a theoretical profile based on the molecular structure provides a powerful tool for identity confirmation.
Infrared (IR) Spectroscopy
The principle of IR spectroscopy is that functional groups absorb infrared radiation at specific frequencies, causing molecular vibrations.[6] For this compound, the spectrum is dominated by the carboxylic acid and carbamate moieties.
Expected Characteristic IR Absorptions:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Very broad, often obscuring C-H stretches. This breadth is due to strong hydrogen-bonded dimers.[6] |
| Alkane C-H | Stretch | 2980 - 2850 | Sharp peaks, may be superimposed on the broad O-H band.[7][8] |
| Carbamate (Boc) C=O | Stretch | ~1760 - 1690 | Strong, sharp absorption. |
| Carboxylic Acid C=O | Stretch | ~1725 - 1700 | Strong, sharp absorption. The presence of two C=O groups may lead to a broadened peak or two distinct peaks in this region.[9] |
| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Strong intensity.[7] |
| Carboxylic Acid O-H | Bend | 1440 - 1395 & 950 - 910 | Medium intensity.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Protons in different chemical environments will resonate at different frequencies (chemical shifts).
-
-COOH (Carboxylic Acid): A very broad singlet, typically highly deshielded (>10-12 ppm).
-
-C(CH₃)₃ (Boc group): A sharp singlet integrating to 9 protons, typically around 1.4-1.5 ppm.
-
Thiomorpholine Ring Protons: A series of complex multiplets between ~2.5 and 4.5 ppm. The proton at the C2 position (alpha to the carboxylic acid) would be expected to be the most downfield of the ring protons.
-
-
¹³C NMR: Each unique carbon atom will give a distinct signal.
-
-COOH (Carboxyl Carbon): Expected to appear in the 170-180 ppm range.[9]
-
-NCOO- (Carbamate Carbonyl): Expected in the 150-160 ppm range.
-
-C(CH₃)₃ (Quaternary Carbon): Typically around 80 ppm.
-
-C(CH₃)₃ (Methyl Carbons): A single peak around 28 ppm.
-
Thiomorpholine Ring Carbons: Signals expected between 25-60 ppm.
-
Experimental Protocols & Methodological Insights
Trustworthy data is built on robust experimental design. The protocols described here are self-validating systems for confirming the identity and purity of the compound.
Protocol: Melting Point Determination
Objective: To determine the melting range of the solid compound, which serves as a crucial indicator of purity.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. A solvent-free, crystalline solid is essential for an accurate reading.
-
Loading: Finely crush a small amount of the solid. Pack the powder into a capillary tube to a height of 2-3 mm. Proper packing ensures uniform heat transfer.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (127°C).[1] Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Causality and Interpretation: A pure crystalline solid typically has a sharp melting range of 1-2°C. The reported range of 127-134°C is somewhat broad, which may reflect the presence of different crystalline forms or minor impurities in commercially available samples.[1] A broad or depressed melting range compared to a reference standard is a strong indicator of impurity.
Protocol: Acquiring an Infrared Spectrum via ATR
Objective: To obtain a vibrational spectrum of the compound to confirm the presence of key functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This step is critical as it subtracts the absorbance from the air (CO₂, H₂O) and the crystal itself from the final sample spectrum.
-
Sample Application: Place a small, representative sample of the solid directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal. Good contact is essential for a strong signal, as the IR beam only penetrates a few microns into the sample.
-
Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be automatically ratioed against the background spectrum by the instrument's software.
Expertise & Rationale: ATR is chosen for its simplicity and speed, requiring minimal sample preparation compared to traditional KBr pellet methods. It is a self-validating technique because the expected peaks (broad O-H, sharp C=O) are highly characteristic. The absence of these peaks or the appearance of unexpected signals would immediately invalidate the sample's assumed identity.
Safe Handling and Storage
Prudent laboratory practice requires adherence to established safety protocols.
-
Hazard Classifications: The compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][10] Some suppliers also list H302 (Harmful if swallowed).
-
Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling Precautions: Avoid inhalation of dust and direct contact with skin and eyes.[1]
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperature is 2-8°C.[1]
Conclusion
This compound is a foundational building block for advanced chemical synthesis. A thorough understanding of its physical properties—from its melting point as a purity check to its spectroscopic signatures for identity confirmation—is not merely academic. It is essential for the successful design and execution of synthetic routes, ensuring the integrity and reproducibility of research outcomes in drug discovery and development. The data and protocols presented in this guide provide the necessary framework for its confident and safe application in the laboratory.
References
- This compound | CAS 134676-67-8 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq_iKpuk5PW8vkHZ5-fbpLeXzKcXFUAPZe9ZiHUa4omG6EU98g83X8rpt1io-DZlr4QgXrUBS5f9hlV-BllYn6B7sNHZVY1Q0x801_rqdq3I0D8DAGki_MsfnjwL8TRLELtSj1]
- N-BOC-thiomorpholine-2-carboxylic acid | 134676-67-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh303c55ec]
- (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6559076]
- This compound - CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/125340/DA007LVA]
- N-Boc-morpholine-2-carboxylic acid | 189321-66-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d702727]
- (R)-4-BOC-THIOMORPHOLINE-3-CARBOXYLIC ACID (CAS No. 114525-81-4) SDS. [URL: https://www.xixisys.com/sds/114525-81-4_sds.html]
- 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid 1,1-dioxide - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/758169]
- This compound - GuideChem. [URL: https://www.guidechem.com/product_show/1018318.html]
- IR: carboxylic acids - University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch19/ir-c-acid.html]
- (S)-4-(tert-Butoxycarbonyl)thiomorpholine-2-carboxylic acid - BLDpharm. [URL: https://www.bldpharm.com/products/2061724-57-8.html]
- (S)-4-(tert-butoxycabonyl)morpholine-2-carboxylic acid - Bridge Organics. [URL: https://www.bridgeorganics.com/product/s-4-tert-butoxycabonylmorpholine-2-carboxylic-acid/]
- This compound;CAS No. - ChemShuttle. [URL: https://www.chemshuttle.com/product-info/134676-67-8]
- (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid - BLDpharm. [URL: https://www.bldpharm.com/products/884512-77-0.html]
- R-4-Boc-thiomorpholine-3-carboxylic acid - Chem-Impex. [URL: https://www.chemimpex.com/products/17850]
- Thiomorpholine-2-carboxylic acid | 134676-66-7 - Benchchem. [URL: https://www.benchchem.com/product/b152206]
- Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]
- Table of Characteristic IR Absorptions - University of Colorado Boulder. [URL: https://www.colorado.
- (2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid | ChemScene. [URL: https://www.chemscene.com/products/index.php?cas=1439319-94-4]
- Thiomorpholines - BLDpharm. [URL: https://www.bldpharm.com/products/Thiomorpholines.html]
- Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acid_Derivatives_-_Nucleophilic_Acyl_Substitution/21.
- Thiomorpholine | C4H9NS | CID 67164 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Thiomorpholine]
- (R)-4-Boc-thiomorpholine-3-carboxylic acid | CAS 114525-81-4 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/r-4-boc-thiomorpholine-3-carboxylic-acid-114525-81-4]
- (R)-4-Boc-thiomorpholine-3-carboxylic acid | 114525-81-4 - J&K Scientific. [URL: https://www.jk-sci.com/product-17850]
- IR Spectra for Carboxylic Acid | Detailed Guide - Echemi. [URL: https://www.echemi.com/cms/1110124.html]
Sources
- 1. This compound|CAS 134676-67-8 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound [cymitquimica.com]
- 5. This compound, CasNo.134676-67-8 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 6. echemi.com [echemi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Boc-2-thiomorpholinecarboxylic Acid: Structure, Synthesis, and Applications
Abstract
N-Boc-2-thiomorpholinecarboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protected amine and a thiomorpholine core, offers a versatile scaffold for creating complex molecules with significant therapeutic potential. The thiomorpholine moiety, a sulfur analogue of morpholine, imparts distinct physicochemical properties that can enhance biological activity, metabolic stability, and target binding affinity. This guide provides a comprehensive technical overview of its chemical structure, detailed spectroscopic elucidation, a field-proven synthesis protocol, and its critical applications, particularly as a constrained amino acid in peptidomimetic design.
Introduction: The Significance of Constrained Heterocyclic Scaffolds
In the landscape of drug discovery, the conformational rigidity of a molecule is a key determinant of its binding affinity and selectivity for a biological target. Constrained amino acids—non-canonical residues that restrict the peptide backbone's flexibility—are invaluable tools for designing peptidomimetics with enhanced proteolytic stability and improved pharmacological profiles.[1][2][3] N-Boc-2-thiomorpholinecarboxylic acid emerges as a compound of significant interest, merging the conformational constraints of a cyclic structure with the electronic and steric properties of a sulfur-containing heterocycle. The tert-butoxycarbonyl (Boc) protecting group facilitates its seamless integration into standard peptide synthesis workflows, making it a highly sought-after intermediate for researchers and drug development professionals.[4][5]
Physicochemical Properties and Structural Elucidation
The precise chemical identity and purity of a synthetic building block are paramount for its successful application. N-Boc-2-thiomorpholinecarboxylic acid is a stable, solid compound under standard laboratory conditions.
Table 1: Physicochemical Properties of N-Boc-2-thiomorpholinecarboxylic acid
| Property | Value | Reference(s) |
| CAS Number | 134676-67-8 | [4] |
| Molecular Formula | C₁₀H₁₇NO₄S | [4][5] |
| Molecular Weight | 247.31 g/mol | [4][5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 127-134 °C | [4] |
| Storage Conditions | Sealed in a dry environment, 2-8 °C | [4] |
| Purity | Typically ≥95% |
Chemical Structure
The structure combines a six-membered thiomorpholine ring with a carboxylic acid at the 2-position and a Boc group on the nitrogen at the 4-position.
Spectroscopic Signature Analysis
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale and Structural Assignment |
| FTIR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) | Characteristic broad absorption due to strong intermolecular hydrogen bonding of the carboxylic acid dimer.[6][7] |
| C=O Stretch (Carboxylic Acid) | ~1710-1725 cm⁻¹ (strong, sharp) | Carbonyl stretch of the saturated carboxylic acid, typically observed for the hydrogen-bonded dimer.[6][8] | |
| C=O Stretch (Boc Group) | ~1680-1700 cm⁻¹ (strong, sharp) | Carbonyl stretch of the urethane (carbamate) functional group. | |
| C-O Stretch | ~1210-1320 cm⁻¹ | Stretching vibration of the C-O single bond in the carboxylic acid group.[7] | |
| ¹H NMR | -COOH Proton | 10-13 ppm (broad singlet) | Highly deshielded proton of the carboxylic acid, signal often broadens due to hydrogen exchange.[6][9] |
| Thiomorpholine Ring Protons | 2.5-4.5 ppm (multiplets) | Protons on the carbons adjacent to nitrogen and sulfur atoms, exhibiting complex splitting patterns. | |
| Boc Group Protons | ~1.45 ppm (singlet, 9H) | Nine equivalent protons of the tert-butyl group, appearing as a strong singlet.[10] | |
| ¹³C NMR | Carboxylic Acid Carbonyl | 170-185 ppm | Deshielded carbonyl carbon of the carboxylic acid functional group.[6][9] |
| Boc Group Carbonyl | ~155 ppm | Carbonyl carbon of the tert-butoxycarbonyl protecting group.[11] | |
| Boc Group Quaternary Carbon | ~80 ppm | Quaternary carbon of the tert-butyl group.[11] | |
| Thiomorpholine Ring Carbons | 40-60 ppm | Carbons of the heterocyclic ring, shifted by adjacent N and S heteroatoms.[12] | |
| Boc Group Methyl Carbons | ~28 ppm | Equivalent methyl carbons of the tert-butyl group.[11] |
Synthesis and Mechanistic Insights
The synthesis of N-Boc-2-thiomorpholinecarboxylic acid is typically achieved through a straightforward, two-step process starting from the parent heterocycle, thiomorpholine-2-carboxylic acid. The logic of this approach hinges on the selective protection of the secondary amine, which allows for subsequent manipulations of the carboxylic acid moiety without interference.
Experimental Protocol: N-Boc Protection
This protocol outlines a robust method for the synthesis of the title compound.
Materials:
-
Thiomorpholine-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Carbonate
-
Anhydrous Dichloromethane (DCM)
-
Ethanol & Deionized Water (for recrystallization)
-
Standard glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiomorpholine-2-carboxylic acid in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction and prevent the decomposition of the Boc anhydride.
-
Reagent Addition: Add a suitable base (e.g., triethylamine, 1.1 equivalents) to the solution. Subsequently, add di-tert-butyl dicarbonate (Boc₂O, 1.05-1.1 equivalents) dropwise or in portions. The slight excess of Boc₂O ensures complete conversion of the starting material.[4]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-24 hours.[4] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is typically washed with a dilute acid (e.g., 0.5 N HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine.[13] The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The crude product is obtained after removing the solvent under reduced pressure. High purity (>95%) can be achieved by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.
Causality and Field Insights:
-
Why Boc₂O? Di-tert-butyl dicarbonate is the reagent of choice for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed.
-
Why Anhydrous Conditions? Water can hydrolyze Boc anhydride, reducing the reaction's efficiency. Therefore, using an anhydrous solvent like DCM is crucial for achieving high yields.
-
Why Base? The reaction liberates an acidic proton from the amine. A non-nucleophilic base like triethylamine is required to neutralize this acid and drive the reaction to completion.
Applications in Research and Development
The utility of N-Boc-2-thiomorpholinecarboxylic acid stems from its dual functionality: the acid serves as a handle for amide bond formation, while the Boc group provides a reliable, acid-labile protection for the amine.
Peptide Synthesis and Peptidomimetics
The primary application is in Solid-Phase Peptide Synthesis (SPPS).[14] The Boc group serves as a temporary protecting group for the α-amino function. In the classical Boc/Bzl SPPS strategy, the Boc group is removed under moderately acidic conditions (e.g., Trifluoroacetic acid, TFA, in DCM), which leaves the more robust, acid-labile side-chain protecting groups (like benzyl ethers) intact.[15][16][17] The newly freed amine can then be coupled with the next activated amino acid in the sequence.
By incorporating this molecule, researchers introduce a thiomorpholine ring into the peptide backbone. This has several strategic advantages:
-
Conformational Constraint: The cyclic nature of the thiomorpholine ring restricts the local torsional angles (phi/psi) of the peptide backbone, locking it into a more defined conformation. This can lead to higher binding affinity and selectivity for the target receptor or enzyme.[1]
-
Metabolic Stability: The non-canonical structure can impart resistance to enzymatic degradation by proteases, increasing the in-vivo half-life of the resulting peptidomimetic.[3]
-
Modulation of Physicochemical Properties: The sulfur atom in the thiomorpholine ring, compared to the oxygen in a morpholine analog, can alter properties like lipophilicity, hydrogen bonding capacity, and potential for metabolic oxidation, providing a tool to fine-tune the drug-like properties of a lead compound.[4]
Safety and Handling
N-Boc-2-thiomorpholinecarboxylic acid is classified as an irritant. Appropriate safety precautions are mandatory.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Measures: Handle only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[4]
Conclusion
N-Boc-2-thiomorpholinecarboxylic acid stands as a testament to the power of rational molecular design in chemical and pharmaceutical sciences. Its well-defined structure, accessible synthesis, and strategic utility make it an indispensable building block. By providing a means to introduce conformational constraint and a unique heterocyclic element, it empowers researchers to develop novel peptidomimetics and other complex molecules, accelerating the journey from initial concept to potential therapeutic candidates.
References
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for CO2-Responsive Graft Copolymers: Synthesis and Characterization. Retrieved from [Link]
-
Ibrahim, T. S., et al. (n.d.). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. PMC - NIH. Retrieved from [Link]
-
Wilson, A. J. (n.d.). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]
-
Jo, H., et al. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. MDPI. Retrieved from [Link]
-
Lenci, E., & Trabocchi, A. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. PMC - PubMed Central. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Retrieved from [Link]
-
Ogoshi, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]
-
Neises, B., & Steglich, W. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Hay, M. B., & Myneni, S. C. B. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. Retrieved from [Link]
-
Hay, M. B., & Myneni, S. C. B. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
Hammarström, L. G. J., et al. (n.d.). A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d. Retrieved from [Link]
-
MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]
-
Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
Sources
- 1. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid|CAS 134676-67-8 [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. myneni.princeton.edu [myneni.princeton.edu]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Thiomorpholine(123-90-0) 13C NMR [m.chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
A Senior Application Scientist's Guide to the Spectral Analysis of CAS 134676-67-8 and Related Heterocyclic Compounds
Abstract: This technical guide provides a comprehensive framework for the spectral characterization (NMR, IR, MS) of complex heterocyclic molecules, with a focus on the analytical approach for compounds structurally related to CAS 134676-67-8, identified as 4-(tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid.[1] Due to the sparse public availability of complete spectral data for this specific, non-commercial compound, this whitepaper adopts a field-proven, workflow-oriented approach. It details the principles, experimental protocols, and data interpretation strategies that a research scientist would employ to elucidate and validate the structure of such a molecule. By using a well-characterized, structurally analogous compound, 2-aminothiazole, as a practical exemplar, this guide offers tangible insights into predicting and interpreting spectral features. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern spectroscopic techniques for structural elucidation.
Introduction: The Challenge of Structural Elucidation for Novel Compounds
In the realm of drug discovery and materials science, the synthesis of novel chemical entities is a daily occurrence. However, the synthesis is only validated upon rigorous structural confirmation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process.[2] Each technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous structure determination.
The compound registered under CAS 134676-67-8 is this compound, a sulfur-containing heterocyclic building block.[1] While this compound is noted as a versatile intermediate in medicinal chemistry, a complete, peer-reviewed set of its spectral data is not readily accessible in public databases.[1] This scenario is common for specialized research compounds.
Therefore, this guide pivots from a simple data repository to a more instructive role. It outlines the expert-driven workflow for acquiring and interpreting the necessary spectral data for a molecule of this class. To illustrate these principles concretely, we will reference the known spectral characteristics of 2-aminothiazole, a simpler heterocyclic amine that shares key structural motifs with more complex derivatives and for which ample data exists.[3][4][5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.[2][8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Expertise in Experimental Design: Causality Behind the Choices
When approaching a novel compound like this compound, the choice of NMR experiments is critical. A standard suite would include ¹H NMR, ¹³C NMR, and 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
¹H NMR: This is the starting point, revealing the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns.[9]
-
¹³C NMR: This experiment identifies the number of unique carbon environments. Unlike proton NMR, signal integration is not typically proportional to the number of carbons, but the chemical shift is highly informative of the carbon's functional group.[10]
-
2D COSY: This experiment maps ¹H-¹H coupling correlations, definitively establishing which protons are adjacent to each other in the molecule's framework.
-
2D HSQC: This experiment correlates each proton signal with the carbon signal to which it is directly attached, providing an unambiguous assignment of the carbon skeleton.[9]
Protocol Validation: The use of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is fundamental. The choice of solvent can influence chemical shifts, so consistency is key. An internal standard, typically tetramethylsilane (TMS), is added to provide a zero reference point for the chemical shift scale, ensuring data comparability across different experiments and instruments.[2]
Predicted and Exemplar Spectral Interpretation
For this compound, we would anticipate:
-
¹H NMR: Signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), protons on the thiomorpholine ring (complex multiplets in the 2.5-4.5 ppm range), and a broad singlet for the carboxylic acid proton at a downfield shift (>10 ppm), which would disappear upon D₂O exchange.[10]
-
¹³C NMR: Resonances for the tert-butyl carbons (around 28 ppm and 80 ppm for the quaternary carbon), the thiomorpholine ring carbons, and a signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).
Exemplar Data: 2-Aminothiazole To illustrate the principles, let's consider the ¹H NMR spectrum of 2-aminothiazole.[6]
-
The two protons on the thiazole ring are in different chemical environments and appear as doublets. The proton at C5 typically appears around 6.5 ppm, and the proton at C4 appears around 6.9 ppm.[6]
-
The protons of the amino (-NH₂) group often appear as a broad singlet.[3][5]
-
The coupling constant (J-value) between the C4-H and C5-H protons provides direct evidence of their adjacency on the ring.[6]
| Proton Environment (2-Aminothiazole) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ | Variable, broad (e.g., 5.0-7.0) | Singlet (broad) | 2H |
| C5-H | ~6.5 | Doublet | 1H |
| C4-H | ~6.9 | Doublet | 1H |
Table 1: Predicted ¹H NMR data for the exemplar compound 2-aminothiazole.
NMR Workflow Diagram
Caption: Workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally fast and reliable method for identifying the presence or absence of specific functional groups.[11][12]
Causality and Protocol Validation
The choice of sampling technique (e.g., KBr pellet, thin film, or ATR - Attenuated Total Reflectance) depends on the physical state of the sample. For a solid powder, ATR is a modern, rapid, and reproducible method that requires minimal sample preparation. A background spectrum is always collected first and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, ensuring the trustworthiness of the data.
Predicted and Exemplar Spectral Interpretation
For this compound, key expected absorptions include:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, a hallmark of the hydrogen-bonded -OH group.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the rings and tert-butyl group.
-
C=O Stretch: Two strong, sharp peaks are expected. One for the carbamate carbonyl (~1680-1700 cm⁻¹) and one for the carboxylic acid carbonyl (~1700-1725 cm⁻¹).
Exemplar Data: 2-Aminothiazole The IR spectrum of 2-aminothiazole would be expected to show the following characteristic peaks:[3][5]
-
N-H Stretch: A medium-intensity, two-pronged peak in the 3100-3400 cm⁻¹ region, characteristic of a primary amine (-NH₂).
-
C-H Stretch (Aromatic): A weak to medium absorption just above 3000 cm⁻¹.[13][14]
-
C=N and C=C Stretch: Medium to strong absorptions in the 1500-1650 cm⁻¹ region, corresponding to the stretching vibrations within the thiazole ring.[3]
| Functional Group (2-Aminothiazole) | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3100 - 3400 | Medium |
| =C-H Stretch (Aromatic) | ~3050 | Weak-Medium |
| C=N / C=C Stretch (Ring) | 1500 - 1650 | Medium-Strong |
| C-S Stretch | 600 - 800 | Weak-Medium |
Table 2: Key IR absorption bands for the exemplar compound 2-aminothiazole.
IR Spectroscopy Workflow Diagram
Caption: Workflow for functional group analysis using ATR-IR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[15] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence.
Expertise in Experimental Choices
Electrospray ionization (ESI) is the preferred method for a polar, non-volatile molecule like this compound. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion. Data would be acquired in both positive and negative ion modes.
-
Positive Mode ([M+H]⁺): The molecule is protonated.
-
Negative Mode ([M-H]⁻): The molecule is deprotonated, which is highly likely for a carboxylic acid.
Tandem MS (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern serves as a structural fingerprint.[16]
Predicted and Exemplar Spectral Interpretation
For this compound (MW = 247.31 g/mol ): [1]
-
HRMS: In positive mode, an ion at m/z 248.0951 corresponding to [C₁₀H₁₈NO₄S]⁺ would be expected. In negative mode, an ion at m/z 246.0805 for [C₁₀H₁₆NO₄S]⁻ would confirm the molecular formula.
-
MS/MS Fragmentation: A characteristic loss of the tert-butyl group (56 Da) or isobutylene is highly probable. The loss of CO₂ (44 Da) from the carboxylate in negative mode is also a common fragmentation pathway.
Exemplar Data: 2-Aminothiazole (MW = 100.14 g/mol ) The mass spectrum of 2-aminothiazole will show an abundant molecular ion peak (M⁺) at m/z 100.[17] Characteristic fragmentation of thiazole rings often involves cleavage of the ring. Common fragmentation pathways for thiazole derivatives can include the loss of small molecules like HCN, H₂S, or cleavage of side chains.[17][18][19] The specific fragmentation pattern helps to confirm the core structure and the identity of substituents.[17][19]
Mass Spectrometry Workflow Diagram
Caption: Workflow for molecular weight and formula determination using ESI-HRMS.
Conclusion: A Unified Approach to Structural Verification
The structural elucidation of a novel compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. While a complete public dataset for CAS 134676-67-8 is not available, this guide has established an authoritative and practical workflow for its characterization. By understanding the causality behind experimental choices, implementing self-validating protocols, and interpreting the resulting data in the context of known chemical principles—illustrated here with 2-aminothiazole—researchers can confidently determine the structure of complex heterocyclic molecules. This integrated spectroscopic approach ensures the scientific integrity required for advancing research and development in chemistry and pharmacology.
References
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
-
Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. Retrieved from [Link]
-
Mohamed, Y. A., Abbas, S. E., El-Gohary, N. S., & El-Gendy, M. S. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Molecules, 15(3), 1455-1467. Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved from [Link]
-
Interpreting Infrared Spectra. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Greenwood, M. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac. Retrieved from [Link]
-
Synthesis and Evaluation of 2-Aminothiazole Derivative. (n.d.). Universal Print. Retrieved from [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica, 3(6), 440-446. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bath. Retrieved from [Link]
-
IR Spectra of Aromatic Compounds. (2021, April 17). [Video]. YouTube. Retrieved from [Link]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
NMR spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Molecules, 28(2), 839. Retrieved from [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (2018). RSC Advances, 8(52), 29555-29565. Retrieved from [Link]
-
Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. Retrieved from [Link]
-
Garbisch Jr, E. W. (1968). Analysis of complex NMR spectra for the organic chemist. I. Second-order approach with specific application to the two spin system. Journal of Chemical Education, 45(5), 311. Retrieved from [Link]
-
The observed Raman spectrum (a) of 2-aminothiazole in saturation... (n.d.). ResearchGate. Retrieved from [Link]
-
C29H29Cl2F2N5O2S(1300038-54-3). (n.d.). LookChem. Retrieved from [Link]
-
1H NMR Spectrum (1D, benzene, experimental) (HMDB0029306). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
A Database of Reaction Monitoring Mass Spectrometry Assays for Elucidating Therapeutic Response in Cancer. (2011). Proteomics. Clinical applications, 5(9-10), 511–524. Retrieved from [Link]
-
Mesitylene. (n.d.). NIST WebBook. Retrieved from [Link]
-
Mining Structural Information from Gas Chromatography-Electron-Impact Ionization-Mass Spectrometry Data for Analytical-Descriptor-Based Quantitative Structure-Activity Relationship. (2025). Journal of Xenobiotics, 15(6), 177. Retrieved from [Link]
-
Mesitylene. (n.d.). PubChem. Retrieved from [Link]
-
High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. (2015). Analytical Chemistry, 87(18), 9438–9445. Retrieved from [Link]
-
FT-IR spectra of ZIF-67 and the composites. (n.d.). ResearchGate. Retrieved from [Link]
-
Single-cell metabolite annotation by tandem mass spectrometry imaging and ab initio molecular dynamics-based fragmentation. (2025). RSC Advances, 15(6), 177. Retrieved from [Link]
-
CAS Reg. No. 3257-49-6. (n.d.). NIST WebBook. Retrieved from [Link]
-
The infrared spectra (40–3000 cm–1) of potassium hexacyanoferrate and potassium hexacyanocobaltate. (1967). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 40-44. Retrieved from [Link]
Sources
- 1. This compound|CAS 134676-67-8 [benchchem.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. universalprint.org [universalprint.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. rsc.org [rsc.org]
- 6. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. Mining Structural Information from Gas Chromatography-Electron-Impact Ionization-Mass Spectrometry Data for Analytical-Descriptor-Based Quantitative Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Single-cell metabolite annotation by tandem mass spectrometry imaging and ab initio molecular dynamics-based fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. article.sapub.org [article.sapub.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, solubility stands as a cornerstone, influencing everything from reaction kinetics in synthetic chemistry to bioavailability and efficacy in preclinical studies. This guide provides a detailed examination of the solubility of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid, a versatile heterocyclic building block of significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present data, but to provide a framework for understanding, predicting, and experimentally determining the solubility of this compound, thereby empowering researchers to unlock its full potential.
Introduction to this compound: A Molecule of Interest
This compound, often abbreviated as Boc-thiomorpholine-2-carboxylic acid, is a chiral heterocyclic compound with the molecular formula C₁₀H₁₇NO₄S and a molecular weight of 247.31 g/mol . Its structure is characterized by a thiomorpholine core, a carboxylic acid functional group at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This unique combination of features makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The thiomorpholine scaffold itself is recognized for its diverse biological activities, and derivatives have shown promise in various therapeutic areas.
The presence of both a carboxylic acid (an acidic group) and a Boc-protected amine (a group that can be deprotected to a basic amine) imparts amphiprotic potential, while the thiomorpholine ring and the bulky tert-butyl group contribute to its overall lipophilicity. These structural elements collectively govern its solubility behavior in different solvent systems.
Theoretical Solubility Profile: A Predictive Analysis
Based on its molecular structure, we can anticipate the solubility of this compound in various solvent classes:
-
Aqueous Solubility: The presence of the carboxylic acid group suggests some degree of solubility in water, likely enhanced at higher pH values where the carboxylic acid is deprotonated to the more soluble carboxylate salt. However, the lipophilic Boc group and the thiomorpholine ring are expected to limit its overall aqueous solubility, especially at neutral and acidic pH.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally effective at solvating a wide range of organic molecules. It is anticipated that the compound will exhibit good solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) due to their ability to engage in hydrogen bonding and dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols like methanol and ethanol are also expected to be good solvents for this compound. They can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid and the carbonyl group of the Boc protecting group.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar carboxylic acid and the overall molecular polarity, the solubility in nonpolar solvents like hexane is expected to be low.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method establishes the thermodynamic equilibrium between the dissolved and undissolved solid forms of the compound, providing a true measure of its saturation solubility.
Principle of the Shake-Flask Method
An excess of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique.
Step-by-Step Experimental Protocol
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane, Hexane)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the larger particles to settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant through a syringe filter into a clean vial.
-
Sample Dilution: If necessary, dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted (or undiluted) supernatant using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.
Self-Validating System and Causality
This protocol incorporates self-validating checks. The presence of undissolved solid at the end of the experiment visually confirms that a saturated solution was achieved. The use of a calibrated analytical method with a standard curve ensures the accuracy of the concentration measurement. The choice of a 24-48 hour equilibration period is based on the principle that this is generally sufficient time for most organic compounds to reach thermodynamic equilibrium.
Data Presentation: A Framework for Your Findings
As specific quantitative solubility data for this compound is not widely published, the following table is provided as a template for researchers to record their experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | 25 | Shake-Flask/HPLC | ||
| PBS (pH 7.4) | 25 | Shake-Flask/HPLC | ||
| 0.1 M HCl | 25 | Shake-Flask/HPLC | ||
| 0.1 M NaOH | 25 | Shake-Flask/HPLC | ||
| Methanol | 25 | Shake-Flask/HPLC | ||
| Ethanol | 25 | Shake-Flask/HPLC | ||
| DMSO | 25 | Shake-Flask/HPLC | ||
| Acetonitrile | 25 | Shake-Flask/HPLC | ||
| Dichloromethane | 25 | Shake-Flask/HPLC | ||
| Hexane | 25 | Shake-Flask/HPLC |
Visualizing the Process and Structure
To aid in the understanding of the experimental workflow and the molecular structure, the following diagrams are provided.
Caption: Experimental workflow for determining thermodynamic solubility.
Caption: Chemical structure of the topic compound.
Conclusion and Future Directions
The solubility of this compound is a critical parameter that dictates its utility in both synthetic and biological applications. While predictive models based on its structure provide valuable initial insights, rigorous experimental determination remains essential. The shake-flask method detailed in this guide offers a robust and reliable approach for obtaining accurate thermodynamic solubility data. The generation of a comprehensive solubility profile in a range of pharmaceutically relevant solvents will undoubtedly accelerate the development of novel therapeutics derived from this promising chemical scaffold. Further studies could explore the impact of temperature, pH, and the presence of co-solvents on the solubility of this compound, providing an even deeper understanding of its physicochemical behavior.
References
A Comprehensive Technical Guide to the Safe Handling of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid
Abstract: This guide provides an in-depth examination of the safety protocols and handling procedures for 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid (CAS: 134676-67-8). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven methodologies. The core objective is to foster a proactive safety culture by explaining the causality behind each procedural step, ensuring that every protocol is a self-validating system for risk mitigation.
Compound Profile and Significance
This compound is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its structure features a thiomorpholine core, a carboxylic acid functional group, and a tert-butoxycarbonyl (Boc) protected amine. This combination makes it a versatile intermediate for the synthesis of more complex molecules, particularly novel therapeutic agents.[1][2] The Boc group provides a reliable method for protecting the amine functionality, allowing for selective reactions at the carboxylic acid moiety before being cleanly removed under mild acidic conditions.[1] The presence of the sulfur atom in the thiomorpholine ring, a key distinction from its morpholine analog, can impart unique physicochemical properties to a final compound, potentially influencing its metabolic stability and target binding affinity.[1]
Given its utility and reactivity, a thorough understanding of its properties and associated hazards is paramount for safe handling in a research and development setting. All use of this compound should be restricted to laboratory settings by technically-qualified individuals.[3]
| Property | Value | Source |
| CAS Number | 134676-67-8 | [1][4] |
| Molecular Formula | C₁₀H₁₇NO₄S | [1][5] |
| Molecular Weight | 247.31 g/mol | [1][2] |
| Appearance | Off-white to white solid | [5] |
| Melting Point | 127-134°C | [1] |
| Synonyms | N-Boc-2-thiomorpholinecarboxylic acid; 4-[(tert-butoxy)carbonyl]thiomorpholine-2-carboxylic acid | [4] |
Hazard Identification and Risk Assessment
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The primary risks are associated with its irritant properties.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |
Expert Analysis of Hazards:
-
Skin and Eye Irritation (H315, H319): The presence of the carboxylic acid group contributes to the compound's acidic nature, making it a primary irritant upon contact with skin and eyes. Prolonged contact can lead to inflammation, redness, and discomfort.[7] The mechanism involves localized disruption of cell membranes and proteins.
-
Respiratory Irritation (H335): As a fine solid powder, the compound can easily become airborne during handling (e.g., weighing, transferring). Inhalation of these fine particles can irritate the mucous membranes of the respiratory tract, leading to symptoms like coughing and shortness of breath.[6][7]
Primary Routes of Exposure:
-
Inhalation: Breathing in airborne dust.
-
Skin Contact: Direct contact with the solid compound.
-
Eye Contact: Direct contact with airborne or transferred particles.
-
Ingestion: Accidental swallowing of the compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is essential, starting with robust engineering controls and supplemented by appropriate PPE. This follows the established hierarchy of controls to ensure the highest level of safety.
Caption: Workflow for weighing and dispensing the compound.
4.1. Preparation and Pre-Handling
-
Identify Hazards: Review the Safety Data Sheet (SDS) before beginning work. [5][7]2. Don PPE: Put on all required PPE as described in Section 3.2.
-
Prepare Workspace: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh paper/boat, reaction vessel) and place them inside the fume hood.
4.2. Weighing and Dispensing
-
Tare Balance: Place a tared weigh boat on the analytical balance inside the fume hood.
-
Transfer Solid: Carefully use a clean spatula to transfer the desired amount of the solid compound from the storage container to the weigh boat. Perform this action slowly and deliberately to minimize the generation of airborne dust.
-
Close Container: Immediately and securely close the main storage container to prevent contamination and moisture uptake. [1]4. Record Mass: Record the final mass.
4.3. Addition to Reaction
-
Dissolution: If adding to a solvent, carefully transfer the weighed solid into the reaction vessel.
-
Rinse: Rinse the weigh boat with a small amount of the reaction solvent to ensure a complete quantitative transfer.
4.4. Post-Handling and Decontamination
-
Clean Equipment: Thoroughly clean all spatulas and glassware that came into contact with the compound.
-
Clean Workspace: Decontaminate the surface of the fume hood where the work was performed.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete. [7][8]
Storage and Incompatibility
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Storage Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place. [5]The recommended storage temperature is between 2-8°C. [1] * Rationale: Storing at reduced temperatures and under dry conditions minimizes the risk of chemical degradation, such as hydrolysis of the Boc protecting group. A tight seal prevents the uptake of atmospheric moisture.
-
Incompatible Materials: Avoid contact with strong oxidizing agents. [7] * Rationale: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can be initiated by strong oxidizers. This reaction is exothermic and can compromise the structural integrity of the molecule, leading to the formation of undesired sulfoxides or sulfones. [1]
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
-
Spill Response:
-
Small Spill: Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation. [5]Place the material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent and decontaminant.
-
Large Spill: Evacuate the immediate area and prevent entry. Alert laboratory personnel and contact the institutional safety office.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][6] * Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. Remove contaminated clothing. [5][6] * Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor. [5][7] * Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur. [5]* Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂). * Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx). [7]
-
Waste Disposal
All waste containing this compound, including contaminated consumables (gloves, weigh boats) and residual material, must be treated as hazardous chemical waste.
-
Collection: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must clearly state "Hazardous Waste" and list the chemical contents.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations. [7][8]
References
-
(2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). Abound. Retrieved from [Link]
Sources
- 1. This compound|CAS 134676-67-8 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. aboundchem.com [aboundchem.com]
- 4. This compound [cymitquimica.com]
- 5. fishersci.de [fishersci.de]
- 6. 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to Boc-Protected Heterocyclic Carboxylic Acids: Synthesis, Application, and Strategy in Modern Drug Discovery
Abstract
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with precision and efficiency. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its robustness, reliability, and predictable reactivity, particularly in the protection of amine functionalities. This guide provides an in-depth technical exploration of Boc-protected heterocyclic carboxylic acids, a class of building blocks indispensable to peptide synthesis and medicinal chemistry. We will delve into the causality behind experimental choices for their synthesis, application, and deprotection, offering field-proven insights for researchers, scientists, and drug development professionals. This document is structured to serve as a practical reference, complete with detailed protocols, comparative data, and mechanistic diagrams to support both bench-level execution and strategic planning in complex synthetic campaigns.
The Strategic Importance of the Boc Group and Heterocyclic Scaffolds
In the landscape of drug discovery, heterocyclic compounds are arguably the largest and most varied family of molecular fragments, forming the privileged structures of countless pharmacologically active agents. Their unique electronic and steric properties allow for fine-tuning of a molecule's solubility, bioavailability, and binding affinity.[1] The carboxylic acid moiety, in particular, is a crucial pharmacophore found in over 450 marketed drugs, prized for its ability to form strong electrostatic and hydrogen bond interactions with biological targets.[2]
However, the very reactivity that makes these functional groups—the heterocyclic amine and the carboxylic acid—valuable also presents a significant synthetic challenge. Unmasked, these groups can interfere with desired chemical transformations.[] This necessitates a protection strategy, and the tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its ideal balance of properties.[][4]
Key Advantages of the Boc Protecting Group:
-
Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other sites of the molecule.[4][5]
-
Mild Cleavage: It is readily removed under moderately acidic conditions, which are orthogonal to many other protecting groups.[6][7]
-
Improved Solubility: The bulky and lipophilic tert-butyl group can enhance the solubility of intermediates in common organic solvents, simplifying purification.[8]
This guide focuses on the synergy between the versatile Boc protecting group and the medicinally vital heterocyclic carboxylic acid scaffold, providing the foundational knowledge required to leverage these building blocks effectively.
Synthesis and Protection: The Causality of Reagent Choice
The introduction of the Boc group onto the nitrogen atom of a heterocyclic carboxylic acid is a critical first step. The standard and most reliable method involves the reaction of the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[9]
Mechanism of Boc Protection
The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group. This unstable intermediate quickly decomposes into carbon dioxide and tert-butoxide, which then deprotonates the newly acylated amine, driving the reaction to completion.[9][10]
Protocol: General Procedure for N-Boc Protection
This protocol is a robust starting point for the N-Boc protection of a variety of heterocyclic carboxylic acids.
Materials:
-
Heterocyclic carboxylic acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Base: Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Solvent: Dioxane/Water (1:1), Tetrahydrofuran (THF), or Acetonitrile (ACN)
-
Ethyl acetate (for extraction)
-
1M Hydrochloric acid (HCl) (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Dissolution: Dissolve the heterocyclic carboxylic acid in the chosen solvent system (e.g., a 1:1 mixture of dioxane and water).[11]
-
Basification: Add the base (e.g., NaHCO₃) and stir until fully dissolved. The base is critical to neutralize the carboxylic acid and the acidic byproducts of the reaction, ensuring the amine remains nucleophilic.
-
Reagent Addition: Add (Boc)₂O to the solution. A slight excess ensures complete conversion of the starting material.
-
Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching and pH Adjustment: Once the reaction is complete, carefully acidify the mixture to pH 2-3 with 1M HCl. This step protonates the carboxylate, making the product extractable into an organic solvent, and also quenches any remaining base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
-
Purification: If necessary, purify the product by column chromatography on silica gel or by recrystallization.
Core Applications in Synthesis
Boc-protected heterocyclic carboxylic acids are premier building blocks, primarily in Solid-Phase Peptide Synthesis (SPPS) and as scaffolds in medicinal chemistry programs.
Solid-Phase Peptide Synthesis (SPPS): The Boc/Bzl Strategy
The Boc/Bzl strategy, pioneered by R.B. Merrifield, is a classical and powerful method for SPPS.[12] It relies on a "quasi-orthogonal" protection scheme where the temporary Nα-Boc group is removed by moderate acid, while more permanent benzyl-based (Bzl) side-chain protecting groups require a much stronger acid for cleavage.[13][14]
The SPPS Cycle using Boc Chemistry:
In this workflow, a Boc-protected heterocyclic carboxylic acid can be incorporated just like any other amino acid. The Boc group protects the N-terminus during the coupling step, and is then selectively removed to allow for the addition of the next residue in the sequence.[15]
Medicinal Chemistry and Fragment-Based Drug Design
Heterocyclic scaffolds are fundamental to modern drug discovery.[16] Boc-protected versions serve as versatile starting materials that allow for selective modification at the carboxylic acid group (e.g., amide bond formation) while the heterocyclic nitrogen is masked. Once the desired modifications are complete, the Boc group can be removed to reveal the free amine for further functionalization or to serve as a key pharmacophoric feature in the final compound.[] This strategy provides a modular approach to building libraries of complex molecules around a core heterocyclic template.[18]
The Critical Step: Boc Group Cleavage (Deprotection)
The removal of the Boc group is arguably its most important feature. The choice of deprotection conditions is dictated by the sensitivity of the substrate to acid.
Mechanism of Acid-Catalyzed Deprotection
Deprotection is an acid-catalyzed elimination reaction. The carbamate carbonyl is first protonated by a strong acid like trifluoroacetic acid (TFA).[9] This enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond. The molecule then fragments, releasing the stable tert-butyl cation and a transient carbamic acid, which rapidly decarboxylates to yield the free amine and carbon dioxide gas.[9][19]
The Problem of the tert-Butyl Cation: Side Reactions and Scavengers
The tert-butyl cation generated during deprotection is a potent electrophile.[8] In peptide synthesis, it can attack nucleophilic side chains, particularly those of Tryptophan (Trp) and Methionine (Met), leading to undesired alkylated byproducts.[15][20]
To mitigate this, scavengers are added to the deprotection cocktail. These are nucleophilic species designed to trap the tert-butyl cation before it can react with the substrate.
| Scavenger | Target Residue(s) | Typical Concentration | Mechanism of Action |
| Anisole / Thioanisole | Tryptophan (Trp) | 1-5% (v/v) | Acts as a Friedel-Crafts substrate to trap the t-Bu⁺ cation.[21] |
| 1,2-Ethanedithiol (EDT) | Tryptophan (Trp) | 1-2% (v/v) | Traps the t-Bu⁺ cation. |
| Dimethyl Sulfide (DMS) | Methionine (Met) | 2-5% (v/v) | Prevents oxidation and can reduce any Met(O) that has formed.[22] |
| Triisopropylsilane (TIS) | General | 1-5% (v/v) | A powerful reducing agent that traps carbocations via hydride transfer. |
| Water | General | 1-5% (v/v) | Reacts with the t-Bu⁺ cation to form tert-butanol. |
Protocol: Standard Boc Deprotection
Materials:
-
Boc-protected compound (1.0 eq)
-
Reagent-grade Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger(s) as needed (e.g., anisole, TIS)
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected compound in DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of adding the strong acid.
-
Reagent Addition: Slowly add the deprotection cocktail (e.g., a solution of 25-50% TFA in DCM, with 1-5% scavenger if required) to the stirred solution.[23]
-
Reaction: Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor completion by TLC or LC-MS.
-
Concentration: Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene or DCM can help remove residual TFA.
-
Workup/Purification: The resulting TFA salt can often be used directly in the next step (e.g., neutralization in SPPS) or purified. For isolation of the free amine, the crude salt can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution), followed by extraction.
Quality Control: Characterization of Boc-Protected Compounds
Ensuring the identity and purity of Boc-protected heterocyclic carboxylic acids is paramount for their successful application. A combination of analytical techniques is employed for rigorous quality control.[24]
| Technique | Information Provided | Key Signatures for Boc-Protected Compounds |
| ¹H NMR | Structural confirmation, purity assessment | A characteristic sharp singlet peak for the nine equivalent protons of the tert-butyl group, typically appearing at δ 1.4-1.6 ppm.[24] |
| ¹³C NMR | Structural confirmation | Characteristic signals for the quaternary carbon (δ ~80 ppm) and the carbonyl carbon (δ ~155 ppm) of the Boc group.[24] |
| Mass Spectrometry (MS) | Molecular weight confirmation | Provides the molecular ion peak (M+H)⁺ or (M+Na)⁺ corresponding to the mass of the protected compound. |
| HPLC | Purity assessment | A single major peak indicates high purity. Retention time is a key identifier. |
| FTIR | Functional group identification | A strong carbonyl (C=O) stretch for the carbamate group, typically around 1690-1710 cm⁻¹. |
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the Boc-protected compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[24]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).
-
Processing and Analysis: Process the spectra, calibrating to the residual solvent peak. Integrate the signals in the ¹H spectrum and confirm that the ratio of the Boc group protons to other protons in the molecule is correct. Assign all signals in both spectra to confirm the structure.[24]
Conclusion and Future Outlook
Boc-protected heterocyclic carboxylic acids are more than just synthetic intermediates; they are enabling tools that have profoundly impacted the fields of peptide chemistry and drug discovery. Their predictable reactivity, coupled with the stability and mild cleavage conditions of the Boc group, provides a robust platform for the construction of complex and biologically relevant molecules. As synthetic methodologies continue to advance, the demand for novel, stereochemically complex, and functionally diverse building blocks will only increase. The principles and protocols outlined in this guide provide a solid foundation for scientists to not only utilize existing Boc-protected heterocycles but also to design and synthesize the next generation of building blocks that will drive future therapeutic innovation.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
- BenchChem Technical Support Team. (2025). Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids. BenchChem.
- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
- BenchChem. (n.d.). Side reactions of Boc deprotection with scavengers.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Methods in Molecular Biology. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Springer.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.
- BenchChem Technical Support Team. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. BenchChem.
- Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres.
- ResearchGate. (n.d.). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry.
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Heterocyclic Compounds in Modern Drug Discovery.
- Gherman, C., et al. (2023). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. PubMed Central.
- National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
- University of York & Merck KGaA. (n.d.). Research projects | CSHP CDT. University of Oxford.
- BOC Sciences. (n.d.). Heterocyclic Building Blocks.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- YouTube. (2021). Adding Boc Group Mechanism.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Sigma-Aldrich. (n.d.). Heterocyclic Building Blocks.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- NIH. (n.d.). Synthesis of Boc-protected bicycloproline.
- ChemScene. (n.d.). Building blocks.
- International Journal of Chemistry Research. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES.
- ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
Sources
- 1. rroij.com [rroij.com]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. chempep.com [chempep.com]
- 13. biosynth.com [biosynth.com]
- 14. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 15. peptide.com [peptide.com]
- 16. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research projects | CSHP CDT [cshp-cdt.chem.ox.ac.uk]
- 19. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 20. researchgate.net [researchgate.net]
- 21. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. Boc Deprotection - TFA [commonorganicchemistry.com]
- 24. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic Acid for Advanced Research and Development
An In-depth Examination of the Commercial Availability, Synthesis, Characterization, and Application of a Key Heterocyclic Building Block in Modern Drug Discovery.
Abstract
This technical guide provides an in-depth analysis of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. The document details its commercial availability, outlines a robust synthetic pathway, and provides comprehensive protocols for its analytical characterization. Furthermore, it explores the compound's strategic applications in contemporary drug discovery, substantiated by insights from the scientific literature. This guide is intended to serve as a critical resource for scientists leveraging this versatile molecule in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of the Thiomorpholine Scaffold
The thiomorpholine ring system, a sulfur-containing analogue of morpholine, is recognized as a "privileged scaffold" in medicinal chemistry. The replacement of the oxygen atom in the morpholine ring with sulfur imparts distinct physicochemical properties, including altered lipophilicity, hydrogen bonding capacity, and metabolic stability, which can be strategically exploited in drug design.[1] The sulfur atom can also participate in unique interactions with biological targets and provides a site for potential metabolic oxidation to the corresponding sulfoxide or sulfone, which can modulate the compound's pharmacokinetic and pharmacodynamic profile.
This compound (Boc-Thiomorpholine-2-COOH) is a bifunctional molecule that combines the key features of the thiomorpholine core with orthogonally protected functional groups. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective chemical transformations at the carboxylic acid moiety, such as amide bond formation, before the facile removal of the Boc group under mild acidic conditions to unmask the secondary amine for further functionalization.[2] This versatility makes it an invaluable starting material for the synthesis of complex molecules with therapeutic potential.
Commercial Availability
This compound, and its enantiomeric forms, are commercially available from a range of specialized chemical suppliers. The availability of this building block in high purity is crucial for its direct use in multi-step syntheses where impurities can compromise reaction outcomes and complicate purification. Researchers should carefully consider the purity, cost, and availability of the desired stereoisomer when selecting a supplier.
| Supplier | CAS Number | Product Number (Example) | Purity | Notes |
| Sigma-Aldrich | 134676-67-8 | AMBH303C55EC | 95% | Racemic mixture. |
| BLD Pharm | 2061724-57-8 | BD110515 | Not specified | (S)-enantiomer. |
| Chem-Impex | 114525-81-4 | 09861 | ≥ 97% | (R)-enantiomer of the 3-carboxylic acid isomer. |
| Hangzhou Tianye Chemicals | 134676-67-8 | Not specified | 95% | Racemic mixture.[3] |
| CymitQuimica | 134676-67-8 | CM193567 | Not specified | Racemic mixture. |
Note: This table is not exhaustive and represents a selection of suppliers. Researchers are advised to consult supplier websites for the most current product information and availability.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, beginning with the formation of the thiomorpholine ring, followed by carboxylation and N-protection. The following is a representative, detailed protocol based on established chemical principles for the synthesis of related heterocyclic compounds.[2][4]
Synthetic Pathway Overview
Sources
An In-depth Technical Guide to the Fundamental Chemistry of Thiomorpholine Derivatives
Introduction: The Emergence of Thiomorpholine as a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient therapeutic development. Among these, the thiomorpholine ring, a six-membered saturated heterocycle containing both nitrogen and sulfur atoms, has garnered significant attention.[1][2] Chemically, thiomorpholine is the thio-analog of morpholine, where the oxygen atom is replaced by sulfur.[2][3] This seemingly simple substitution imparts a unique set of physicochemical properties that medicinal chemists can exploit to fine-tune the characteristics of drug candidates.[1]
The presence of the sulfur atom, in particular, offers several advantages. It generally increases the lipophilicity of a molecule compared to its morpholine counterpart, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1][4] Furthermore, the sulfur atom is a "metabolically soft spot," susceptible to oxidation to the corresponding sulfoxide and sulfone.[1][4] This provides a metabolic handle that can be advantageous for drug clearance and can also be leveraged to create derivatives with altered polarity, hydrogen bonding capacity, and biological activity.[5] Consequently, thiomorpholine and its derivatives have found widespread application in the development of a diverse array of therapeutic agents, including antibacterial, antitubercular, anti-inflammatory, and anticancer drugs.[2][6][7]
This guide provides a comprehensive overview of the fundamental chemistry of thiomorpholine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core principles of their synthesis, reactivity, and conformational analysis, and connect these chemical fundamentals to their practical application in medicinal chemistry, supported by field-proven insights and detailed experimental protocols.
Part 1: Synthesis of the Thiomorpholine Core
The construction of the thiomorpholine ring is a critical first step in the synthesis of its derivatives. The choice of synthetic route often depends on the desired substitution pattern, scalability, and the availability of starting materials. Several robust methods have been developed, ranging from classical cyclization strategies to modern photochemical approaches.
Intramolecular Cyclization Strategies
A common and versatile approach to thiomorpholine synthesis involves the intramolecular cyclization of a linear precursor containing both an amine and a reactive sulfur-containing moiety.
1.1.1 From Diethanolamine Precursors
One established route begins with diethanolamine, which is converted into an amino-mustard species. Subsequent treatment with a sulfide source, such as sodium sulfide, effects the cyclization to form the thiomorpholine ring.[8] This method, while effective, often requires harsh reaction conditions.
1.1.2 Intramolecular Hydrothioalkoxylation
A milder and more modern approach involves the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes. This reaction can be mediated by Lewis acids, such as boron trifluoride etherate, to promote the cyclization of an N-alkenyl-β-amino thiol to afford the thiomorpholine ring in good yields.[9] The causality behind this method lies in the activation of the alkene by the Lewis acid, rendering it more susceptible to nucleophilic attack by the pendant thiol group.
Caption: Lewis acid-mediated intramolecular cyclization.
Modern Synthetic Approaches in Flow Chemistry
Continuous flow chemistry offers significant advantages in terms of safety, scalability, and efficiency. A recently developed method for thiomorpholine synthesis leverages a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization in a continuous flow setup.[8][10]
This process utilizes inexpensive and readily available starting materials: cysteamine hydrochloride and vinyl chloride.[11] The key first step is a photochemical thiol-ene reaction, initiated by a low-cost organic photocatalyst like 9-fluorenone, to form 2-(2-chloroethylthio)ethylamine hydrochloride in quantitative yield.[11] This intermediate is then cyclized in the presence of a base to afford thiomorpholine.[11] The robustness of this process has been demonstrated on a gram-per-hour scale, highlighting its potential for industrial applications.[8]
Experimental Protocol: Continuous Flow Synthesis of Thiomorpholine [11]
-
Feed Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride and 0.1-0.5 mol% of 9-fluorenone as the photocatalyst in a suitable solvent (e.g., methanol).
-
Photochemical Reaction: Pump the feed solution through a photochemical reactor equipped with a UV lamp. Simultaneously, introduce vinyl chloride gas into the stream using a mass flow controller. The reaction is typically complete within a short residence time.
-
In-line Cyclization: The output stream from the photochemical reactor, containing the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, is mixed with a stream of a suitable base (e.g., diisopropylethylamine, 2 equivalents).
-
Thermal Cyclization: The combined stream is then passed through a heated reactor coil (e.g., at 100°C) to facilitate the intramolecular cyclization to thiomorpholine.
-
Work-up and Purification: The resulting mixture is collected and subjected to a standard aqueous work-up. The product, thiomorpholine, can be isolated and purified by distillation.[8]
Caption: Workflow for continuous flow synthesis.
Part 2: Key Chemical Transformations of the Thiomorpholine Scaffold
The thiomorpholine ring possesses two primary sites of reactivity: the sulfur atom and the nitrogen atom. Selective modification at these positions is fundamental to the synthesis of diverse derivatives for drug discovery.
Reactions at the Sulfur Atom: Oxidation
The oxidation of the sulfur atom in the thiomorpholine ring is a crucial transformation in medicinal chemistry, leading to the formation of thiomorpholine-1-oxide (a sulfoxide) and thiomorpholine-1,1-dioxide (a sulfone).[5] These oxidized derivatives exhibit altered physicochemical properties, including increased polarity and hydrogen bonding capacity, which can significantly impact their biological activity and pharmacokinetic profiles.[5]
2.1.1 Selective Oxidation to Thiomorpholine-1-Oxide
The selective oxidation of thiomorpholine to its corresponding sulfoxide requires mild and controlled reaction conditions to prevent over-oxidation to the sulfone.[5] This transformation is significant as it introduces a chiral center at the sulfur atom, which can be important for stereospecific interactions with biological targets.[5]
Experimental Protocol: Mild Oxidation using Sodium Metaperiodate [5]
-
Dissolution: Dissolve thiomorpholine in a mixture of methanol and water at 0°C.
-
Oxidant Addition: Slowly add a solution of sodium metaperiodate (NaIO₄) in water to the thiomorpholine solution while maintaining the temperature at 0°C. The use of one equivalent of the oxidant is crucial for selective sulfoxide formation.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the sodium iodate byproduct.
-
Extraction: Extract the filtrate with a suitable organic solvent, such as dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
2.1.2 Oxidation to Thiomorpholine-1,1-Dioxide
The synthesis of thiomorpholine-1,1-dioxide, a key building block for many pharmaceuticals, is typically achieved through the oxidation of thiomorpholine using stronger oxidizing agents or a stoichiometric excess of milder ones.[12][13] Commonly used reagents include hydrogen peroxide and potassium permanganate.[12][13] The sulfone group in thiomorpholine-1,1-dioxide is a stable, polar, and non-metabolizable moiety, making it an attractive feature in drug design.[12]
Experimental Protocol: Oxidation using Potassium Permanganate [14]
Note: This reaction often requires N-protection of the thiomorpholine to prevent side reactions.
-
N-Protection: Protect the nitrogen atom of thiomorpholine with a suitable protecting group (e.g., Boc or Cbz).
-
Reaction Setup: Dissolve the N-protected thiomorpholine in a suitable solvent, such as acetone or a mixture of acetone and water.
-
Oxidant Addition: Add potassium permanganate (KMnO₄) to the solution in portions at a controlled temperature (e.g., 0-10°C) to manage the exothermicity of the reaction.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a reducing agent, such as sodium bisulfite, until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.
-
Filtration and Extraction: Filter the mixture to remove the manganese dioxide. Extract the filtrate with an organic solvent.
-
Deprotection: Remove the N-protecting group under appropriate conditions (e.g., acidic hydrolysis for Boc) to yield thiomorpholine-1,1-dioxide, often as a salt.[14]
Sources
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. jchemrev.com [jchemrev.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Thiomorpholine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. guidechem.com [guidechem.com]
- 14. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group
In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor hinges on the strategic use of protecting groups, transient chemical modifications that shield reactive functional groups from unwanted side reactions. Among these, the tert-butoxycarbonyl (Boc) group stands as a foundational tool, particularly in the classic Merrifield solid-phase peptide synthesis (SPPS). This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the core principles of Boc protection in amino acid synthesis, elucidating the causality behind experimental choices and offering field-proven insights.
The Rationale for Amine Protection: The Boc Group's Strategic Advantage
The synthesis of a peptide bond involves the formation of an amide linkage between the carboxyl group of one amino acid and the α-amino group of another. Without protection, the highly nucleophilic α-amino group of the incoming amino acid could react with the activated carboxyl group of the growing peptide chain, leading to uncontrolled polymerization and a complex mixture of products.[1][] The Boc group effectively and reversibly masks the α-amino group as a carbamate, rendering it inert to the coupling conditions.[3][4]
The widespread adoption of the Boc group stems from a unique combination of stability and controlled lability:
-
Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][6] This allows for its selective removal without disturbing other protecting groups that may be present on the amino acid side chains.[1][3]
-
Base and Nucleophile Stability: N-Boc protected amino acids exhibit exceptional stability in the presence of bases and a wide array of nucleophiles, a critical feature for the orthogonality required in multi-step synthesis.[7][8]
-
Stability to Catalytic Hydrogenation: Unlike the benzyloxycarbonyl (Cbz) group, another common amine protecting group, the Boc group is stable under the conditions of catalytic hydrogenation.[7] This orthogonality expands the strategic options available during complex synthetic routes.[3]
These properties make the Boc group a robust and versatile tool, particularly in the Boc/Bzl (benzyl) protection strategy for SPPS, where the temporary Nα-Boc group is removed with TFA, while the more acid-stable, benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a stronger acid like hydrofluoric acid (HF).[5][9]
The Chemistry of Boc Protection and Deprotection: A Mechanistic Perspective
A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Boc Protection: Formation of the Carbamate
The most common method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[6][7] The reaction proceeds via a nucleophilic acyl substitution where the amino group of the amino acid attacks one of the carbonyl carbons of the Boc anhydride.[10][11] The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group, which then decomposes to the stable products tert-butanol and carbon dioxide.[10][12] The release of CO₂ gas provides a strong thermodynamic driving force for the reaction.[3]
Diagram: Boc Protection Mechanism
Caption: General scheme for the N-Boc protection of an amino acid.
Boc Deprotection: Acid-Catalyzed Cleavage
The removal of the Boc group is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[13][14] The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid.[14][15] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[3][15] The carbamic acid is unstable and rapidly decarboxylates to yield the free amine (as its TFA salt) and carbon dioxide.[13][15]
Diagram: Boc Deprotection Mechanism
Sources
- 1. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Methodological & Application
Protocol & Application Notes: Synthesis of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic Acid
An Application Note for Medicinal Chemists and Process Development Scientists
This guide provides a detailed protocol for the synthesis of 4-(tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry. The presence of the thiomorpholine core, a sulfur analogue of morpholine, can impart unique physicochemical properties to drug candidates, potentially improving their metabolic stability or binding affinity.[1] The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the carboxylic acid moiety, making this compound a versatile intermediate for peptide synthesis and the construction of complex molecular architectures.[1]
This document outlines the most common and reliable synthetic approach: the direct N-Boc protection of thiomorpholine-2-carboxylic acid. It details the reaction mechanism, a step-by-step laboratory protocol, and critical process parameters for optimization and scale-up.
Part 1: Synthetic Strategy and Mechanism
Overall Workflow
The synthesis is a straightforward protection reaction where the secondary amine of the thiomorpholine ring is acylated using di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically performed in an organic solvent in the presence of a base to neutralize the acid byproduct and facilitate the reaction.
Caption: High-level workflow for the N-Boc protection of thiomorpholine-2-carboxylic acid.
Reaction Mechanism
The N-acylation proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the thiomorpholine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate then collapses, eliminating tert-butanol and carbon dioxide to form the stable carbamate product. The base is crucial for deprotonating the amine, increasing its nucleophilicity, and neutralizing the in-situ generated acidic species.
Caption: Mechanism for the N-Boc protection reaction.
Part 2: Detailed Experimental Protocol
This protocol describes the synthesis of this compound from commercially available thiomorpholine-2-carboxylic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Example |
| Thiomorpholine-2-carboxylic acid | 134676-66-7 | 147.19 | BenchChem[2] |
| Di-tert-butyl dicarbonate, (Boc)₂O | 24424-99-5 | 218.25 | Sigma-Aldrich |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃), saturated | 144-55-8 | 84.01 | - |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | - |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add thiomorpholine-2-carboxylic acid (5.0 g, 33.9 mmol).
-
Add 100 mL of anhydrous dichloromethane (DCM). Stir the suspension at room temperature under a nitrogen atmosphere.
-
Expert Insight: Using an inert atmosphere is crucial to prevent the potential oxidation of the thiomorpholine's sulfur atom to a sulfoxide, which is a common side reaction.[1]
-
-
Reagent Addition:
-
Cool the suspension to 0°C using an ice-water bath.
-
Slowly add triethylamine (5.7 mL, 40.7 mmol, 1.2 eq) to the suspension. Stir for 10 minutes.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (8.1 g, 37.3 mmol, 1.1 eq) in 20 mL of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
-
Reaction Progression:
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture again to 0°C.
-
Slowly add 50 mL of 1M HCl to quench the reaction and neutralize excess triethylamine.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically an off-white solid.
-
Purification can be achieved by recrystallization from an ethanol/water mixture to yield the final product with >99% purity.[1]
-
Alternatively, if impurities persist, column chromatography on silica gel can be performed.
-
Characterization
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₀H₁₇NO₄S[1]
-
Molecular Weight: 247.31 g/mol [1]
-
Melting Point: 127-134°C[1]
Part 3: Optimization and Safety Considerations
Process Parameter Optimization
For achieving high yield and purity, especially during scale-up, careful control of reaction parameters is essential. The following table summarizes key parameters and their impact.
| Parameter | Optimal Range | Impact on Yield and Purity |
| (Boc)₂O Equivalents | 1.05–1.10 equivalents | Prevents incomplete reaction. Using a large excess can complicate purification.[1] |
| Reaction Temperature | 0–5°C (initial), 25°C (completion) | Initial cooling minimizes side reactions and controls the exothermic nature of the addition. Warming to room temperature ensures the reaction goes to completion.[1] |
| pH Control | 8–9 (using Na₂CO₃ as base) | If using an aqueous/organic biphasic system with a base like sodium carbonate, maintaining a slightly basic pH enhances the stability of the Boc group.[1] |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps should be performed inside a certified chemical fume hood.[1]
-
Reagent Hazards:
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Triethylamine is corrosive and flammable.
-
The final product is classified as a skin and eye irritant and may cause respiratory irritation (H315, H319, H335).[1]
-
-
Storage: The final product should be stored in a tightly sealed container in a dry environment, preferably at 2-8°C.[1]
References
-
Cantillo, D., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
-
Cantillo, D., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]
-
Cantillo, D., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow. PubMed. [Link]
Sources
Application Notes and Protocols for the Coupling of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Thiomorpholine Scaffolds in Medicinal Chemistry
4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1] The thiomorpholine core, a sulfur-containing analog of morpholine, imparts unique physicochemical properties to molecules, potentially influencing their metabolic stability, binding affinity, and pharmacokinetic profiles.[1] The presence of both a carboxylic acid and a Boc-protected amine makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1]
The amide coupling of this moiety is a critical step in integrating the thiomorpholine scaffold into larger molecular frameworks, such as peptides, peptidomimetics, and small molecule drug candidates. The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of coupling conditions and can be readily removed under acidic conditions, allowing for subsequent synthetic transformations.[1]
This guide provides a detailed overview of the reaction conditions for the amide coupling of this compound, focusing on common and effective coupling reagents. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present detailed experimental protocols, and discuss methods for reaction monitoring and product purification.
Choosing the Right Coupling Strategy: A Mechanistic Perspective
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[2] Several classes of coupling reagents have been developed to achieve this activation efficiently while minimizing side reactions, particularly racemization at the chiral center of the amino acid derivative.
Carbodiimide-Based Coupling: The EDC/HOBt System
A widely used and cost-effective method for amide bond formation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[3]
The reaction proceeds through a multi-step mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: This unstable intermediate is prone to racemization and other side reactions. HOBt acts as a nucleophilic scavenger, reacting with the O-acylisourea to form a more stable and less reactive HOBt-ester.
-
Amide Bond Formation: The amine nucleophile then attacks the HOBt-ester to form the desired amide bond, regenerating HOBt in the process.[3]
The use of HOBt is crucial for suppressing racemization and improving the overall efficiency of the coupling reaction.[4]
Uronium/Aminium Salt-Based Coupling: The HATU System
Uronium and aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are known for their high coupling efficiency and rapid reaction kinetics.[5][6] HATU is particularly effective for coupling sterically hindered amino acids or for challenging cyclization reactions.[5]
The mechanism involving HATU is as follows:
-
Formation of the OAt-Active Ester: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester.
-
Nucleophilic Attack: The amine then attacks the activated ester to yield the amide product.[5]
The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the incoming amine through a hydrogen-bonded transition state, which contributes to the high efficiency of HATU-mediated couplings.[5]
Visualizing the Coupling Mechanisms
Caption: Mechanisms for EDC/HOBt and HATU mediated amide bond formation.
Experimental Protocols
The following protocols are provided as general guidelines. Optimization of stoichiometry, reaction time, and temperature may be necessary depending on the specific amine substrate.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust and widely applicable method for the coupling of this compound.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
EDC·HCl (1.1 - 1.5 equivalents)
-
HOBt (1.1 - 1.5 equivalents)
-
DIPEA or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous DMF or DCM
-
Standard workup reagents (e.g., ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: HATU Mediated Coupling
This protocol is recommended for more challenging couplings, such as with sterically hindered amines or for reactions that are sluggish under EDC/HOBt conditions.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.0 - 1.2 equivalents)
-
DIPEA (2.0 - 3.0 equivalents)
-
Anhydrous DMF or DCM
-
Standard workup reagents
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.1 equivalents) to the solution.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (2.0 equivalents) dropwise to the stirred solution. For sterically hindered substrates, pre-activation by stirring for 5-10 minutes before adding the amine can be beneficial.
-
Add the amine (1.1 equivalents), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Alternative Protocol: Borate Ester-Mediated Coupling
A study by Hall and coworkers has reported the direct synthesis of amides from carboxylic acids and amines using tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃. This method was successfully applied to the synthesis of Boc-l-Alanine thiomorpholine amide, a close analog of the target reaction.[7] This protocol offers an alternative, particularly when other methods fail.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
Tris(2,2,2-trifluoroethyl) borate (1.1 equivalents)
-
Acetonitrile (MeCN) as solvent
Procedure (based on the literature precedent):
-
Combine this compound (1.0 equivalent) and the amine (1.1 equivalents) in acetonitrile.
-
Add tris(2,2,2-trifluoroethyl) borate (1.1 equivalents).
-
Heat the reaction mixture at 80 °C for 15 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the workup may involve dilution with an organic solvent, washing with water, and purification by chromatography. For specific workup procedures for borate-mediated reactions, refer to the original publication.[7]
Reaction Monitoring and Purification
Reaction Monitoring
Consistent monitoring of the reaction is crucial to determine the point of completion and to identify any potential side reactions.
-
Thin Layer Chromatography (TLC): A simple and rapid technique to visualize the consumption of starting materials and the formation of the product. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be determined to achieve good separation of the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the retention times and mass-to-charge ratios of the components in the reaction mixture. This is particularly useful for confirming the identity of the product and detecting any byproducts.
Purification
The primary method for purifying the crude amide product is flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and can be guided by the TLC analysis.
Data Presentation: A Comparative Overview of Coupling Conditions
| Parameter | EDC/HOBt | HATU | B(OCH₂CF₃)₃ |
| Coupling Reagent | EDC·HCl | HATU | Tris(2,2,2-trifluoroethyl) borate |
| Additive | HOBt | None | None |
| Base | DIPEA or TEA | DIPEA | None |
| Stoichiometry (Reagent:Acid) | 1.1-1.5 : 1 | 1.0-1.2 : 1 | 1.1 : 1 |
| Solvent | DMF, DCM | DMF, DCM | MeCN |
| Temperature | 0 °C to RT | 0 °C to RT | 80 °C |
| Reaction Time | 8 - 24 hours | 1 - 4 hours | ~15 hours |
| Key Advantages | Cost-effective, common | High efficiency, fast | Alternative for challenging substrates |
Experimental Workflow Visualization
Caption: General workflow for the amide coupling of this compound.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the equivalents of the coupling reagent and base, or switching to a more powerful coupling agent like HATU. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates.
-
Side Reactions: The formation of byproducts can sometimes be observed. For carbodiimide-based couplings, the main byproduct is the corresponding urea, which is typically removed during the aqueous workup. In some cases, epimerization of the chiral center can occur. Using HOBt or HOAt-based reagents like HATU can minimize this.
-
Purification Challenges: If the product is difficult to separate from the remaining starting materials or byproducts by chromatography, adjusting the eluent system or considering an alternative purification method like recrystallization may be necessary.
Conclusion
The amide coupling of this compound is a versatile and crucial transformation for the synthesis of novel compounds in drug discovery. By understanding the underlying mechanisms of different coupling reagents and carefully selecting the reaction conditions, researchers can efficiently synthesize the desired amide products in high yield and purity. The protocols provided in this guide offer a solid starting point for these synthetic endeavors.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Wikipedia. (2023, October 27). HATU. In Wikipedia. Retrieved from [Link]
-
El-Dahshan, A., & Hall, D. G. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4435–4443. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Ghosh, A. K., & Shahabi, D. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(46), 6160-6163. [Link]
-
Kumar, A., & Sharma, S. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega, 8(45), 42005–42014. [Link]
-
Inhibitor Research Hub. (n.d.). HATU: A Premier Peptide Coupling Reagent for Precision Amide Bond Formation. Retrieved from [Link]
-
Fiasella, A., et al. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 7(1), 123-128. [Link]
-
Wang, Z., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem, 12(12), 2570-2575. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Science of Synthesis. (n.d.). Synthesis of Amides. Retrieved from [Link]
-
Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. [Link]
-
Ghosh, A. K., & Shahabi, D. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Retrieved from [Link]
-
ChemistryViews. (2023, May 17). Formal Cross-Coupling of Amines and Carboxylic Acids. Retrieved from [Link]
Sources
- 1. This compound|CAS 134676-67-8 [benchchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Guide to the Deprotection of Boc-Protected Thiomorpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, prized for its reliability in protecting amine functionalities. Its widespread use stems from its stability across a range of reaction conditions and its facile, predictable removal under acidic conditions.[1] However, the deprotection of Boc-protected heterocyclic systems, such as thiomorpholine and its derivatives, requires a nuanced understanding of the substrate's reactivity to ensure high yields and purity. The presence of a sulfur atom within the thiomorpholine ring introduces unique considerations, including the potential for side reactions that are less prevalent with simpler amine substrates.
This comprehensive guide provides an in-depth exploration of the deprotection of Boc-protected thiomorpholine derivatives. We will delve into the mechanistic underpinnings of this transformation, present validated protocols for both standard and oxidized thiomorpholine systems, and offer expert insights into troubleshooting and optimization.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established mechanism.[2] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond. This step results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes to release carbon dioxide and the free amine.[2] The newly liberated amine is then protonated by the excess acid in the reaction medium, yielding the corresponding amine salt (e.g., hydrochloride or trifluoroacetate).
A critical aspect of this mechanism is the generation of the highly reactive tert-butyl cation.[3] This electrophile can potentially engage in side reactions, alkylating any nucleophilic species present in the reaction mixture. In the context of thiomorpholine derivatives, the sulfur atom, even when oxidized, and other electron-rich moieties can be susceptible to this alkylation.[4] To mitigate this, "scavengers" are often employed to trap the tert-butyl cation.
Methodologies for Boc Deprotection of Thiomorpholine Derivatives
The choice of deprotection conditions is paramount and is dictated by the overall stability of the thiomorpholine derivative and the presence of other acid-sensitive functional groups.
Standard Acidic Deprotection: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl)
Strong acids like TFA and HCl are the most common and effective reagents for Boc deprotection.[1] They offer rapid and clean conversion for a wide array of substrates.
-
Trifluoroacetic Acid (TFA): Typically used in a mixture with a chlorinated solvent like dichloromethane (DCM), TFA is highly effective. However, the resulting trifluoroacetate salt can sometimes be challenging to handle and may require subsequent salt exchange.
-
Hydrochloric Acid (HCl): Often used as a solution in an organic solvent such as dioxane or ethyl acetate, HCl provides the corresponding hydrochloride salt, which is often a crystalline and easily isolatable solid. A 7 mol/L solution of HCl in ethyl acetate has been successfully employed for the deprotection of Boc-thiomorpholine derivatives.[5]
Table 1: Comparison of Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, 0 °C to RT, 1-4 h | Fast, effective, volatile | Forms TFA salts (can be oily), corrosive |
| Hydrochloric Acid (HCl) | 4M in Dioxane or EtOAc, 0 °C to RT, 1-4 h | Forms crystalline HCl salts, readily available | Dioxane is a peroxide former, can be slower than TFA |
Milder Deprotection Strategies
For substrates bearing highly acid-labile functionalities, milder deprotection methods can be employed. While less common for robust systems like thiomorpholine, they are valuable tools in complex syntheses.
-
Oxalyl Chloride in Methanol: This system generates HCl in situ and can effect Boc deprotection under mild, room temperature conditions.[6]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can lead to thermal cleavage of the protecting group.[7]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: General Procedure for Boc Deprotection of Thiomorpholine using HCl in Ethyl Acetate
This protocol is adapted from literature procedures for the deprotection of Boc-thiomorpholine derivatives.[5]
Materials:
-
Boc-protected thiomorpholine derivative
-
7 M HCl in Ethyl Acetate
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the Boc-protected thiomorpholine derivative (1.0 eq) in a minimal amount of ethyl acetate in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 7 M HCl in ethyl acetate (5-10 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the resulting residue, add anhydrous diethyl ether to precipitate the thiomorpholine hydrochloride salt.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Characterization:
The resulting thiomorpholine hydrochloride salt can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the tert-butyl signal in the NMR spectrum and the observation of the correct mass for the deprotected product confirm the successful reaction.
Protocol 2: Proposed Procedure for Boc Deprotection of Thiomorpholine-1,1-dioxide
The presence of the electron-withdrawing sulfone group in thiomorpholine-1,1-dioxide may slightly alter the reactivity of the Boc group. However, standard acidic conditions are expected to be effective. Careful monitoring of the reaction is recommended.
Materials:
-
Boc-protected thiomorpholine-1,1-dioxide
-
4 M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the Boc-protected thiomorpholine-1,1-dioxide (1.0 eq) in 1,4-dioxane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4 M HCl in 1,4-dioxane (5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to proceed at room temperature for 2-6 hours.
-
Monitor the reaction closely by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Triturate the residue with anhydrous diethyl ether to induce precipitation of the thiomorpholine-1,1-dioxide hydrochloride salt.
-
Isolate the solid product by filtration, wash with cold diethyl ether, and dry thoroughly under vacuum.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid, short reaction time, or low temperature. | Increase the equivalents of acid, prolong the reaction time, or perform the reaction at a slightly elevated temperature (e.g., 40 °C). |
| Formation of Side Products | Alkylation by the tert-butyl cation. | Add a scavenger such as anisole or thioanisole (5-10 vol%) to the reaction mixture to trap the carbocation.[3] |
| Product is an Oil | The salt of the product may not be crystalline. | Attempt to form a different salt (e.g., if a TFA salt is oily, try converting it to the HCl salt). Alternatively, purify the free base by chromatography after a basic workup. |
| Low Yield | Product loss during workup or purification. | Optimize the precipitation and filtration steps. Ensure the product is not significantly soluble in the precipitation solvent. |
Workflow and Mechanistic Diagrams
Caption: General experimental workflow for the Boc deprotection of thiomorpholine derivatives.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Conclusion
The deprotection of Boc-protected thiomorpholine derivatives is a robust and reliable transformation when appropriate conditions are employed. A thorough understanding of the reaction mechanism, careful selection of reagents, and diligent monitoring are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully perform this critical synthetic step.
References
-
Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
-
Asinger, F., et al. (n.d.). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
PubMed. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]
-
PubMed. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]
-
ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. Retrieved from [Link]
-
MDPI. (n.d.). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. jchemrev.com [jchemrev.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
The Strategic Incorporation of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic Acid in Modern Medicinal Chemistry: A Guide to Application and Protocol
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Within this pursuit, the use of conformationally constrained amino acids and "privileged scaffolds" has emerged as a powerful strategy to imbue drug candidates with improved potency, selectivity, and pharmacokinetic properties.[1][2] 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid, a sulfur-containing heterocyclic building block, stands at the confluence of these two strategic pillars.[3] Its thiomorpholine core is recognized as a privileged structure, appearing in a diverse array of bioactive molecules with applications ranging from anticancer to antidiabetic agents.[1][2] The constrained nature of the ring system pre-organizes the molecular conformation, which can lead to a lower entropic penalty upon binding to a biological target, thereby enhancing affinity.[4]
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the strategic utilization of this compound in medicinal chemistry programs. We will explore its role in the synthesis of peptidomimetics and small molecule inhibitors, with a particular focus on its application in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.
Physicochemical Properties and Synthetic Versatility
This compound is a versatile synthetic intermediate characterized by a thiomorpholine ring, a carboxylic acid functional group, and a tert-butoxycarbonyl (Boc) protected amine.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₄S | [3] |
| Molecular Weight | 247.31 g/mol | [3] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 127-134 °C | [3] |
| Storage | 2-8 °C, sealed in a dry environment | [3] |
The Boc protecting group is a cornerstone of its utility, allowing for selective reactions at the carboxylic acid moiety under a wide range of conditions before its clean removal under mildly acidic conditions.[3] The thiomorpholine ring, a sulfur analog of morpholine, imparts distinct electronic and physicochemical properties. The substitution of oxygen with sulfur generally increases the lipophilicity of a molecule, which can be a critical parameter in modulating cell permeability and pharmacokinetic profiles.[1] Furthermore, the sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, offering additional avenues for structural diversification and modulation of properties such as solubility and hydrogen bonding capacity.[3]
Application Focus 1: Constrained Peptidomimetics for Enhanced Biological Activity
The incorporation of constrained non-canonical amino acids into peptides is a well-established strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low receptor affinity.[4] this compound serves as an excellent building block for creating peptidomimetics with defined secondary structures.
Protocol 1: Incorporation into a Peptide Sequence via Boc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model tripeptide, Ac-Ala-Tmc-Gly-NH₂, where "Tmc" represents the thiomorpholine-2-carboxylic acid residue. This procedure is based on established Boc-SPPS methodologies.[6][7]
Materials:
-
MBHA (4-methylbenzhydrylamine) resin
-
This compound
-
Boc-Ala-OH, Boc-Gly-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Acetic anhydride
-
Piperidine (for optional Fmoc-based synthesis)
-
Scavengers (e.g., anisole, dithiothreitol) for cleavage
-
Diethyl ether
Instrumentation:
-
Solid-phase peptide synthesis vessel
-
Shaker
-
Apparatus for cleavage (e.g., HF apparatus or custom cleavage setup)
-
Preparative HPLC system
-
Lyophilizer
Step-by-Step Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 1 hour in the synthesis vessel.
-
First Amino Acid Coupling (Glycine):
-
Pre-activate Boc-Gly-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.
-
Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x) and isopropanol (2x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 5 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Second Amino Acid Coupling (4-(Boc)-thiomorpholine-2-carboxylic acid):
-
Pre-activate this compound (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.
-
Add the activated amino acid solution to the resin and shake for 4-6 hours. Due to the constrained nature of this amino acid, a longer coupling time or the use of a more potent coupling reagent like HBTU may be necessary.
-
Monitor the coupling reaction with the Kaiser test.
-
Wash the resin as in step 2.
-
-
Repeat Deprotection and Neutralization (Steps 3 & 4).
-
Third Amino Acid Coupling (Alanine):
-
Couple Boc-Ala-OH following the procedure in step 2.
-
-
N-terminal Acetylation:
-
After the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and methanol (3x), then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., HF/anisole 9:1) for 1 hour at 0 °C. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
Alternatively, for less sensitive peptides, a TFA-based cleavage cocktail with appropriate scavengers can be used if a suitable linker was chosen.
-
Evaporate the cleavage reagent and precipitate the peptide in cold diethyl ether.
-
-
Purification and Characterization:
-
Purify the crude peptide by preparative HPLC.
-
Characterize the purified peptide by mass spectrometry and analytical HPLC.
-
Application Focus 2: Development of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for regulating glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes.[8] Thiomorpholine-based compounds have been successfully designed as potent DPP-IV inhibitors.[9]
Protocol 2: Solution-Phase Synthesis of a Thiomorpholine-Based DPP-IV Inhibitor
This protocol is adapted from a general method for the synthesis of thiomorpholine-bearing DPP-IV inhibitors.[8][9]
Materials:
-
L-tert-leucine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Thiomorpholine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
N-Boc Protection of L-tert-Leucine:
-
To a solution of L-tert-leucine (1.31 g, 10 mmol) in 1 M NaOH (10 mL) at 0 °C, add a solution of (Boc)₂O (2.40 g, 11 mmol) in dioxane (10 mL).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate (2 x 20 mL).
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-L-tert-leucine as a white solid.
-
-
Amide Coupling with Thiomorpholine:
-
To a solution of N-Boc-L-tert-leucine (2.31 g, 10 mmol) in DMF (30 mL), add HOBt (1.5 g, 11 mmol) and EDC (2.1 g, 11 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add thiomorpholine (1.03 g, 10 mmol) and stir at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo. Purify the residue by column chromatography to afford N-Boc-L-tert-leucinyl-thiomorpholine.
-
-
Boc Deprotection:
-
Dissolve the product from step 2 in a solution of HCl in ethyl acetate (4 M).
-
Stir at room temperature for 2 hours.
-
Concentrate the solution under reduced pressure to obtain the hydrochloride salt of the final thiomorpholine-based DPP-IV inhibitor.
-
Further Applications and Future Directions
The versatility of this compound extends beyond the examples provided. Its incorporation into small molecules is being explored for a variety of therapeutic targets.
-
Neurological Disorders: The constrained nature of the thiomorpholine ring makes it an attractive scaffold for designing ligands for CNS targets, where precise conformational control is often required for selectivity and potency.[5]
-
Antiviral and Anticancer Agents: The thiomorpholine scaffold has been identified in compounds with antiviral and anticancer activities.[1][2] The ability to modify the sulfur atom (oxidation) and append various substituents provides a rich chemical space for structure-activity relationship (SAR) studies.[10]
-
Protease Inhibitors: The constrained cyclic structure can be used to mimic the transition state of protease substrates, making it a valuable building block for the design of novel protease inhibitors.
Conclusion
This compound is a powerful and versatile building block for modern medicinal chemistry. Its unique combination of a privileged thiomorpholine scaffold and a conformationally constrained amino acid-like structure provides a robust platform for the design and synthesis of novel therapeutics with improved pharmacological profiles. The protocols and application notes provided in this guide are intended to empower researchers to effectively harness the potential of this valuable synthetic intermediate in their drug discovery programs. The continued exploration of this and related constrained heterocyclic scaffolds will undoubtedly lead to the development of the next generation of innovative medicines.
References
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
LookChem. (2019). Design, synthesis and primary activity of thiomorpholine derivatives as DPP-IV inhibitors. Retrieved from [Link]
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. Retrieved from [Link]
-
AIR Unimi. (2013). SYNTHESIS, STRUCTURAL INVESTIGATION AND BIOLOGICAL EVALUATION OF CONFORMATIONALLY CONSTRAINED PEPTIDOMIMETICS. Retrieved from [Link]
-
Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296. Retrieved from [Link]
-
Archiv der Pharmazie. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Retrieved from [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. This compound|CAS 134676-67-8 [benchchem.com]
- 4. SYNTHESIS, STRUCTURAL INVESTIGATION AND BIOLOGICAL EVALUATION OF CONFORMATIONALLY CONSTRAINED PEPTIDOMIMETICS [air.unimi.it]
- 5. chemimpex.com [chemimpex.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
protocol for amide bond formation with N-Boc-2-thiomorpholinecarboxylic acid
An In-Depth Guide to Amide Bond Formation with N-Boc-2-thiomorpholinecarboxylic Acid
Introduction: A Versatile Heterocyclic Building Block
N-Boc-2-thiomorpholinecarboxylic acid is a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a thiomorpholine core, a stereocenter at the 2-position, and orthogonal protecting groups (a tert-butoxycarbonyl (Boc) group on the nitrogen and a carboxylic acid), makes it a versatile intermediate for constructing complex molecules with potential therapeutic applications.[1] The thiomorpholine scaffold, a sulfur analog of morpholine, can impart unique physicochemical properties to a molecule, potentially influencing its metabolic stability and binding affinity for biological targets.[1]
The Boc protecting group is crucial, as it allows for selective reactions at the carboxylic acid moiety while the amine remains protected. This group is stable under a variety of conditions but can be cleanly removed with mild acid, a common strategy in peptide synthesis and multi-step organic synthesis.[1][2] However, the very features that make this molecule attractive also present a significant synthetic challenge: the formation of an amide bond at its carboxylic acid function.
The Synthetic Hurdle: Overcoming Steric Hindrance
The primary challenge in forming an amide bond with N-Boc-2-thiomorpholinecarboxylic acid lies in steric hindrance. The bulky tert-butoxycarbonyl (Boc) group, coupled with the cyclic nature of the thiomorpholine ring, restricts access to the carboxylic acid's carbonyl carbon. This steric congestion can significantly slow down the rate of reaction and often leads to low yields or complete reaction failure when using standard coupling protocols.[3] Traditional methods, such as using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) alone, are frequently inefficient for coupling sterically hindered amino acids.[3] Therefore, a carefully selected, highly efficient coupling strategy is paramount for success.
Strategic Selection of Coupling Reagents
To overcome the challenge of steric hindrance, the choice of coupling reagent is critical. The goal is to convert the carboxylic acid into a highly reactive intermediate that can be readily attacked by the incoming amine nucleophile, even in a crowded environment. Modern coupling reagents are broadly categorized into uronium/aminium salts, phosphonium salts, and reagents that generate acyl fluorides in situ.
| Reagent Class | Examples | Activation Mechanism | Suitability for Hindered Couplings |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Formation of highly reactive O-acylisourea, which rearranges to an active ester (e.g., OAt, OBt, Oxyma). | Excellent . Widely regarded as the reagents of choice for difficult couplings.[4][5] |
| Phosphonium Salts | PyBOP, PyAOP | Formation of an acyloxyphosphonium salt, which reacts with the amine. | Excellent . PyBOP is a strong, widely used reagent with high chemoselectivity.[5] |
| Carbodiimides | DCC, EDC, DIC | Formation of an O-acylisourea intermediate. Often used with additives like HOBt or Oxyma. | Moderate to Poor . Generally less effective for sterically hindered substrates unless combined with potent additives.[3] |
| Acyl Fluoride Precursors | TFFH, BTFFH | In situ generation of a highly reactive acyl fluoride. | Excellent . Acyl fluorides are small and highly reactive, making them ideal for extremely challenging couplings.[6][7][8] |
For N-Boc-2-thiomorpholinecarboxylic acid, uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective. HATU facilitates the formation of a highly reactive OAt-ester. The subsequent coupling reaction benefits from the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group, making it one of the most efficient reagents for sterically demanding couplings.[4] Newer reagents like COMU offer comparable efficiency to HATU with the added benefits of improved safety and solubility, as it incorporates the OxymaPure leaving group, avoiding potentially explosive HOBt or HOAt byproducts.[7]
Visualizing the Workflow: Amide Coupling via HATU Activation
The following diagram illustrates the general workflow for the amide bond formation, highlighting the key activation and coupling steps.
Caption: Workflow for HATU-mediated amide coupling.
Detailed Protocol: HATU-Mediated Coupling
This protocol provides a reliable method for coupling N-Boc-2-thiomorpholinecarboxylic acid with a primary or secondary amine using HATU.
Materials and Reagents:
| Reagent/Material | Purpose | Typical Grade |
| N-Boc-2-thiomorpholinecarboxylic acid | Starting Material | >95% Purity[9] |
| Amine (R¹R²NH) | Coupling Partner | Reagent Grade |
| HATU | Coupling Reagent | >98% Purity |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic Base | Anhydrous/Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Reaction Solvent | Anhydrous |
| Dichloromethane (DCM) | Extraction Solvent | ACS Grade |
| Saturated aq. NaHCO₃ | Aqueous Wash | Lab Grade |
| Brine (Saturated aq. NaCl) | Aqueous Wash | Lab Grade |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | Lab Grade |
| Silica Gel | Chromatography | 230-400 mesh |
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-2-thiomorpholinecarboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add the amine coupling partner (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution at room temperature.
-
Scientist's Note: Adding the reagents in this order is generally robust. For particularly sensitive substrates, the carboxylic acid can be pre-activated by stirring with HATU and DIPEA for 5-10 minutes before adding the amine. The use of a non-nucleophilic base like DIPEA is crucial to activate the coupling reagent without competing in the reaction.[5]
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Quenching and Work-up:
-
Once the reaction is complete, dilute the mixture with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOAt, followed by water (1x), and finally brine (1x).
-
Scientist's Note: The aqueous washes are essential for removing the DMF solvent and water-soluble byproducts like tetramethylurea.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | 1. Inefficient coupling reagent. 2. Insufficient base. 3. Poor quality or wet reagents/solvent. | 1. Switch to a more potent reagent like COMU or consider an acyl fluoride-based method (BTFFH).[6][7] 2. Ensure at least 2 equivalents of DIPEA are used. 3. Use anhydrous solvents and fresh, high-purity reagents. |
| Side Product Formation | 1. Racemization at the α-carbon. 2. Reaction with the base (if nucleophilic). | 1. HATU is known for low racemization.[5] If racemization is a concern, run the reaction at 0 °C. 2. Always use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid triethylamine (TEA). |
| Difficult Purification | 1. Water-soluble byproducts (e.g., tetramethylurea) co-eluting with the product. | 1. Ensure thorough aqueous work-up. Multiple washes with water or dilute acid (e.g., 1M HCl, if product is stable) can help remove basic byproducts. |
Safety and Handling Precautions
-
N-Boc-2-thiomorpholinecarboxylic acid: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Coupling Reagents (HATU, PyBOP): These reagents can be irritating and sensitizing. Avoid inhalation of dust and skin contact.
-
Solvents (DMF, DCM): DMF is a reproductive toxin, and DCM is a suspected carcinogen. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Bases (DIPEA): DIPEA is corrosive and flammable. Handle with care.
This application note provides a robust framework for successfully synthesizing amide derivatives of N-Boc-2-thiomorpholinecarboxylic acid. By understanding the inherent steric challenges and selecting a highly active coupling reagent like HATU, researchers can efficiently incorporate this valuable building block into their synthetic targets.
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids . ResearchGate. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature . ResearchGate. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates . ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PubMed Central (PMC), National Institutes of Health (NIH). [Link]
Sources
- 1. 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid|CAS 134676-67-8 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. file.globalso.com [file.globalso.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. N-BOC-thiomorpholine-2-carboxylic acid | 134676-67-8 [sigmaaldrich.com]
Application Notes and Protocols: 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Constrained Chiral Scaffolds in Modern Drug Discovery
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Peptides and peptidomimetics, which sit at the intersection of small molecules and large biologics, offer a unique therapeutic potential.[1] However, natural peptides are often hampered by their inherent conformational flexibility, which can lead to reduced binding affinity and susceptibility to proteolytic degradation.[2] A powerful strategy to overcome these limitations is the incorporation of conformationally restricted amino acids into peptide sequences.[3][4] These non-natural building blocks reduce the number of accessible low-energy conformations, potentially locking the molecule into a bioactive shape that is pre-organized for optimal receptor interaction.[4]
4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid is a prime example of such a strategic chiral building block. This compound features a six-membered thiomorpholine ring, a privileged scaffold in medicinal chemistry known to impart favorable physicochemical properties.[5][6] The thioether within the ring, a bioisostere of the ether in morpholine, increases lipophilicity and can serve as a "metabolic soft spot," potentially influencing the pharmacokinetic profile of a drug candidate.[7] As a proline analogue, it introduces a significant conformational constraint into a peptide backbone. The presence of the Tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it an ideal and versatile intermediate for solid-phase and solution-phase peptide synthesis.[5][8] This application note provides a comprehensive guide to the properties and practical applications of this compound, complete with detailed protocols for its incorporation into target molecules.
Physicochemical and Handling Properties
A thorough understanding of the building block's properties is foundational to its successful application.
| Property | Value | Source |
| CAS Number | 134676-67-8 | [5] |
| Molecular Formula | C₁₀H₁₇NO₄S | [5] |
| Molecular Weight | 247.31 g/mol | [5] |
| Appearance | Solid | [3] |
| Melting Point | 127-134°C | [5] |
| Storage | 2-8°C, sealed in a dry environment | [5] |
Handling and Safety Precautions: Researchers should handle this compound with appropriate personal protective equipment, including gloves and safety goggles, in a chemical fume hood. It is classified as causing skin and eye irritation.[5]
Core Applications in Synthesis
The utility of this compound spans several key areas of synthetic and medicinal chemistry:
-
Peptide Synthesis: It serves as a constrained, non-natural amino acid analogue for incorporation into peptide chains, influencing their secondary structure and biological activity.[3][8]
-
Peptidomimetic Design: The thiomorpholine scaffold can act as a core structure for the development of novel peptidomimetics with improved pharmacokinetic properties.[9]
-
Scaffold for Small Molecule Synthesis: Beyond peptides, it is a valuable starting material for the synthesis of complex heterocyclic molecules for various therapeutic targets.[5]
Experimental Protocols
The following protocols are detailed, self-validating guides for the common applications of this building block. The causality behind each step is explained to empower the researcher with a deeper understanding of the process.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling (Solution Phase)
This protocol describes a standard and widely used method for coupling the carboxylic acid of the title compound to a primary or secondary amine. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a robust method that minimizes racemization.[7]
Workflow Diagram:
Sources
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. Production and Biomedical Applications of Bioactive Compounds [mdpi.com]
- 3. Peptide synthesis by means of tert-butyloxycarbonylamino acid derivatives of poly(ethylene-co-N-hydroxymaleimide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. site.unibo.it [site.unibo.it]
- 5. This compound|CAS 134676-67-8 [benchchem.com]
- 6. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Strategic Incorporation of Thiomorpholine Moieties in Drug Design
Introduction: The Thiomorpholine Scaffold as a Privileged Bioisostere
In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of drug discovery.[1][2] The thiomorpholine moiety, a saturated six-membered heterocycle containing sulfur and nitrogen, has emerged as a "privileged scaffold".[1] It serves as a versatile bioisosteric replacement for the commonly used morpholine ring, offering a unique opportunity to modulate key drug-like properties.[1][3]
Thiomorpholine is the thio-analog of morpholine, where the oxygen atom is replaced by a sulfur atom.[1][3][4] This seemingly simple substitution has profound effects on the molecule's physicochemical characteristics. The presence of the sulfur atom generally increases lipophilicity compared to its morpholine counterpart, which can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Furthermore, the sulfur atom is susceptible to metabolism, existing in three distinct oxidation states: sulfide (thiomorpholine), sulfoxide (thiomorpholine-1-oxide), and sulfone (thiomorpholine-1,1-dioxide).[1][5] This metabolic handle allows for fine-tuning of properties such as solubility, polarity, and hydrogen bonding capacity, expanding the chemical space available to medicinal chemists.[1]
The utility of the thiomorpholine scaffold is demonstrated by its presence in a variety of biologically active compounds, including those with antitubercular, antiprotozoal, hypolipidemic, and antioxidant activities.[2][3][4] Its successful incorporation into clinical candidates, such as the antibiotic Sutezolid (an analog of Linezolid), underscores its therapeutic potential.[1] This guide provides detailed experimental procedures for the synthesis, functionalization, and strategic application of thiomorpholine moieties in drug design programs.
Core Synthetic Protocols
The following protocols provide step-by-step methodologies for the synthesis and modification of the thiomorpholine scaffold. These procedures are designed to be robust and adaptable for the generation of diverse compound libraries.
Protocol 1: Synthesis of N-Substituted Thiomorpholines via Nucleophilic Substitution
The most common and direct method for introducing the thiomorpholine scaffold is through N-alkylation or N-arylation, where the nitrogen atom of thiomorpholine acts as a nucleophile.[6] This protocol details a typical SN2 reaction with an alkyl halide.
Objective: To synthesize N-benzylthiomorpholine as a representative example of N-alkylation.
Reaction Scheme: Thiomorpholine + Benzyl bromide → N-Benzylthiomorpholine
Materials:
-
Thiomorpholine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard glassware for aqueous workup and purification (separatory funnel, rotary evaporator, etc.)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous acetonitrile to the flask to create a slurry.
-
Add thiomorpholine (1.0 equivalent) to the slurry with stirring.
-
Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture at room temperature.
-
Attach a reflux condenser and heat the mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude N-benzylthiomorpholine by flash column chromatography on silica gel.
Causality and Experimental Insights:
-
Base Selection: Potassium carbonate is a mild, inexpensive base sufficient to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Stronger bases are typically not required and may lead to side reactions.
-
Solvent Choice: Acetonitrile is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the cation of the base while not interfering with the nucleophilicity of the amine.
-
Inert Atmosphere: While not always strictly necessary for this specific reaction, maintaining an inert atmosphere prevents potential oxidation of the thiomorpholine sulfur, especially during prolonged heating.
Protocol 2: Controlled Oxidation of Thiomorpholine to its Sulfoxide and Sulfone Derivatives
The ability to selectively oxidize the sulfur atom is a key advantage of the thiomorpholine scaffold. This allows for the introduction of a hydrogen bond acceptor (sulfoxide) or a more polar, metabolically stable sulfone group.[1][7]
Objective: To selectively synthesize Thiomorpholine-1-oxide and Thiomorpholine-1,1-dioxide.
Reaction Schemes:
-
Thiomorpholine + 1 eq. Oxidant → Thiomorpholine-1-oxide
-
Thiomorpholine + >2 eq. Oxidant → Thiomorpholine-1,1-dioxide
Materials:
-
N-protected thiomorpholine derivative (e.g., N-Boc-thiomorpholine)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (DCM) or Methanol
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Sodium sulfite (Na₂SO₃) solution
-
Standard glassware for workup and purification
A. Synthesis of Thiomorpholine-1-oxide (Sulfoxide):
-
Dissolve the N-protected thiomorpholine (1.0 equivalent) in DCM at 0 °C (ice bath).
-
Slowly add a solution of m-CPBA (1.0-1.1 equivalents) in DCM dropwise to the stirred solution.
-
Maintain the temperature at 0 °C and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Add aqueous sodium sulfite to destroy any excess peroxide.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting sulfoxide by column chromatography.
B. Synthesis of Thiomorpholine-1,1-dioxide (Sulfone):
-
Dissolve the N-protected thiomorpholine (1.0 equivalent) in a suitable solvent like methanol or acetic acid.
-
Add an excess of a strong oxidizing agent. A common method involves using potassium permanganate (KMnO₄) or >2 equivalents of hydrogen peroxide.[7][8][9]
-
For H₂O₂ oxidation, the reaction may require heating.
-
Monitor the reaction until the complete disappearance of the starting material and the sulfoxide intermediate.
-
Perform an appropriate workup procedure based on the oxidant used. For KMnO₄, this typically involves quenching with a reducing agent and filtering the manganese dioxide. For H₂O₂, a standard aqueous workup after quenching excess peroxide is sufficient.
-
Purify the resulting sulfone by recrystallization or column chromatography.
Causality and Experimental Insights:
-
Stoichiometry is Key: The stoichiometry of the oxidizing agent is the primary determinant for selective formation of the sulfoxide versus the sulfone.[10][11] Careful control of the amount of oxidant is crucial for obtaining the desired product in high yield.
-
Protecting Groups: The nitrogen atom of thiomorpholine is often protected (e.g., with a Boc group) prior to oxidation to prevent N-oxidation and other side reactions.
-
Choice of Oxidant: m-CPBA is a common choice for controlled oxidation to the sulfoxide due to its mild nature and good solubility in organic solvents. For the synthesis of the sulfone, stronger oxidants or harsher conditions are generally required.[12]
Visualization of Synthetic Strategies
General Workflow for Thiomorpholine Incorporation
The following diagram illustrates the decision-making process and workflow for incorporating thiomorpholine and its derivatives into a lead molecule.
Caption: Workflow for incorporating thiomorpholine moieties in drug design.
Application in Lead Optimization: Data and Case Studies
The strategic replacement of a morpholine ring with a thiomorpholine or its oxidized derivatives can have a significant impact on biological activity and pharmacokinetic properties.
Case Study: Kinase Inhibitors
In the development of kinase inhibitors, the morpholine group is a common feature, often interacting with the solvent-exposed region of the ATP-binding pocket.[13] Replacing this with thiomorpholine or its oxides can alter solubility, cell permeability, and metabolic stability. For example, in the context of phosphatidylinositol 3-kinase (PI3K) inhibitors, SAR studies have shown that modifications at this position can influence isoform selectivity.[14][15]
| Moiety | Key Physicochemical Properties | Potential Biological Impact |
| Morpholine | More polar, hydrogen bond acceptor | Good aqueous solubility, often metabolically stable |
| Thiomorpholine | More lipophilic, weak H-bond acceptor | Improved cell permeability, potential for metabolic oxidation |
| Thiomorpholine-1-oxide | Increased polarity, strong H-bond acceptor | Balances solubility and permeability, may alter target binding |
| Thiomorpholine-1,1-dioxide | Highly polar, strong H-bond acceptor | Increased aqueous solubility, often metabolically very stable |
This table summarizes general trends observed in medicinal chemistry programs.
Case Study: Antitubercular Agents
The development of Sutezolid, a thiomorpholine-containing oxazolidinone antibiotic, highlights the benefit of this scaffold in overcoming challenges associated with earlier drugs like Linezolid.[1] The replacement of the morpholine ring with a thiomorpholine S-oxide in some analogs was explored to improve the therapeutic profile against Mycobacterium tuberculosis.[4] In some reported series, the morpholine-containing analog showed better potency than the thiomorpholine analog, emphasizing that the choice of scaffold is highly context-dependent and requires empirical testing.[3]
Conclusion
The thiomorpholine scaffold and its oxidized derivatives are powerful tools in the medicinal chemist's arsenal.[2][3] They offer a nuanced approach to bioisosteric replacement, allowing for the fine-tuning of physicochemical and pharmacokinetic properties in a way that is not possible with the traditional morpholine ring. The synthetic protocols provided herein offer a robust starting point for researchers to explore the rich chemical space of thiomorpholine-containing compounds, paving the way for the discovery of novel therapeutics with improved efficacy and safety profiles.
References
-
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
-
ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]
-
Journal of Chemical Reviews. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
-
Marvadi, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. [Link]
-
Synlett. (n.d.). Preparation of Novel Bridged Bicyclic Thiomorpholines as Potentially Useful Building Blocks in Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and ....
-
Journal of Chemical Reviews. (n.d.). Articles List. Retrieved from [Link]
-
Wang, Z., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 23(11), 2779. [Link]
-
ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various.... Retrieved from [Link]
-
Tooulia, M., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(5), 326-335. [Link]
-
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532-2539. [Link]
-
Poupin, P., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Journal of Industrial Microbiology & Biotechnology, 22(3), 193-199. [Link]
-
Cignarella, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2247-2263. [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Wang, X., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Scientific Reports, 7, 41225. [Link]
-
Chen, X., et al. (2007). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Catalysis Communications, 8(2), 163-167. [Link]
- Google Patents. (n.d.). US10287248B2 - Process for the preparation of apremilast.
-
Wikipedia. (n.d.). Thiomorpholine. Retrieved from [Link]
- Google Patents. (n.d.). EP3181549A1 - Process for the preparation of apremilast.
-
National Center for Biotechnology Information. (n.d.). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Retrieved from [Link]
- Google Patents. (n.d.). US20180230097A1 - Process for preparation of apremilast and novel polymorphs thereof.
-
Journal of the American Chemical Society. (1970). The Stereochemistry of Oxidation at Sulfur. Oxidation of 4-Substituted Thianes to Sulfoxides1. Retrieved from [Link]
- Google Patents. (n.d.). WO2016199031A1 - Process for preparation of apremilast and its intermediates.
-
ResearchGate. (2018). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
ChemRxiv. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. guidechem.com [guidechem.com]
- 9. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 10. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchemrev.com [jchemrev.com]
- 12. Sulfone synthesis by oxidation [organic-chemistry.org]
- 13. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic Acid: An Application and Protocol Guide
Introduction: Strategic Importance and Synthetic Overview
4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. Its thiomorpholine core imparts unique physicochemical properties, influencing a molecule's metabolic stability and binding affinity, while the orthogonal protecting groups—a Boc-protected amine and a carboxylic acid—allow for selective, sequential derivatization in complex synthetic pathways.[1][2] The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under various conditions and its clean removal under mild acidic conditions.[1]
This guide provides a detailed, technically robust protocol for the scale-up synthesis of this compound, focusing on process efficiency, safety, and quality control. The presented methodology is designed for researchers, scientists, and drug development professionals operating in a process chemistry environment, where reproducibility and scalability are paramount.
The chosen synthetic strategy involves the direct N-Boc protection of the commercially available or readily synthesized intermediate, thiomorpholine-2-carboxylic acid. This approach is superior for scale-up compared to methods involving the construction of the thiomorpholine ring followed by carboxylation at the 2-position. The latter often presents challenges in regioselectivity and can involve hazardous reagents, making it less amenable to an industrial setting.
Physicochemical and Safety Data
A thorough understanding of the material properties and associated hazards is critical before commencing any scale-up synthesis.
| Property | Value | Reference |
| CAS Number | 134676-67-8 | [3] |
| Molecular Formula | C₁₀H₁₇NO₄S | [1] |
| Molecular Weight | 247.31 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 127-134°C | [1] |
| Storage | Sealed in a dry environment at 2-8°C | [1][3] |
Hazard Summary: The target compound is classified with eye irritation (H319), skin irritation (H315), and specific target organ toxicity upon single exposure (H335).[1] All handling must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]
Overall Synthetic Workflow
The synthesis is a straightforward, single-step protection reaction. The workflow is designed to maximize throughput and minimize complex purification steps, such as column chromatography, by leveraging crystallization for product isolation.
Caption: High-level workflow for the scale-up synthesis.
Part 1: Detailed Application Notes
Rationale for Synthetic Route and Reagent Selection
-
Starting Material: The process begins with thiomorpholine-2-carboxylic acid. This key intermediate can be synthesized via several established routes, including the cyclization of S-(2-chloroethyl)-cysteine or through a multi-step process from diethanolamine.[4][5] For process development, sourcing a reliable supply of this starting material is a critical first step.
-
Protecting Group: The tert-butoxycarbonyl (Boc) group is ideal for large-scale applications. The reagent used for its introduction, di-tert-butyl dicarbonate ((Boc)₂O), is a stable solid that is relatively safe to handle. The byproducts of the protection reaction are tert-butanol and carbon dioxide, which are easily removed.
-
Base and Solvent System: A biphasic system of acetone and water with sodium carbonate (Na₂CO₃) as the base is a robust choice for scale-up.
-
Sodium Carbonate: It is an inexpensive, non-nucleophilic, and easily handled solid base. It effectively neutralizes the acid formed during the reaction without promoting side reactions. Its use avoids the formation of emulsions that can sometimes occur with liquid amine bases like triethylamine during work-up.
-
Acetone/Water: This solvent system provides good solubility for both the amino acid starting material (as its sodium salt) and the (Boc)₂O reagent. Acetone is a desirable process solvent due to its low boiling point, making it easy to remove during work-up.
-
Critical Process Parameters (CPPs) and In-Process Controls (IPCs)
Effective control of critical parameters is essential for ensuring batch-to-batch consistency and high product quality.
| Critical Process Parameter (CPP) | Optimal Range | Rationale & Impact on Quality | In-Process Control (IPC) Method |
| (Boc)₂O Stoichiometry | 1.05–1.10 equivalents | An excess ensures complete conversion of the starting material. A large excess is wasteful and can complicate purification. Insufficient reagent leads to incomplete reaction and difficult separation of the starting material from the product.[1] | HPLC analysis to confirm the disappearance of the starting material. |
| Reaction Temperature | 0–5°C (initial addition), 25°C (completion) | The initial exothermic reaction is controlled by cooling. Running the reaction to completion at ambient temperature prevents the thermal degradation of (Boc)₂O and minimizes potential side reactions.[1] | Reactor temperature probe and automated cooling/heating system. |
| pH during Work-up | pH 8-9 (wash), pH 2-3 (acidification) | A basic wash removes any unreacted (Boc)₂O and other acidic impurities. Acidification to pH 2-3 ensures complete protonation of the carboxylic acid, maximizing its precipitation/extraction into the organic phase.[1] | Calibrated pH probe. |
| Crystallization Solvent Ratio | Ethanol/Water (ratio determined by solubility studies) | The ratio is critical for achieving high yield and purity. Too much ethanol will result in high solubility and low yield; too much water may cause the product to oil out.[1] | Visual observation for dissolution and precipitation; offline purity analysis of mother liquor and crystals. |
Process Analytical Technology (PAT) Integration
For advanced process control and understanding, PAT tools can be implemented.[6]
-
FTIR/Raman Spectroscopy: An in-situ probe can monitor the reaction in real-time by tracking the disappearance of the starting material's N-H stretch and the appearance of the Boc-carbamate carbonyl peak. This allows for precise determination of reaction completion, optimizing cycle time.
-
Automated Sampling with UPLC: An automated system can periodically draw samples from the reactor for rapid UPLC analysis. This provides quantitative data on the conversion rate and the formation of any impurities, aligning with Quality by Design (QbD) principles.[7]
Part 2: Scalable Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in an appropriately sized reactor within a well-ventilated area.
Materials and Equipment
-
Reactor: 20 L glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), and a nitrogen inlet.
-
Reagents:
-
Thiomorpholine-2-carboxylic acid (approx. 600 g, 1.0 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (approx. 980 g, 1.1 equiv.)
-
Sodium Carbonate (Na₂CO₃) (approx. 865 g, 2.0 equiv.)
-
Acetone (Process Grade)
-
Deionized Water
-
Ethyl Acetate (EtOAc) (Process Grade)
-
Hydrochloric Acid (HCl), 3M solution
-
Ethanol (200 proof)
-
Brine (saturated NaCl solution)
-
-
Equipment: Calibrated pH meter, filtration apparatus (Nutsche filter or similar), vacuum oven.
Step-by-Step Procedure
Step 1: Reaction Setup and N-Boc Protection
-
Charge the reactor with Thiomorpholine-2-carboxylic acid (1.0 equiv).
-
Add Deionized Water (5 L) and Acetone (5 L).
-
Begin stirring and cool the mixture to 0-5°C using the reactor jacket.
-
Slowly add Sodium Carbonate (2.0 equiv) in portions, ensuring the temperature does not exceed 10°C. Stir until all solids are dissolved.
-
In a separate container, dissolve Di-tert-butyl dicarbonate (1.1 equiv) in Acetone (2 L).
-
Add the (Boc)₂O solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature at 0-5°C.
-
Once the addition is complete, allow the reaction to slowly warm to ambient temperature (20-25°C) and stir for 12-24 hours.
Step 2: In-Process Control (IPC)
-
After 12 hours, take a sample from the reaction mixture and analyze by HPLC to check for the presence of the starting material. The reaction is considered complete when <1% of the starting material remains.
Step 3: Work-up and Extraction
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.
-
Add Deionized Water (5 L) to the remaining aqueous solution and wash with Ethyl Acetate (2 x 2 L) to remove any unreacted (Boc)₂O and other non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer to 0-5°C in an ice bath.
-
Slowly add 3M HCl to the stirred solution to adjust the pH to 2-3. The product will begin to precipitate as a white solid.
-
Extract the product into Ethyl Acetate (3 x 4 L).
-
Combine the organic extracts and wash with Brine (2 x 2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid or a thick oil.
Step 4: Purification by Crystallization
-
To the crude product, add Ethanol and heat gently (40-50°C) until all the solid dissolves. Use the minimum amount of ethanol necessary.
-
Slowly add Deionized Water dropwise until the solution becomes persistently cloudy.
-
Gently warm the solution again until it becomes clear.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8°C) for at least 4 hours to complete crystallization.
-
Collect the white crystalline solid by filtration.
-
Wash the filter cake with a cold mixture of ethanol/water.
-
Dry the product in a vacuum oven at 40-45°C to a constant weight.
Quality Control of Final Product
The isolated product should be analyzed to confirm its identity and purity.
| Analysis | Specification |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | ≥ 99.0% |
| Identity (¹H NMR) | Conforms to the structure |
| Melting Point | 127-134°C |
| Residual Solvents | Meets ICH guidelines |
Part 3: Safety and Process Considerations
Hazard Analysis
-
(Boc)₂O: While relatively stable, it can decompose upon heating, releasing CO₂ and isobutylene. Ensure adequate ventilation and temperature control.
-
Acid/Base Handling: The use of HCl and Na₂CO₃ requires standard precautions for handling corrosive and basic materials.
-
Solvent Hazards: Acetone and ethyl acetate are flammable. Ensure the reactor and all equipment are properly grounded. Avoid sources of ignition.
-
Byproduct Formation: The tert-butyl cation generated during any potential Boc deprotection (if the work-up pH drops too low and is then re-adjusted) can alkylate the sulfur atom. This is minimized by maintaining controlled pH during work-up.[8]
Waste Management and Green Chemistry
-
Solvent Recycling: Consider recovering and recycling solvents like acetone and ethyl acetate via distillation to reduce waste and improve process economics.[1]
-
Aqueous Waste: The aqueous streams should be neutralized before disposal in accordance with local regulations.
-
Atom Economy: The primary reaction is an addition, leading to good atom economy. The main byproducts are water, NaCl, CO₂, and tert-butanol, which are relatively benign.
Conclusion
This guide outlines a robust and scalable process for the synthesis of this compound. By focusing on a direct N-Boc protection strategy and leveraging crystallization for purification, this protocol avoids the complexities and hazards of alternative routes, making it well-suited for industrial applications. Adherence to the described in-process controls, safety precautions, and quality checks will ensure the consistent production of high-purity material for downstream applications in pharmaceutical research and development.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. Available from: [Link]
-
ResearchGate. Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Available from: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]
-
ResearchGate. High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. Available from: [Link]
-
Organic Chemistry Portal. Thiomorpholine synthesis. Available from: [Link]
-
ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Available from: [Link]
- Google Patents. CN105906582A - Preparation method of thiomorpholine.
-
Pharmaceutical Technology. Advances in Heterocyclic Chemistry for API Synthesis. Available from: [Link]
-
Step Science. Process Analytical Technology - PAT. Available from: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]
Sources
- 1. This compound|CAS 134676-67-8 [benchchem.com]
- 2. Thiomorpholine-2-carboxylic Acid|RUO [benchchem.com]
- 3. N-BOC-thiomorpholine-2-carboxylic acid | 134676-67-8 [sigmaaldrich.com]
- 4. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]
- 6. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01778H [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-2-thiomorpholinecarboxylic acid
Welcome to the technical support center for the synthesis of N-Boc-2-thiomorpholinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to overcome common challenges and improve the yield and purity of your synthesis.
Introduction
N-Boc-2-thiomorpholinecarboxylic acid is a valuable building block in medicinal chemistry and organic synthesis.[1] The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other functional sites of the molecule.[1][2] However, the synthesis, which involves the protection of the secondary amine of thiomorpholine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O), can present several challenges that affect yield and purity. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Low Reaction Yield
Question 1: My overall yield is consistently low. What are the most common factors contributing to this?
Answer: Low yields in this synthesis can often be traced back to a few critical areas:
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of Boc₂O to the starting amino acid can lead to incomplete reaction. It is recommended to use a slight excess of Boc₂O (1.05–1.10 equivalents) to drive the reaction to completion.[1]
-
Degradation of Boc₂O: Di-tert-butyl dicarbonate is sensitive to moisture and can decompose over time, especially at ambient temperatures.[3][4] This reduces the effective concentration of the acylating agent.
-
Inadequate pH Control: The reaction is highly dependent on the basicity of the medium. The amine must be sufficiently deprotonated to act as a nucleophile, but excessively high pH can lead to side reactions.[2] Maintaining a pH between 8 and 9 is often optimal.[1]
-
Suboptimal Temperature: While the reaction can proceed at room temperature, initial addition of Boc₂O at a lower temperature (0–5°C) can minimize side reactions and hydrolysis of the anhydride.[1]
Question 2: I suspect my Boc₂O has degraded. How can I check its quality and what precautions should I take?
Answer: Boc₂O is a low-melting solid (melts around 23°C) and is sensitive to moisture.[3]
-
Visual Inspection: Fresh, high-quality Boc₂O should be a colorless solid or liquid. Discoloration or a pungent odor may indicate decomposition.
-
Storage: Always store Boc₂O in a tightly sealed container in a refrigerator (2-8°C) to minimize decomposition.
-
Handling: As it can melt at room temperature, it's sometimes easier to handle as a solution in an anhydrous solvent like THF.[5] When handling the solid, do so quickly and in a dry environment.
Section 2: Impurity Profile and Side Reactions
Question 3: I am observing significant side products in my crude reaction mixture. What are the likely culprits and how can I mitigate them?
Answer: Several side reactions can occur during the Boc protection of thiomorpholine-2-carboxylic acid:
-
Formation of Di-Boc Species: While less common with secondary amines, over-acylation can occur under forcing conditions. Using a controlled amount of Boc₂O is key.
-
Oxidation of the Sulfur Atom: The sulfur in the thiomorpholine ring is susceptible to oxidation, especially if the reaction is exposed to air for extended periods or if oxidizing contaminants are present.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of sulfoxides or sulfones.[1]
-
Reaction at the Carboxylic Acid: Although the amine is a better nucleophile, under certain conditions, the carboxylate can react to form mixed anhydrides. This is generally minimized by careful control of pH and the choice of base.
-
Urea Formation: With sterically hindered amines, Boc₂O can sometimes lead to the formation of urea byproducts.[]
Question 4: My final product shows impurities even after purification. What are some advanced purification strategies?
Answer: Standard workup and purification may not always be sufficient. Consider the following:
-
Crystallization: Recrystallization from a suitable solvent system, such as ethanol/water, can be highly effective in obtaining a product with >99% purity.[1]
-
Chromatography: If crystallization is not effective, column chromatography on silica gel is a reliable method. For very polar impurities, reverse-phase HPLC can be employed.[1]
-
Aqueous Washes: During the workup, washing the organic layer with a mild acid (e.g., dilute citric acid or potassium bisulfate solution) can help remove any unreacted amine and basic impurities.[7][8] A subsequent wash with brine will help to remove residual water before drying.
Section 3: Reaction Parameters and Optimization
Question 5: What is the optimal solvent and base combination for this reaction?
Answer: The choice of solvent and base is critical for success.
-
Solvent: A variety of solvents can be used, including dichloromethane (DCM), tetrahydrofuran (THF), dioxane, and acetonitrile.[9][10] Anhydrous DCM is a good starting point as it ensures the stability of the Boc group.[1] For substrates with poor solubility, a mixture of solvents like dioxane/water can be effective.[2]
-
Base:
-
Inorganic Bases: Sodium bicarbonate or sodium carbonate are often used in aqueous/organic biphasic systems. Sodium carbonate is reported to minimize side reactions compared to triethylamine in moisture-sensitive conditions.[1]
-
Organic Bases: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used in anhydrous conditions.[2] These bases act as proton scavengers, driving the reaction forward.[2]
-
| Parameter | Optimal Range/Choice | Impact on Yield and Purity |
| Boc₂O Equivalents | 1.05–1.10 | Prevents incomplete reaction.[1] |
| Reaction Temperature | 0–5°C (initial), then 25°C | Minimizes hydrolysis and side reactions.[1] |
| pH Control | 8–9 (with inorganic base) | Enhances Boc stability and amine nucleophilicity.[1] |
| Solvent | Anhydrous DCM or Dioxane/Water | Ensures reagent stability and substrate solubility.[1][2] |
| Base | Sodium Carbonate or TEA | Minimizes side reactions and effectively scavenges protons.[1][2] |
Experimental Protocols
Optimized Protocol for N-Boc-2-thiomorpholinecarboxylic acid Synthesis
This protocol is designed to maximize yield and purity.
Materials:
-
Thiomorpholine-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Carbonate (Na₂CO₃)
-
Dioxane
-
Water (deionized)
-
Ethyl acetate
-
1M Potassium bisulfate (KHSO₄) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve thiomorpholine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium carbonate (2.0 eq) to the solution and stir until it is fully dissolved. The pH of the solution should be between 8 and 9.
-
Boc₂O Addition: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in a small amount of dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Add ethyl acetate to the remaining aqueous solution and cool the mixture in an ice bath.
-
Carefully acidify the aqueous layer to a pH of 2-3 with a cold 1M KHSO₄ solution.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Visualizing the Workflow
Reaction Mechanism
Caption: General mechanism for the Boc protection of an amine.
Troubleshooting Workflow
Sources
- 1. 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid|CAS 134676-67-8 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. guidechem.com [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. jk-sci.com [jk-sci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Purification of Boc-Protected Thiomorpholine Compounds
Welcome to the technical support center for the purification of Boc-protected thiomorpholine compounds. As a Senior Application Scientist, I understand that while the tert-butyloxycarbonyl (Boc) protecting group is invaluable in modern organic synthesis, its application to heterocyclic systems like thiomorpholine can present unique purification challenges. This guide is structured to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
Thiomorpholine and its derivatives are significant scaffolds in medicinal chemistry, and ensuring their purity is paramount for reliable downstream applications and data integrity.[1] This resource is designed for researchers, scientists, and drug development professionals who encounter purification hurdles with these specific compounds. Here, we will address common issues in a practical, question-and-answer format, grounded in both established chemical principles and field-proven experience.
Troubleshooting Guide & FAQs
This section directly addresses specific issues you may encounter during the purification of Boc-protected thiomorpholine compounds. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Q1: After my Boc protection reaction, I see multiple spots on my TLC plate. How do I identify the product and the main impurities?
A1: This is a very common scenario. The presence of multiple spots indicates an incomplete reaction or the formation of byproducts. Identifying these is the first critical step in designing an effective purification strategy.
Underlying Causes:
-
Incomplete Reaction: The nucleophilicity of the thiomorpholine nitrogen can be influenced by substituents on the ring, potentially slowing down the reaction with di-tert-butyl dicarbonate (Boc₂O).[2]
-
Excess Boc₂O: Unreacted Boc anhydride will be present in the crude mixture.
-
Byproduct Formation: While less common for simple amines, side reactions can occur, especially if other nucleophilic groups are present.[2] The use of certain bases can sometimes lead to the formation of urea-type byproducts.[2]
-
Starting Material: Unreacted thiomorpholine will also be present.
Troubleshooting Protocol:
-
TLC Co-spotting: Run a TLC with separate lanes for your crude reaction mixture, your thiomorpholine starting material, and a sample of Boc₂O (if available and UV active, though it often is not). This will help you definitively identify the starting material spot.
-
Staining: Use a stain that visualizes amines, such as ninhydrin, to identify the starting material and any other primary or secondary amine-containing impurities. Your Boc-protected product should not stain with ninhydrin.
-
LC-MS Analysis: For a more definitive identification, analyze a small aliquot of your crude mixture by LC-MS.[3][4] This will provide the mass of each component, allowing you to identify your desired product (M + Boc), unreacted starting material (M), and potentially any dimers or other byproducts.
Q2: My crude Boc-protected thiomorpholine is an oil and I'm struggling to purify it by crystallization. What are my options?
A2: It is not uncommon for Boc-protected amines, including thiomorpholine derivatives, to be oils or amorphous solids that are difficult to crystallize, especially if minor impurities are present that inhibit lattice formation.[5][6] While crystallization is an excellent purification method when it works, you have several other robust options.
Primary Alternative: Flash Column Chromatography
Flash chromatography on silica gel is the most common and effective method for purifying non-crystalline Boc-protected compounds.[7][8]
Step-by-Step Flash Chromatography Protocol:
-
Solvent System Selection:
-
Start by developing a solvent system using TLC. A good starting point for Boc-protected amines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).
-
Aim for a retention factor (Rf) of approximately 0.3-0.4 for your product. This generally provides good separation from both more polar and less polar impurities.
-
-
Column Packing:
-
Properly pack a silica gel column with your chosen eluent. Ensure the silica bed is compact and level to prevent channeling.
-
-
Sample Loading:
-
If your product is an oil, it's best to adsorb it onto a small amount of silica gel. Dissolve your crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane or EtOAc), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method typically results in better separation than loading the oil directly.
-
-
Elution:
-
Run the column using the predetermined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent) to improve separation.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing your pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Troubleshooting Workflow for Purification Method Selection
Caption: Decision workflow for purification strategy.
Q3: I have acidic or basic impurities in my reaction mixture. Can I use a liquid-liquid extraction to remove them before chromatography?
A3: Absolutely. An acid-base extraction is a highly effective and often underutilized first-pass purification step that can significantly simplify subsequent chromatographic purification.[9][10][11] This technique leverages the differential solubility of neutral compounds (your Boc-protected product) and charged salts in organic and aqueous phases.
The Underlying Principle:
-
Your Boc-protected thiomorpholine is a neutral organic molecule and will preferentially reside in an organic solvent like diethyl ether or ethyl acetate.
-
Acidic impurities (e.g., unreacted carboxylic acids if you're performing a coupling) can be deprotonated with a weak base (like aqueous sodium bicarbonate) to form a water-soluble salt.[12][13]
-
Basic impurities (e.g., unreacted starting amine) can be protonated with a weak acid (like dilute aqueous HCl or ammonium chloride) to form a water-soluble salt.
Step-by-Step Extraction Protocol:
-
Dissolution: Dissolve your crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash (to remove acidic impurities):
-
Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7]
-
Shake the funnel gently (to avoid emulsions) and allow the layers to separate. Drain the aqueous layer. Repeat the wash if necessary.
-
-
Acidic Wash (to remove basic impurities):
-
Next, wash the organic layer with a dilute acid, such as 1 M HCl or saturated aqueous ammonium chloride (NH₄Cl).
-
Again, separate the layers and discard the aqueous phase.
-
-
Brine Wash and Drying:
-
Solvent Removal:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield your partially purified product, which should now be significantly enriched and ready for chromatography or crystallization.
-
Q4: My final product shows signs of degradation after purification. Are Boc-protected thiomorpholines sensitive to certain conditions?
A4: Yes, while the Boc group is generally robust, it does have specific sensitivities. Additionally, the thiomorpholine ring itself can be susceptible to oxidation.
Potential Causes of Degradation:
-
Acidic Conditions: The Boc group is designed to be labile to strong acids.[14][15] Exposure to even moderately acidic conditions during workup or chromatography can lead to premature deprotection. This is a crucial consideration when choosing your purification strategy.
-
Oxidation of Sulfur: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone. This can occur if oxidizing agents are present or during prolonged exposure to air, especially under certain conditions.
Preventative Measures:
-
Avoid Strong Acids: During your workup and purification, use mild acidic conditions (e.g., saturated NH₄Cl) or avoid acidic washes altogether if possible. When performing silica gel chromatography, be aware that standard silica gel is slightly acidic. If your compound is particularly acid-sensitive, you can use deactivated or neutral silica gel, or add a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to your eluent.
-
Work under an Inert Atmosphere: If you suspect oxidation is an issue, perform your purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Proper Storage: Store your final compound under an inert atmosphere, protected from light, and at a low temperature to prevent degradation over time.
Common Impurities and Their Origins
| Impurity | Common Origin | Recommended Removal Method |
| Unreacted Thiomorpholine | Incomplete Boc protection reaction | Acid wash during extraction; Flash chromatography |
| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent used in the protection step | Often removed during solvent evaporation under high vacuum; Flash chromatography |
| tert-Butanol | Byproduct of the Boc protection reaction | Removed during solvent evaporation |
| Thiomorpholine Sulfoxide | Oxidation of the sulfur atom | Flash chromatography (sulfoxide is more polar) |
| Deprotected Thiomorpholine | Exposure to acidic conditions | Basic wash during extraction to remove the protonated amine; Flash chromatography |
Q5: How do I confirm the purity of my final Boc-protected thiomorpholine compound?
A5: A multi-faceted analytical approach is essential to definitively confirm the purity of your final product.[16] Relying on a single technique may not reveal all potential impurities.
Recommended Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of an acid modifier (like 0.1% TFA or formic acid) is a common starting point.[16] HPLC can provide high-resolution separation and allow for quantification of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.[16] The presence of the characteristic Boc group signal (a singlet integrating to 9 protons around 1.4-1.5 ppm in the ¹H NMR spectrum) is a key indicator. The absence of signals corresponding to starting materials or other impurities is crucial for confirming purity.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of your compound. Techniques like GC-MS can also be useful for identifying volatile impurities.[16]
Purity Analysis Workflow Diagram
Caption: Workflow for analytical confirmation of purity.
References
- Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Application Notes and Protocols for the Boc Protection of Heteroaromatic Amines. (n.d.). BenchChem.
- Acid-Base Extraction.1. (n.d.). University of South Carolina, Department of Chemistry and Biochemistry.
- Acid-Base Extraction. (n.d.). Michigan State University, Department of Chemistry.
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. (n.d.). BenchChem.
- Application Notes and Protocols for the Characterization and Purification of Thiomorpholine. (n.d.). BenchChem.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Omega.
- Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof. (n.d.). Google Patents.
- Acid–base extraction. (n.d.). Wikipedia.
- Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2021). International Journal of Chemical Research.
- Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. (n.d.). BenchChem.
- Reactions that Work: Boc Protection. (2012). Chemtips.
- Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? (2022). ResearchGate.
- Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
- Having great trouble with a Boc-protection reaction. (2021). Reddit.
- Stereoselective Synthesis of Boc‐Protected. (2025). ResearchGate.
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. (2025). Journal of the American Chemical Society.
- Impurity Identification & Analysis Services. (n.d.). BOC Sciences.
- Analytical Services for Advanced Testing & Analysis. (n.d.). BOC Sciences.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.
- (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. (2025). ResearchGate.
- (R)-4-Boc-thiomorpholine-3-carboxylic acid. (n.d.). Amerigo Scientific.
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). Organic Process Research & Development.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). ACS Publications.
- (R)-4-Boc-thiomorpholine-3-carboxylic acid | 114525-81-4. (n.d.). J&K Scientific.
- Thiomorpholine compounds. (n.d.). ChemScene.
- A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. (n.d.). BenchChem.
- How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate.
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. benchchem.com [benchchem.com]
- 3. ijcr.info [ijcr.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. magritek.com [magritek.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Boc Deprotection in Sulfur-Containing Compounds
Welcome to the technical support center dedicated to navigating the complexities of tert-butyloxycarbonyl (Boc) deprotection in molecules containing sulfur atoms. The presence of nucleophilic sulfur in residues like methionine and cysteine introduces specific challenges during acid-catalyzed deprotection, primarily due to side reactions with the liberated tert-butyl cation. This guide provides field-proven insights, detailed troubleshooting protocols, and the causal logic behind experimental choices to help you achieve clean, high-yield deprotection of your sulfur-containing compounds.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing Boc deprotection and the specific reactivity of sulfur-containing functional groups.
Q1: What is the fundamental mechanism of TFA-mediated Boc deprotection?
The cleavage of the Boc group by a strong acid like trifluoroacetic acid (TFA) is a robust and generally efficient reaction that proceeds via an acid-catalyzed elimination.[1] The mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.[1][2] This initial step activates the protecting group for cleavage.
-
Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a resonance-stabilized and highly stable tert-butyl cation and a transient carbamic acid intermediate.[2][3][4]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[2][3] The amine is then typically protonated by the excess acid in the medium, forming its trifluoroacetate salt.[1]
The critical byproduct of this reaction is the electrophilic tert-butyl cation, which is the primary source of complications in substrates with nucleophilic centers.[5][6][7]
View Reaction Mechanism Diagram
Caption: General pathway for acid-catalyzed Boc deprotection.
Q2: Why are methionine and cysteine residues particularly problematic during Boc deprotection?
Methionine (Met) and cysteine (Cys) contain nucleophilic sulfur atoms that are highly susceptible to side reactions under standard deprotection conditions.[4][6][8]
-
Methionine (Met): The thioether side chain of methionine is a soft nucleophile that can be readily alkylated by the tert-butyl cation.[4][9] This results in the formation of a stable sulfonium salt, adding 56 Da to the mass of your target molecule.[4] Furthermore, the thioether is susceptible to oxidation, forming methionine sulfoxide (+16 Da), especially with prolonged exposure to air or trace oxidizing agents.[9][10]
-
Cysteine (Cys): The free thiol (sulfhydryl) group of cysteine is a potent nucleophile and a primary target for S-tert-butylation.[4][6][11] Additionally, in the absence of a reducing environment, two cysteine thiols can readily oxidize to form an intermolecular or intramolecular disulfide bond, leading to dimerization or undesired cyclization.[8][12]
Q3: What are "scavengers" and what is their role in preventing side reactions?
Scavengers are nucleophilic reagents added to the deprotection reaction mixture, often called a "cleavage cocktail," to intercept reactive electrophiles like the tert-butyl cation.[4][6][13] They function by reacting with the carbocation at a much faster rate than the sensitive residues of your substrate, effectively preventing unwanted alkylation.[6][14] The choice of scavenger is critical and depends on the specific sulfur-containing residues present in your compound.[6][15]
Troubleshooting Guide: Common Issues & Solutions
This section is formatted to help you diagnose and resolve specific experimental issues.
Issue 1: Unexpected mass observed (+56 Da), corresponding to S-tert-butylation of Met or Cys.
-
Probable Cause: This is the classic signature of alkylation by the tert-butyl cation. The scavenger concentration was either insufficient or the chosen scavenger was not effective enough to trap the carbocations generated during deprotection.[4][9]
-
Solution: Incorporate a suitable scavenger or scavenger cocktail into your TFA deprotection reagent. The ideal scavenger acts as a sacrificial nucleophile.
-
For Cysteine-Containing Peptides: The primary goal is to prevent both S-alkylation and disulfide formation. 1,2-Ethanedithiol (EDT) is highly effective as it is a potent reducing agent that maintains the free thiol state and also acts as a cation scavenger.[12][16]
-
For Methionine-Containing Peptides: The thioether needs protection from alkylation. Thioanisole is a common and effective scavenger for this purpose.[10][16]
-
General Cation Scavenging: Triisopropylsilane (TIS) is an excellent general-purpose scavenger that works by reducing the tert-butyl cation to isobutane. It is often included in standard cocktails.[10][11]
-
Caption: Troubleshooting workflow for common Boc deprotection side reactions.
Issue 2: Unexpected mass observed (+16 Da) and/or dimerization of a Cys-containing compound.
-
Probable Cause: This indicates oxidation. For methionine, a +16 Da shift corresponds to the formation of methionine sulfoxide.[9][10] For cysteine, dimerization or the appearance of broad, poorly resolved peaks on HPLC often points to the formation of intermolecular disulfide bonds.[12] This occurs when the reaction environment is not sufficiently reducing.
-
Solution: Add a reducing agent to the cleavage cocktail and take precautions to exclude atmospheric oxygen.
-
Use a Thiol Scavenger: For cysteine, 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) are essential. They create a reducing environment that prevents the oxidation of the free thiol to a disulfide.[11][12]
-
Prevent Methionine Oxidation: While thioanisole helps prevent alkylation, adding dimethyl sulfide (DMS) can further suppress oxidation.[9] For peptides where Met(O) has already formed, some protocols use reagents like ammonium iodide (NH₄I) in the cocktail to reduce the sulfoxide back to the thioether, though workup can be complicated.[9][10]
-
Degas Solvents: Purging the TFA and reaction solvent (e.g., DCM) with an inert gas like argon or nitrogen before use can help minimize dissolved oxygen.
-
Issue 3: Incomplete deprotection observed by LC-MS or TLC.
-
Probable Cause: The Boc group is sterically hindered, or the reaction conditions were insufficient (too little acid, too short a time, or too low a temperature).[1][6]
-
Solution: Modify the reaction conditions to be more forcing, but be mindful that this can also increase side product formation if scavengers are not used.[6][15]
-
Increase Reaction Time: Most deprotections are complete within 1-2 hours at room temperature.[17] Extend the reaction time to 4 hours and monitor progress.
-
Increase Acid Concentration: While a 1:1 mixture of TFA:DCM is common, using a higher concentration of TFA (e.g., 95%) can accelerate the reaction.
-
Consider an Alternative Acid: For extremely stubborn Boc groups, 4M HCl in 1,4-dioxane is a stronger acidic condition that can be effective.[15][18]
-
Scavenger Selection Guide
The selection of the correct scavenger cocktail is the most critical parameter for success.
| Target Residue(s) | Primary Challenge(s) | Recommended Scavenger(s) | Typical Cocktail (v/v/v) | Rationale |
| None Sensitive | Cation trapping | Triisopropylsilane (TIS), Water | TFA/TIS/H₂O (95:2.5:2.5)[15][19] | TIS is a highly efficient cation scavenger. Water helps suppress side reactions with other residues like tryptophan. |
| Cysteine (Cys) | S-t-butylation, Disulfide Formation | Ethanedithiol (EDT), TIS, Water | TFA/TIS/H₂O/EDT (94:1:2.5:2.5) | EDT maintains a reducing environment to keep the thiol free and also scavenges cations.[12] TIS provides additional cation trapping. |
| Methionine (Met) | S-t-butylation, Oxidation | Thioanisole, TIS, Water, DMS | TFA/Thioanisole/H₂O/DMS (90:5:3:2) | Thioanisole is an excellent scavenger for cations that might attack the thioether.[10] DMS helps prevent oxidation.[9] |
| Multiple Sensitive Residues (Cys, Met, Trp) | All of the above | Reagent K Cocktail | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, well-established cocktail designed to suppress a wide variety of side reactions on the most sensitive amino acids. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of a Cysteine-Containing Peptide
This protocol uses a standard scavenger cocktail to prevent both S-alkylation and disulfide formation.
-
Preparation: In a round-bottom flask, dissolve the Boc-protected peptide in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.[1] This helps to control the initial exotherm and minimize side reactions.
-
Cocktail Addition: Prepare the cleavage cocktail: 94% TFA, 2.5% EDT, 2.5% H₂O, and 1% TIS (v/v/v/v) . Add the freshly prepared cocktail to the reaction flask (typically in a 1:1 volume ratio with the DCM solution).
-
Reaction: Remove the flask from the ice bath and allow it to warm to room temperature. Stir for 2 hours.
-
Monitoring: Check for reaction completion using LC-MS to confirm the disappearance of the starting material and the appearance of the desired product mass.[15]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure (roto-evaporation) to remove the bulk of the DCM and TFA.[1]
-
Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide TFA salt.[1]
-
Centrifuge or filter to collect the solid peptide. Wash the precipitate with additional cold ether to remove scavengers and other organic-soluble impurities.
-
Dry the final product under vacuum.
-
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
For small molecules, TLC is a fast and effective way to monitor the reaction.
-
Plate Preparation: On a silica gel TLC plate, draw a starting line with a pencil.
-
Spotting: Using a capillary tube, apply three spots to the line:
-
SM: Starting Material (a small sample of your Boc-protected compound dissolved in DCM).
-
CO: Co-spot (apply both the SM and a sample from the reaction mixture to the same spot).
-
RM: Reaction Mixture (a small aliquot taken directly from the reaction).
-
-
Elution: Place the plate in a TLC chamber with a suitable mobile phase (e.g., 10% Methanol in DCM).
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots. The disappearance of the starting material spot in the "RM" lane indicates the reaction is complete. Use a UV lamp and/or a ninhydrin stain, which will stain the newly formed primary amine product.[1]
References
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link][2]
-
BenchChem Technical Support Team. (2025, December). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). BenchChem.[1]
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. Retrieved from [Link][12]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. J&K Scientific LLC.[20]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link][3]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.[5]
-
Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Thermo Fisher Scientific.[13]
-
García-Ramos, Y., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15185–15194.[9][10]
-
Góngora-Benítez, M., et al. (2014). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Letters, 16(23), 6144–6147.[11]
-
BenchChem Technical Support Team. (2025). Scavengers for Boc deprotection to prevent side reactions. BenchChem.[6]
-
Amblard, M., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Green Chemistry, 21(23), 6394-6402.[21]
-
BenchChem Technical Support Team. (2025). Scavengers for Boc deprotection to prevent side product formation. BenchChem.[15]
-
Acosta, G. A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251.[14]
-
BenchChem Technical Support Team. (2025, December). A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. BenchChem.[22]
-
Reddit User Discussion. (2023, October 18). Boc De-protection. r/Chempros.[18]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266.
-
Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.[23]
-
BenchChem Technical Support Team. (2025). Side reactions of Boc deprotection with scavengers. BenchChem.[4]
-
BenchChem Technical Support Team. (2025). A Comparative Guide to Boc Deprotection Methodologies. BenchChem.[17]
-
ResearchGate Discussion. (2016, March 26). Any suggestion on Boc deprotection without using acid? ResearchGate.[24]
-
BenchChem Technical Support Team. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products. BenchChem.[19]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link][7]
-
The Biology Project. (2003, August 25). Amino Acids - Sulfur-Containing. University of Arizona. Retrieved from [Link][8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Amino Acids - Sulfur-Containing [biology.arizona.edu]
- 9. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
- 20. jk-sci.com [jk-sci.com]
- 21. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid in Solution
Welcome to the technical support guide for 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid (CAS 134676-67-8). This document is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered when working with this versatile building block in solution. By understanding the underlying chemical principles, you can mitigate degradation and ensure the integrity of your experiments.
Core Stability Profile
This compound is a valuable synthetic intermediate, but its structure contains two key moieties susceptible to degradation under common laboratory conditions: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the oxidizable thiomorpholine ring.[1]
Table 1: Summary of Key Stability Characteristics
| Moiety | Degradation Pathway | Causal Factors | Resulting Product(s) | Mitigation Strategy |
| Boc Group | Acid-catalyzed hydrolysis (Deprotection) | pH < 4, strong acids (e.g., TFA, HCl), some Lewis acids.[2][3] | Thiomorpholine-2-carboxylic acid, CO₂, Isobutylene | Maintain neutral to basic pH. Avoid acidic conditions during workup or storage. |
| Thiomorpholine Ring | Oxidation of Sulfur | Oxidizing agents (e.g., H₂O₂, m-CPBA), atmospheric oxygen (long-term), metabolic enzymes.[4][5] | Thiomorpholine-1-oxide-2-carboxylic acid (Sulfoxide), Thiomorpholine-1,1-dioxide-2-carboxylic acid (Sulfone) | Use degassed solvents, store solutions under an inert atmosphere (N₂ or Ar), avoid exposure to known oxidants. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I've observed a new, more polar spot on my TLC/a new early-eluting peak in my HPLC after an acidic workup. What is likely happening?
Answer: You are most likely observing the deprotection of the tert-butoxycarbonyl (Boc) group. The Boc group is highly sensitive to acidic conditions and is designed to be removed this way.[1][2]
-
Causality (The "Why"): The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group.[6] This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tertiary carbocation (which typically becomes isobutylene gas) and a transient carbamic acid.[7][8] This carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine of the thiomorpholine ring.[6] The resulting thiomorpholine-2-carboxylic acid is significantly more polar than the parent compound due to the presence of the free secondary amine, causing it to appear as a more polar spot on a TLC plate or an earlier-eluting peak in reverse-phase HPLC.
Q2: My solution of the compound, stored in a standard solvent like methanol or DMSO, is showing a new, slightly more polar impurity over time, even at neutral pH. What could this be?
Answer: This is characteristic of the oxidation of the sulfur atom in the thiomorpholine ring.[1][4] The thioether is susceptible to oxidation, first to a sulfoxide and potentially further to a sulfone.
-
Causality (The "Why"): The sulfur atom in the thiomorpholine ring has lone pairs of electrons that can be attacked by electrophilic oxygen species. This can occur slowly with dissolved atmospheric oxygen or more rapidly in the presence of trace oxidizing contaminants. The initial product, 4-(Tert-butoxycarbonyl)thiomorpholine-1-oxide-2-carboxylic acid, is a sulfoxide.[4] Sulfoxides are more polar than the starting thioether due to the introduction of the polar S=O bond. This explains the appearance of a new, slightly more polar species in your analysis. If a strong oxidant is present or under prolonged exposure, further oxidation to the even more polar sulfone can occur.[4]
Q3: What are the definitive recommended storage conditions for this compound, both as a solid and in solution?
Answer: Proper storage is critical to maintaining the purity and stability of the compound.
-
As a Solid: The compound should be stored in a tightly sealed container in a dry environment, ideally refrigerated at 2-8°C.[1] This minimizes exposure to atmospheric moisture and oxygen and slows any potential degradation.
-
In Solution:
-
Solvent Choice: Use high-purity, anhydrous solvents if possible. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally preferred for short-term storage if the application allows. For biological applications requiring aqueous buffers, ensure the pH is maintained between 7 and 9.
-
Atmosphere: For long-term storage in solution, it is highly recommended to use solvents that have been degassed (e.g., by sparging with nitrogen or argon). Store the solution under an inert atmosphere to prevent slow oxidation of the sulfur atom.
-
Temperature: Store solutions at low temperatures (-20°C or -80°C) to minimize both hydrolysis and oxidation rates. Prepare smaller aliquots to avoid repeated freeze-thaw cycles.
-
Q4: How can I quantitatively monitor the stability of my compound in a specific buffer or solvent system?
Answer: The most reliable method for monitoring stability is High-Performance Liquid Chromatography (HPLC).[] A well-designed stability study will allow you to quantify the rate of degradation and identify the major degradants.
-
Causality (The "Why"): HPLC provides excellent separation of the parent compound from its potential degradation products (the more polar deprotected amine and the oxidized sulfoxide/sulfone). By using a UV detector, you can quantify the disappearance of the parent peak and the appearance of new peaks over time. This allows for the calculation of degradation kinetics (e.g., half-life) under your specific experimental conditions. An overview of a typical workflow is provided in the experimental section below.
Q5: Are there specific reagents or conditions I should avoid when working with this molecule?
Answer: Yes. Based on its structure, you should avoid:
-
Strong Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid will rapidly cleave the Boc group.[2][7]
-
Strong Oxidizing Agents: Avoid hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate, and other strong oxidants unless the specific goal is to oxidize the sulfur.[4]
-
High Temperatures: While the Boc group can be removed thermally, elevated temperatures in solution can accelerate both hydrolysis and oxidation.[10][11] It is best to conduct reactions at or below room temperature unless otherwise required.
-
Biochemical Systems with P450 Enzymes: If using this compound in cell-based assays or in vivo, be aware that cytochrome P450 enzymes are known to metabolize thiomorpholine rings via S-oxidation.[5]
Degradation Pathways & Experimental Workflow
Visualizing Potential Degradation
The following diagram illustrates the two primary degradation pathways for this compound.
Caption: Primary degradation pathways of the target compound.
Workflow for Stability Assessment
This diagram outlines a systematic approach to evaluating the stability of your compound in a chosen solvent or buffer.
Caption: Experimental workflow for a solution stability study.
Experimental Protocol: HPLC-Based Stability Assessment
This protocol provides a self-validating system to assess the stability of this compound in an aqueous buffer.
Objective: To determine the degradation rate of the compound at a specific pH and temperature.
Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Buffer components (e.g., phosphate salts for a pH 7.4 buffer)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
HPLC system with UV detector, C18 reverse-phase column
Procedure:
-
Solution Preparation (Time = 0):
-
Prepare the desired aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4). Filter through a 0.22 µm filter.
-
Prepare a stock solution of the compound (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile.
-
Dilute the stock solution with the prepared buffer to a final working concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (<5%) to not significantly alter the buffer properties.
-
Immediately take a sample of this solution for the t=0 time point analysis.
-
-
Incubation:
-
Aliquot the remaining working solution into several sealed, amber glass vials.
-
Place the vials in a temperature-controlled environment (e.g., an incubator at 37°C).
-
If assessing photo-stability, prepare a parallel set of vials wrapped in aluminum foil (dark control) and another set exposed to a controlled light source.
-
-
HPLC Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
-
Allow the vial to cool to room temperature.
-
Inject an appropriate volume (e.g., 10 µL) onto the HPLC system.
-
Suggested HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Column Temperature: 30°C
-
-
-
Data Analysis:
-
For each time point, integrate the peak area of the parent compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the percentage remaining versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line can be used to calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).
-
References
- BenchChem. (2025). Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Mild Oxidation of Thiomorpholine to Thiomorpholine-1-Oxide. BenchChem.
-
Poupin, N., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Biodegradation, 9(6), 433-42. [Link]
-
Moon, B., et al. (2023). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ChemRxiv. [Link]
-
Ben-Amor, F., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Saudi Chemical Society, 17(3), 315-320. [Link]
-
Pecci, L., et al. (1993). The oxidation of sulfur containing cyclic ketimines The sulfoxide is the main product of S-aminoethyl-cysteine ketimine autoxidation. Amino Acids, 5(1), 23-32. [Link]
-
Reddit User Discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
Wikipedia. (n.d.). Thiomorpholine. Wikipedia. [Link]
-
V. V. S. S. S. Srikanth, et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(15), 4998. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Chem-Impex. (n.d.). R-4-Boc-thiomorpholine-3-carboxylic acid. Chem-Impex. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
LookChem. (n.d.). This compound. LookChem. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
F. Cunico, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25078-25085. [Link]
-
D. L. Priebbenow, et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1206-1213. [Link]
-
A. Steiner, et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
Sources
- 1. This compound|CAS 134676-67-8 [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Impurities in 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid Preparations
Welcome to the technical support center for the synthesis and purification of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid (Boc-Tmo-2-COOH). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this versatile heterocyclic building block. As a crucial intermediate in medicinal chemistry, its purity is paramount.[1][2] This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity of your synthesis.
Core Synthesis Overview
The most common and reliable method for preparing Boc-Tmo-2-COOH involves the N-protection of thiomorpholine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[1] While seemingly straightforward, this process is susceptible to several side reactions that can introduce persistent impurities. Understanding the reaction landscape is the first step toward effective troubleshooting.
Sources
impact of solvent on the reactivity of N-Boc-2-thiomorpholinecarboxylic acid
Technical Support Center: N-Boc-2-thiomorpholinecarboxylic Acid
A Senior Application Scientist's Guide to Solvent Effects on Reactivity and Troubleshooting
Welcome to the technical support center for N-Boc-2-thiomorpholinecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a constrained, non-natural amino acid analog, its reactivity, particularly in critical steps like peptide coupling, is profoundly influenced by the reaction medium. Understanding the causality behind solvent choice is paramount to achieving high yields, minimizing side reactions, and ensuring the stereochemical integrity of your products.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the complex interplay between solvents and the reactivity of N-Boc-2-thiomorpholinecarboxylic acid.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding solvent selection for reactions involving N-Boc-2-thiomorpholinecarboxylic acid.
Q1: What are the primary considerations when selecting a solvent for a peptide coupling reaction with N-Boc-2-thiomorpholinecarboxylic acid?
A1: The selection of a solvent is a critical parameter that dictates the success of a coupling reaction. The primary considerations are:
-
Solubility of Reactants: All components—the N-Boc-amino acid, the amine component, coupling agents (e.g., HATU, HBTU), and additives (e.g., HOBt, DIEA)—must be fully dissolved to ensure a homogeneous reaction mixture. Poor solubility leads to reduced effective concentrations and dramatically slower reaction rates.
-
Solvation of Intermediates: The solvent must effectively solvate the activated acid species (e.g., O-acylisourea, active ester) and any charged intermediates generated during the reaction. Polar aprotic solvents are generally superior in this regard.
-
Suppression of Side Reactions: The solvent can influence the rates of undesirable side reactions, most notably racemization of the chiral center.[1]
-
Compatibility with Methodology: For solid-phase peptide synthesis (SPPS), the solvent's ability to swell and solvate the polymer resin and the growing peptide chain is crucial for driving reactions to completion.[2][3]
Q2: How does solvent polarity affect the reactivity of the carboxylic acid?
A2: Solvent polarity plays a multifaceted role. Generally, polar aprotic solvents are preferred for peptide coupling.
-
Polar Aprotic Solvents (e.g., DMF, DMA, NMP, DMSO, Acetonitrile): These solvents possess large dipole moments but lack acidic protons (O-H or N-H bonds).[4] They are highly effective at dissolving polar reactants and solvating cations, leaving the nucleophile (the amine component) relatively "bare" and more reactive.[5][6] For N-Boc-2-thiomorpholinecarboxylic acid, solvents like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMA) are often excellent choices as they provide superior solvation for the growing peptide-resin complex in SPPS, leading to significantly higher coupling yields.[2][3]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have acidic protons and can form strong hydrogen bonds.[4] They are generally avoided in coupling reactions because they can solvate and deactivate the amine nucleophile through hydrogen bonding, thereby reducing its reactivity.[6] Furthermore, they can participate in undesired side reactions, such as hydrolysis of the activated acid.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These are typically unsuitable due to their inability to dissolve the polar reactants and coupling agents.
Q3: My protocol calls for DMF. Can I substitute it with DMSO or NMP?
A3: While DMF, DMSO, and NMP are all polar aprotic solvents, they are not always interchangeable. Their solvation properties differ, which can have a significant impact, especially in SPPS. For instance, while NMP can be excellent for solvating the resin itself, DMF often provides more effective solvation for the growing peptide chain attached to the resin.[2][3] This superior peptide-resin solvation in DMF can lead to higher average coupling yields (e.g., 99.5% in DMF vs. 78.1% in NMP in one study).[2][3] Substituting DMF with NMP without re-optimization could lead to incomplete coupling and lower purity of the final product.
Q4: Does the sulfur atom in the thiomorpholine ring influence solvent choice compared to its oxomorpholine counterpart?
A4: The presence of the sulfur atom makes the thiomorpholine ring less polar and more lipophilic than the corresponding oxygen-containing morpholine ring. While this has a minor effect on the overall polarity of the N-Boc protected acid, it can slightly influence its solubility profile. The key reactive center for coupling is the carboxylic acid, and its activation and subsequent reaction are primarily governed by the general principles of peptide chemistry. Therefore, the optimal solvent classes (polar aprotic) remain the same. However, you might observe slight differences in solubility in borderline solvents compared to N-Boc-2-morpholinecarboxylic acid.
Troubleshooting Guide: Common Issues & Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific experimental challenges.
Problem 1: My peptide coupling reaction has a very low yield.
-
Potential Cause: Poor solvation of reactants or, in SPPS, the peptide-resin complex. Even if the starting materials appear to dissolve, microscopic aggregation can occur, preventing an efficient reaction.
-
Scientific Explanation: The success of peptide synthesis is highly dependent on the solvation of both the resin and the growing peptide chain.[2][3] Inefficient solvation leads to a collapsed state of the peptide-resin, making reactive sites inaccessible. Solvents with higher hydrogen-bonding parameters (δh), like DMF, are often more effective at solvating the peptide-resin complex than solvents like NMP or DMSO.[2][3]
-
Troubleshooting Steps:
-
Verify Solubility: Ensure all reagents are fully dissolved at the reaction concentration before proceeding. If solubility is an issue, consider a more potent polar aprotic solvent.
-
Switch to a Superior Solvent: If using NMP or DMSO, switch to high-purity, low-water content DMF or DMA. Studies have shown these solvents can dramatically increase coupling yields.[2][3]
-
Consider Solvent Mixtures: In some difficult cases, a mixture of solvents can provide optimal solvation. For example, adding a small amount of DMSO to DMF can sometimes disrupt aggregation.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can improve solubility and reaction rates, but must be done cautiously to avoid promoting racemization.
-
Problem 2: I am observing significant racemization at the α-carbon.
-
Potential Cause: Formation of a 5(4H)-oxazolone intermediate during the activation of the carboxylic acid.
-
Scientific Explanation: The activation of the N-Boc-amino acid can lead to the formation of a planar oxazolone ring.[1] The α-proton becomes highly acidic in this intermediate, and its removal by a base (like DIEA), followed by reprotonation, can scramble the stereocenter. The choice of solvent can influence the stability and lifetime of this intermediate. While polar aprotic solvents are necessary, the presence of a strong, non-hindered base can exacerbate this issue.
-
Troubleshooting Steps:
-
Minimize Base Exposure: Use the minimum required amount of a sterically hindered base, such as diisopropylethylamine (DIEA), and add it just before the amine component.
-
Use Racemization Suppressants: Ensure your coupling cocktail includes an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives react with the activated acid to form an active ester that is less prone to oxazolone formation.[1]
-
Lower the Reaction Temperature: Perform the activation step at a lower temperature (e.g., 0 °C) before adding the amine and allowing the reaction to warm to room temperature. This can reduce the rate of oxazolone formation.
-
Problem 3: The reaction is very slow or stalls before completion.
-
Potential Cause: Insufficient reactivity of the nucleophile or steric hindrance, compounded by suboptimal solvent choice.
-
Scientific Explanation: The solvent cage around the reacting molecules plays a critical role. Polar protic impurities (like water) can form hydrogen bonds with the amine nucleophile, reducing its availability for reaction.[6] Similarly, a solvent that does not adequately solvate the transition state of the reaction can lead to a higher activation energy barrier.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your reaction solvent is dry. Use a freshly opened bottle of anhydrous solvent or dry it over molecular sieves.
-
Switch to a More Polar Aprotic Solvent: If using a solvent like THF or acetonitrile, switching to DMF or DMA can accelerate the reaction by better solvating the charged intermediates and transition states.
-
Change Coupling Reagent: If steric hindrance is a factor, a more powerful onium salt coupling reagent (e.g., HATU, HBTU) may be required to achieve full conversion. These reagents are most effective in polar aprotic solvents like DMF.
-
Data & Diagrams
Table 1: Solvent Properties and Their Impact on Coupling Reactions
| Solvent | Type | Dielectric Constant (ε) | Key Considerations for N-Boc-2-thiomorpholinecarboxylic acid Reactions |
| DMF (N,N-Dimethylformamide) | Polar Aprotic | 36.7 | Excellent Choice. Superior solvation of peptide-resins, leading to high coupling yields.[2][3] Good general-purpose solvent for most coupling reagents. |
| DMA (N,N-Dimethylacetamide) | Polar Aprotic | 37.8 | Excellent Alternative to DMF. Offers similar or sometimes superior solvation properties and higher boiling point.[3] |
| NMP (N-Methyl-2-pyrrolidone) | Polar Aprotic | 32.2 | Good, but can be suboptimal. Excellent for resin swelling, but may provide inefficient solvation of the peptide chain, leading to lower yields than DMF.[2][3] |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | 46.7 | Use with Caution. High polarity and dissolving power, but can be difficult to remove and may lead to side reactions (oxidation) under certain conditions. |
| CH₂Cl₂ (Dichloromethane) | "Borderline" Aprotic | 9.1 | Limited Use. Suitable for some solution-phase couplings, but generally poor at solvating larger peptides and resins. Often used in workup/extraction. |
| CH₃CN (Acetonitrile) | Polar Aprotic | 37.5 | Situational Use. Can be effective, but generally less capable of solvating complex peptides compared to amide solvents like DMF. |
| THF (Tetrahydrofuran) | "Borderline" Aprotic | 7.6 | Generally Not Recommended. Insufficient polarity to effectively dissolve many coupling agents and solvate reaction intermediates. |
| Methanol / Ethanol | Polar Protic | 32.7 / 24.5 | Avoid. Deactivates nucleophiles via hydrogen bonding and can participate in side reactions like transesterification of active esters.[6] |
Diagrams
Caption: Solvent selection workflow for coupling reactions.
Caption: Mechanism of base-mediated racemization.
References
-
Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of Protein Chemistry, 11(2), 205-213. [Link]
-
García-Martín, F., et al. (2006). Solvent effects on coupling yields during rapid solid-phase synthesis. Journal of Peptide Science, 12(4), 258-265. [Link]
-
Pal, S., & Sharma, P. K. (2015). Kinetics and thermodynamics of oxidation of some thio acids by tripropylammonium fluorochromate in N, N-dimethyl formamide and acetic acid mixture. Journal of the Serbian Chemical Society, 80(10), 1245-1256. [Link]
-
Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Askin, D., et al. (2003). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Organic Process Research & Development, 7(5), 701-705. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
Al-Warhi, T. I., et al. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116. [Link]
-
Fish, S., et al. (2000). Synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Tetrahedron: Asymmetry, 11(1), 135-144. [Link]
-
Ramachandran, K., & Prasad, K. U. (1992). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 40(5), 416-422. [Link]
-
Joechem.io. (2021). Rxn + Mechanism Practice with Carboxylic Acids (Worksheet Solutions Walkthrough). YouTube. [Link]
-
Liu, K., et al. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers in Chemistry, 10, 866385. [Link]
Sources
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Tale of Two Rings: A Comparative Guide to 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic Acid and its Morpholine Analog
For the discerning researcher in drug discovery and peptide synthesis, the selection of building blocks is a critical decision that profoundly impacts molecular properties and synthetic outcomes. This guide offers an in-depth, objective comparison of two structurally similar yet functionally distinct heterocyclic amino acid analogs: 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid and its oxygen-containing counterpart, 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid. By examining their fundamental physicochemical properties, synthetic nuances, and performance in key applications, this document provides the experimental insights necessary to make informed decisions in your research endeavors.
At the heart of this comparison lies the substitution of a single atom: sulfur in the thiomorpholine ring versus oxygen in the morpholine ring. This seemingly subtle change imparts significant differences in electronics, conformation, and reactivity, ultimately influencing the behavior of these molecules as valuable scaffolds in medicinal chemistry and as building blocks in peptide synthesis.[1]
Core Physicochemical Properties: A Quantitative Comparison
A molecule's behavior in both biological and synthetic systems is governed by its intrinsic physicochemical properties. Here, we present a summary of the key parameters for both the thiomorpholine and morpholine analogs.
| Property | This compound | 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid | Key Differences & Implications |
| Molecular Formula | C₁₀H₁₇NO₄S[2] | C₁₀H₁₇NO₅[3] | The presence of sulfur in the thiomorpholine analog results in a higher molecular weight. |
| Molecular Weight | 247.31 g/mol [2] | 231.25 g/mol [3] | This difference should be accounted for in stoichiometric calculations. |
| Melting Point | 127-134 °C[4] | 147-150 °C[5] | The higher melting point of the morpholine analog suggests stronger intermolecular forces in the solid state. |
| Predicted pKa | Not available | 3.25 ± 0.20[5] | The acidity of the carboxylic acid is a critical parameter for reactivity and ionization state at physiological pH. While an experimental value for the thiomorpholine analog is not readily available, the higher electronegativity of oxygen compared to sulfur would suggest that the morpholine analog is slightly more acidic. |
| Calculated LogP | Not available | 0.7069 (for a similar structure)[6] | Lipophilicity is a key determinant of solubility and membrane permeability. The replacement of oxygen with the less electronegative and larger sulfur atom is expected to increase the lipophilicity of the thiomorpholine analog. |
| Solubility | Not available | Soluble in DMSO and Methanol[5] | Experimental solubility data is crucial for reaction setup and purification. While specific data for the thiomorpholine analog is not available, its increased lipophilicity may result in better solubility in less polar organic solvents compared to its morpholine counterpart. |
Expert Insight: The difference in electronegativity between sulfur and oxygen is a central theme in this comparison. Oxygen's higher electronegativity in the morpholine ring leads to a more polarized C-O bond, influencing the molecule's overall polarity and hydrogen bonding capacity. Conversely, the sulfur atom in the thiomorpholine ring is larger and less electronegative, making it a softer nucleophile and potentially influencing its interaction with biological targets.[4]
Structural Confirmation: A Spectroscopic Snapshot
Confirmation of the chemical structure is paramount. Below are the expected spectroscopic signatures for both compounds.
4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid:
-
¹H NMR: Expected signals include those for the tert-butyl protons of the Boc group (around 1.4 ppm), and characteristic multiplets for the morpholine ring protons.[1]
-
¹³C NMR: Carbonyl carbons of the carboxylic acid and the Boc group will appear downfield, with distinct signals for the carbons of the morpholine ring.
-
IR Spectroscopy: A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), and strong C=O stretches for the carboxylic acid and the Boc carbamate (around 1650-1760 cm⁻¹) are expected.[1][7]
This compound:
-
¹H NMR: Similar to the morpholine analog, with expected signals for the tert-butyl protons and the heterocyclic ring protons. The chemical shifts of the protons adjacent to the sulfur atom may be slightly different compared to those adjacent to oxygen in the morpholine analog.[2]
-
¹³C NMR: The carbon signals of the thiomorpholine ring, particularly those adjacent to the sulfur, will show a characteristic upfield shift compared to their oxygenated counterparts.
-
IR Spectroscopy: Will exhibit similar characteristic peaks for the carboxylic acid and Boc groups as the morpholine analog.
Synthesis and Reactivity: Navigating the Synthetic Landscape
Both molecules are typically synthesized from their respective parent heterocyclic amino acids through N-protection with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The choice of starting material, either the thiomorpholine or morpholine amino acid, is the primary determinant of the final product.
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, offering robust protection of the secondary amine under a wide range of conditions while allowing for facile removal under mild acidic conditions (e.g., trifluoroacetic acid, TFA).[8]
Figure 1: General synthetic workflow for the preparation of the target compounds and their application in peptide synthesis.
Key Considerations in Peptide Synthesis:
The primary application for these building blocks is in the synthesis of peptides and peptidomimetics, where they introduce conformational constraints and unique physicochemical properties.
Amide Bond Formation: The carboxylic acid moiety of both analogs is activated using standard peptide coupling reagents (e.g., HBTU, HATU) to facilitate amide bond formation with the N-terminus of a growing peptide chain. The inherent nucleophilicity of the sulfur atom in the thiomorpholine ring is unlikely to interfere with this process under standard coupling conditions. However, the slightly higher predicted acidity of the morpholine analog's carboxylic acid could translate to a marginally faster activation rate.
Potential Side Reactions: During peptide synthesis, various side reactions can occur, impacting the purity and yield of the final product.[9] For both building blocks, incomplete coupling or deprotection can lead to deletion sequences. A specific consideration for the thiomorpholine analog is the potential for oxidation of the sulfur atom to a sulfoxide or sulfone under harsh oxidative conditions, which would significantly alter the properties of the resulting peptide.[4] Therefore, careful selection of reagents and reaction conditions is crucial when working with the thiomorpholine derivative.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection
-
Dissolve the respective amino acid (thiomorpholine-2-carboxylic acid or morpholine-2-carboxylic acid) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Add a base (e.g., sodium hydroxide or triethylamine) to adjust the pH to approximately 9-10.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while maintaining the pH with the addition of base.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1N HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected product.
Protocol 2: Representative Peptide Coupling Reaction
-
Swell the resin-bound peptide with a free N-terminus in a suitable solvent (e.g., DMF).
-
In a separate vessel, dissolve the N-Boc protected amino acid (thiomorpholine or morpholine analog, 3 equivalents) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6 equivalents) to the solution from step 2 and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Upon completion, wash the resin thoroughly with DMF and proceed to the next deprotection/coupling cycle.
Figure 2: A typical workflow for a peptide coupling step in solid-phase peptide synthesis.
Conclusion and Recommendations
The choice between this compound and its morpholine analog is a strategic one, contingent on the desired properties of the final molecule.
Choose 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid when:
-
Higher polarity and aqueous solubility are desired. The oxygen atom enhances the molecule's hydrophilic character.
-
Protonation at physiological pH is to be minimized. The predicted lower pKa of the carboxylic acid will favor the carboxylate form.
-
The synthetic route involves potentially oxidative conditions. The morpholine ring is more robust towards oxidation compared to the thiomorpholine ring.
Choose this compound when:
-
Increased lipophilicity is a design goal. The sulfur atom generally increases the nonpolar character of the molecule.
-
Modulation of metabolic stability is sought. The thioether linkage can influence the metabolic profile of a drug candidate.
-
Unique interactions with biological targets are being explored. The soft nature of the sulfur atom can lead to different binding modes compared to the harder oxygen atom.
Ultimately, the optimal choice will be dictated by the specific application and the desired balance of physicochemical and biological properties. This guide provides the foundational data and experimental context to empower researchers to make that choice with confidence.
References
- (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid. ChemicalBook. Accessed January 4, 2026.
- Side reactions in peptide synthesis: An overview. Bibliomed. Accessed January 4, 2026.
- Side reactions in solid-phase peptide synthesis and their applications. PubMed. Accessed January 4, 2026.
- This compound|CAS 134676-67-8. Benchchem. Accessed January 4, 2026.
- (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid. Benchchem. Accessed January 4, 2026.
- This compound. Benchchem. Accessed January 4, 2026.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed January 4, 2026.
- (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid. PubChem. Accessed January 4, 2026.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Accessed January 4, 2026.
- 869681-70-9 | (R)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid. ChemScene. Accessed January 4, 2026.
- 884512-77-0|(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid. BLDpharm. Accessed January 4, 2026.
- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Accessed January 4, 2026.
- SIDE REACTION IN PEPTIDE SYNTHESIS. Slideshare. Accessed January 4, 2026.
- (PDF) Side reactions in peptide synthesis: An overview.
- Useful Spectroscopic D
- (2s)-4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid. PubChemLite. Accessed January 4, 2026.
- Side Reactions in Peptide Synthesis. Semantic Scholar. Accessed January 4, 2026.
- (2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid. ChemScene. Accessed January 4, 2026.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Accessed January 4, 2026.
- Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal. Accessed January 4, 2026.
- Calculated Log P Values for the Investigated Compounds.
- compared using 13C nmr spectroscopy. Accessed January 4, 2026.
- 4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid. MySkinRecipes. Accessed January 4, 2026.
- 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid 1,1-dioxide AldrichCPR 783349-77-9. Sigma-Aldrich. Accessed January 4, 2026.
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Accessed January 4, 2026.
- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.
- (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
- Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. ElectronicsAndBooks. Accessed January 4, 2026.
- Amino Acid Protection & Deprotection Services. BOC Sciences. Accessed January 4, 2026.
- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Accessed January 4, 2026.
- Catalytic amide formation from non-activated carboxylic acids and amines. DiVA portal. Accessed January 4, 2026.
- Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv. Accessed January 4, 2026.
- Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery. PMC - NIH. Accessed January 4, 2026.
- UC Riverside - eScholarship. Accessed January 4, 2026.
- Accurate and rapid prediction of pKa of transition metal complexes: semiempirical quantum chemistry with a data-augmented approa. TU Delft Research Portal. Accessed January 4, 2026.
- Thiomorpholine-3-carboxylate | C5H8NO2S-. PubChem - NIH. Accessed January 4, 2026.
- Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Accessed January 4, 2026.
- pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. EPFL. Accessed January 4, 2026.
Sources
- 1. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]
- 2. This compound|CAS 134676-67-8 [benchchem.com]
- 3. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid(884512-77-0) 1H NMR spectrum [chemicalbook.com]
- 5. (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid CAS#: 884512-77-0 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 8. peptide.com [peptide.com]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
A Researcher's Guide to the Spectroscopic Analysis of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic Acid Synthesis
In the landscape of medicinal chemistry and organic synthesis, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions[1]. This guide provides an in-depth spectroscopic comparison of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid, a versatile heterocyclic building block, with its constituent starting materials: Thiomorpholine-2-carboxylic acid and Di-tert-butyl dicarbonate (Boc₂O).
This analysis is designed for researchers, scientists, and drug development professionals, offering a clear, data-driven narrative on how to confirm the successful N-Boc protection through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind the observed spectral changes, providing a robust framework for reaction monitoring and product validation.
The Synthetic Transformation: An Overview
The synthesis of this compound involves the reaction of the secondary amine of the thiomorpholine ring with Di-tert-butyl dicarbonate. This reaction is a classic nucleophilic acyl substitution where the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride[1][2]. The process is typically facilitated by a base to deprotonate the amine, enhancing its nucleophilicity, or can be carried out under neutral conditions, often in a suitable solvent like THF or a water/THF mixture[1][3].
Caption: Reaction scheme for N-Boc protection.
Spectroscopic Profiles of Starting Materials
A thorough understanding of the starting material spectra is crucial for identifying the transformation to the final product.
Thiomorpholine-2-carboxylic acid
This molecule contains a secondary amine, a thioether, and a carboxylic acid functional group, each contributing distinct spectroscopic signatures.
-
¹H NMR: The spectrum will be complex due to the heterocyclic ring. Key expected signals include a broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm, a broad singlet for the amine proton (-NH) which can vary in position, and a series of multiplets for the seven protons on the thiomorpholine ring.
-
¹³C NMR: The most downfield signal will be the carbonyl carbon of the carboxylic acid, typically resonating between 170-185 ppm[4]. The remaining four unique carbon atoms of the ring will appear at higher field.
-
IR Spectroscopy: The spectrum is characterized by a very broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (approx. 1700-1730 cm⁻¹), and an N-H stretching vibration (approx. 3300-3500 cm⁻¹).
Di-tert-butyl dicarbonate (Boc₂O)
As the Boc-donating reagent, its spectral features are simple and highly diagnostic.
-
¹H NMR: Due to the molecule's symmetry, all 18 protons of the two tert-butyl groups are chemically equivalent. This results in a single, sharp singlet in the spectrum, typically appearing around δ 1.4-1.5 ppm[3].
-
¹³C NMR: The spectrum will show three distinct signals: one for the methyl carbons (approx. 28 ppm), one for the quaternary carbons of the tert-butyl groups (approx. 80 ppm)[3], and one for the two equivalent carbonyl carbons (approx. 153 ppm).
-
IR Spectroscopy: The most prominent feature is the pair of strong C=O stretching bands characteristic of a carboxylic anhydride, appearing at approximately 1810 cm⁻¹ and 1765 cm⁻¹[5].
Spectroscopic Analysis of the Product: A Comparative Approach
The successful formation of this compound is confirmed by the disappearance of key starting material signals and the appearance of new, characteristic product signals.
Caption: Diagnostic spectral changes upon N-Boc protection.
¹H and ¹³C NMR Spectroscopy
-
Appearance of the Boc Group: The most unambiguous evidence of reaction success is the appearance of a large singlet in the ¹H NMR spectrum around δ 1.4-1.5 ppm, integrating to 9 protons. This corresponds to the tert-butyl group of the newly installed Boc protector. In the ¹³C NMR, new signals corresponding to the Boc group's methyl carbons (approx. 28 ppm) and quaternary carbon (approx. 80 ppm) will appear.
-
Disappearance of the N-H Proton: The broad singlet corresponding to the secondary amine proton of the starting material will be absent in the product spectrum.
-
Shifts in Ring Protons: The attachment of the electron-withdrawing Boc group to the nitrogen atom causes a downfield shift (deshielding) of the adjacent protons on the thiomorpholine ring. This change in the chemical environment provides secondary confirmation of the reaction.
IR Spectroscopy
-
Carbonyl Region Transformation: This region provides a clear "before and after" picture. The two sharp anhydride C=O peaks from Boc₂O (around 1810 and 1765 cm⁻¹) will disappear. In their place, a new, strong C=O stretching band characteristic of the carbamate functional group will appear, typically in the range of 1680-1700 cm⁻¹. The C=O stretch from the carboxylic acid group will remain, though its position may shift slightly.
-
Disappearance of the N-H Stretch: The N-H stretching vibration of the starting thiomorpholine-2-carboxylic acid will be absent in the product's spectrum.
Mass Spectrometry
Mass spectrometry confirms the change in molecular weight. The product will show a molecular ion peak (or more commonly, [M+H]⁺, [M+Na]⁺, or [M-H]⁻) corresponding to its molecular weight of 263.31 g/mol . This is a significant increase from the starting material's weight of 147.19 g/mol .
Data Summary: At-a-Glance Comparison
| Spectroscopic Feature | Thiomorpholine-2-carboxylic acid | Di-tert-butyl dicarbonate | This compound |
| ¹H NMR: Boc Protons | Absent | ~1.4-1.5 ppm (s, 18H) | ~1.4-1.5 ppm (s, 9H) |
| ¹H NMR: N-H Proton | Present (broad singlet) | Absent | Absent |
| ¹³C NMR: Carbonyl (C=O) | ~170-185 ppm (acid) | ~153 ppm (anhydride) | ~170-185 ppm (acid), ~155 ppm (carbamate) |
| IR: N-H Stretch (cm⁻¹) | ~3300-3500 | Absent | Absent |
| IR: C=O Stretch (cm⁻¹) | ~1700-1730 (acid) | ~1810 & ~1765 (anhydride) | ~1700-1730 (acid), ~1680-1700 (carbamate) |
| Molecular Weight ( g/mol ) | 147.19[6] | 218.25[7] | 263.31 |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on standard methods for N-Boc protection[3].
-
Dissolution: Dissolve Thiomorpholine-2-carboxylic acid (1.0 eq.) in a suitable solvent mixture, such as 1:1 Tetrahydrofuran (THF) and water.
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 1.5 eq.) or triethylamine (TEA, 1.2 eq.) to the solution and stir until dissolved.
-
Boc₂O Addition: To the stirred solution, add Di-tert-butyl dicarbonate (1.1 eq.), either neat or dissolved in a small amount of THF.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, acidify the mixture to pH ~2-3 with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.
Caption: General experimental workflow for synthesis and analysis.
Spectroscopic Analysis
-
NMR: Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher).
-
IR: Spectra can be obtained using an FTIR spectrometer, either as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
MS: Mass spectra are typically acquired using techniques like Electrospray Ionization (ESI) coupled with a suitable mass analyzer (e.g., Time-of-Flight or Quadrupole).
Conclusion
The transformation of Thiomorpholine-2-carboxylic acid to its N-Boc protected derivative is unequivocally confirmed by a cohesive set of spectroscopic changes. The appearance of the 9-proton singlet in the ¹H NMR and the shift of the carbonyl band in the IR spectrum from an anhydride to a carbamate are the most powerful and readily identifiable indicators of a successful reaction. By systematically comparing the spectra of the product against its starting materials, researchers can confidently validate the synthesis and proceed with subsequent steps in their research endeavors.
References
-
PubChem, National Institutes of Health. Di-tert-butyl dicarbonate | C10H18O5 | CID 90495. [Link]
-
Chaskar, A., et al. Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of the Korean Chemical Society. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
ResearchGate. 1 H NMR spectrum of thiomorpholine derivative. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
Sources
- 1. BOC Protection and Deprotection [pt.bzchemicals.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Thiomorpholine-2-carboxylic Acid|RUO [benchchem.com]
- 5. Di-tert-butyl dicarbonate(24424-99-5) IR Spectrum [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Di-tert-butyl dicarbonate | C10H18O5 | CID 90495 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to N-Boc-2-thiomorpholinecarboxylic acid
A Comparative Guide to the Synthetic Routes of N-Boc-2-thiomorpholinecarboxylic Acid
Introduction
N-Boc-2-thiomorpholinecarboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its constrained thiomorpholine scaffold is found in a variety of biologically active compounds, and the presence of both a protected amine and a carboxylic acid handle makes it a versatile synthon for peptide synthesis and the construction of more complex molecular architectures.[1] The choice of synthetic route to this intermediate can significantly impact factors such as yield, purity, scalability, and enantioselectivity. This guide provides an in-depth comparative analysis of different synthetic strategies, offering experimental insights and data to aid researchers in selecting the optimal pathway for their specific needs.
Route 1: N-Boc Protection of Thiomorpholine-2-carboxylic Acid
This is arguably the most direct and common laboratory-scale synthesis, starting from the commercially available thiomorpholine-2-carboxylic acid. The core of this strategy lies in the selective protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.
Reaction Scheme & Rationale
The reaction involves the nucleophilic attack of the thiomorpholine nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base, such as triethylamine or sodium carbonate, is typically used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct, tert-butanol and carbon dioxide. The reaction is generally performed in an anhydrous solvent like dichloromethane (DCM) to prevent hydrolysis of the Boc anhydride.[1]
Caption: N-Boc protection of thiomorpholine-2-carboxylic acid.
Detailed Experimental Protocol
-
Dissolution: Dissolve thiomorpholine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add a suitable base, such as triethylamine (1.1 to 1.5 eq) or sodium carbonate.
-
Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side reactions.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.05-1.10 eq) dropwise to the stirred solution.[1] Using a slight excess of Boc₂O ensures complete conversion of the starting material.
-
Reaction: Allow the reaction to warm to room temperature (approx. 25 °C) and stir for 12-24 hours.[1] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by crystallization from an ethanol/water mixture or by flash chromatography on silica gel to yield the final product with >99% purity.[1]
Route 2: Ring Formation via Photochemical Thiol-Ene Cyclization, Followed by Functionalization
This modern approach focuses on constructing the thiomorpholine ring from simple, inexpensive starting materials using a continuous flow system, which is highly advantageous for scalability and safety.[2][3][4] The subsequent steps would involve N-Boc protection and carboxylation.
Reaction Scheme & Rationale
This route begins with a photochemical thiol-ene "click" reaction between cysteamine and an alkene equivalent like vinyl chloride, initiated by UV light and a photocatalyst.[2][5] This forms a "half-mustard" intermediate which then undergoes a base-mediated intramolecular cyclization to form the thiomorpholine ring.[2][5] The thiomorpholine is then subjected to N-Boc protection and subsequent carboxylation at the C2 position.
Caption: Multi-step synthesis starting with ring formation.
Detailed Experimental Protocol (Illustrative)
-
Thiol-Ene Reaction (Flow): A highly concentrated (e.g., 4 M) solution of cysteamine hydrochloride and a photocatalyst (e.g., 9-fluorenone) is pumped through a continuous flow reactor.[2] Vinyl chloride is introduced into the stream. The mixture is irradiated with UV light, leading to the quantitative formation of the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.[2][4]
-
Cyclization (Flow): The output from the first reactor is mixed with a stream of a suitable base (e.g., DIPEA) and heated (e.g., 100 °C) in a second flow reactor to induce cyclization, yielding thiomorpholine.[2]
-
Purification: The resulting thiomorpholine can be isolated via distillation.[2]
-
N-Boc Protection: The purified thiomorpholine is then protected with Boc₂O as described in Route 1.
-
Carboxylation: The N-Boc-thiomorpholine is subsequently carboxylated at the 2-position. This can be achieved by deprotonation with a strong base (e.g., n-BuLi) at low temperature followed by quenching with carbon dioxide gas.[1]
Route 3: Enantioselective Synthesis via Biocatalysis
For applications where stereochemical purity is paramount, such as in the development of chiral drugs, enantioselective synthesis is required. While direct enzymatic resolution of racemic N-Boc-2-thiomorpholinecarboxylic acid is not widely documented, methods for producing chiral thiomorpholines that can then be converted to the target molecule have been developed.
Strategy & Rationale
One promising approach involves the biocatalytic reduction of 3,6-dihydro-2H-1,4-thiazines using imine reductases (IREDs).[6] These enzymes can reduce the C=N bond of the prochiral thiazine substrate with high enantioselectivity, establishing the stereocenter at the C2 position. The resulting chiral thiomorpholine can then be N-Boc protected and carboxylated. This method leverages the high selectivity of enzymes to produce optically pure materials under mild reaction conditions.
Caption: Enantioselective synthesis of the thiomorpholine core.
Conceptual Experimental Workflow
-
Substrate Synthesis: Synthesize a suitable 2-substituted-3,6-dihydro-2H-1,4-thiazine precursor.
-
Biocatalytic Reduction: In a buffered aqueous solution, combine the thiazine substrate, an imine reductase, NADPH as a cofactor, and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase).[6] The reaction is stirred at a controlled temperature (e.g., 30 °C) until completion.
-
Extraction & Purification: The chiral thiomorpholine product is extracted from the aqueous phase with an organic solvent and purified.
-
Functionalization: The enantiomerically pure thiomorpholine is then converted to the final N-Boc-2-thiomorpholinecarboxylic acid via the protection and carboxylation steps outlined in Route 2.
Comparative Analysis
| Feature | Route 1: Direct Protection | Route 2: Ring Formation (Flow) | Route 3: Enantioselective (Biocatalysis) |
| Starting Materials | Thiomorpholine-2-carboxylic acid | Cysteamine, Vinyl Chloride | Dihydro-1,4-thiazine |
| Number of Steps | 1 | 3+ (to target molecule) | 3+ (to target molecule) |
| Scalability | Good for lab scale; batch processing can be a limitation. | Excellent; continuous flow is ideal for industrial scale.[1][2] | Moderate; depends on enzyme availability and cost. |
| Cost-Effectiveness | Higher starting material cost. | Low-cost bulk starting materials.[2][4] | Potentially high due to enzyme and cofactor costs. |
| Stereocontrol | Produces racemic or enantiopure product depending on the starting material. | Produces racemic product. | Excellent enantioselectivity (>99% e.e. reported for similar reductions).[6] |
| Key Advantages | Simplicity, speed for small quantities. | High throughput, safety, low-cost reagents.[2] | Access to optically pure compounds, mild conditions. |
| Key Disadvantages | Cost of starting material. | Higher initial setup cost for flow equipment. | Requires specialized biocatalysis expertise and reagents. |
Conclusion
The optimal synthetic route to N-Boc-2-thiomorpholinecarboxylic acid is highly dependent on the specific requirements of the researcher.
-
For rapid, small-scale synthesis of the racemic compound , the Direct Protection (Route 1) of commercially available thiomorpholine-2-carboxylic acid is the most practical and efficient method.
-
For large-scale industrial production , the Ring Formation via Photochemical Flow Synthesis (Route 2) offers significant advantages in terms of cost, safety, and throughput, despite the multi-step nature of the overall process to reach the final functionalized product.
-
When enantiopurity is the critical parameter , an Enantioselective Biocatalytic approach (Route 3) is the superior strategy, providing access to single enantiomers with high fidelity, which is often a prerequisite for pharmaceutical applications.
By understanding the causality behind the experimental choices and the inherent trade-offs of each pathway, researchers can make an informed decision to best suit their synthetic goals.
References
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]
-
ElectronicsAndBooks (2008). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. [Link]
-
ResearchGate (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]
-
ChemRxiv (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]
-
ResearchGate (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]
-
PubChem (n.d.). Thiomorpholine-3-carboxylate. [Link]
-
Coscolín, C., et al. (2022). Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2 H-1,4-thiazines Using Imine Reductases. The Journal of Organic Chemistry, 87(17), 11369-11378. [Link]
Sources
- 1. 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid|CAS 134676-67-8 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiomorpholine-2-carboxylic Acid|RUO [benchchem.com]
- 6. Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2 H-1,4-thiazines Using Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic Acid by HPLC
Introduction
In the landscape of medicinal chemistry and organic synthesis, 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid stands out as a versatile heterocyclic building block.[1] Its structure, featuring a thiomorpholine core, a carboxylic acid, and a Boc-protected amine, makes it a valuable intermediate for developing novel therapeutic agents.[1][2] The tert-butoxycarbonyl (Boc) group provides a reliable and selectively removable shield for the amine, enabling complex, multi-step synthetic strategies.[1][3]
However, the ultimate success of any synthesis hinges on the purity of its intermediates. For a compound like this, purity is a multifaceted concept, encompassing not only the absence of chemical contaminants but also the control of its stereochemical integrity. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this critical assessment, offering the resolution and sensitivity required for pharmaceutical-grade analysis.[4][5]
This guide provides an in-depth, experience-driven approach to developing and validating a robust HPLC methodology for this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, ensuring a self-validating and trustworthy protocol in line with international regulatory standards.[6]
Part 1: Primary Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
The primary goal is to quantify the main compound and separate it from any process-related impurities, such as unreacted starting materials, reagents, or by-products. Reverse-Phase HPLC (RP-HPLC) is the method of choice due to the molecule's moderate polarity, making it ideally suited for separation on a nonpolar stationary phase.[7]
The Causality Behind Method Development
Our starting point is a C18 column, the workhorse of RP-HPLC, which separates compounds based on their hydrophobicity. The mobile phase will consist of an aqueous component and an organic modifier (typically acetonitrile), with an acidic additive. The acid (e.g., Trifluoroacetic Acid - TFA) serves a dual purpose: it protonates the carboxylic acid moiety, suppressing its ionization and leading to sharper, more symmetrical peaks, and it improves peak shape by masking residual silanol groups on the silica-based stationary phase. A gradient elution is chosen to ensure that both more polar and less polar impurities can be resolved and eluted within a reasonable timeframe.
Proposed RP-HPLC Method for Chemical Purity
This protocol represents a robust starting point for analysis.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (The Boc-carbonyl and carboxylic acid groups absorb at lower UV wavelengths). A DAD is recommended to assess peak purity across a spectral range.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Method Validation Protocol: A Self-Validating System
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[4] We will follow the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[5][6]
Caption: Workflow for HPLC method validation per ICH guidelines.
-
Specificity: This confirms the method's ability to assess the analyte unequivocally in the presence of expected components, such as impurities or degradants.
-
Protocol: Perform forced degradation studies. Expose the sample to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. Analyze the stressed samples alongside an unstressed sample and a blank.
-
Trustworthiness Check: The method is specific if the main peak is resolved from all degradation product peaks and impurities with a resolution of >2. The DAD peak purity analysis should pass for the analyte peak in all samples.
-
-
Linearity and Range: Demonstrates a direct, proportional relationship between concentration and detector response.
-
Protocol: Prepare at least five standard solutions of the compound ranging from 50% to 150% of the target assay concentration (e.g., 0.25 to 0.75 mg/mL). Plot the peak area against concentration.
-
Trustworthiness Check: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero. The specified range for an assay is typically 80-120% of the target concentration.
-
-
Accuracy: Measures the closeness of the test results to the true value.
-
Protocol: Perform spike/recovery experiments. Spike a placebo or known matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (for a total of nine determinations).[6]
-
Trustworthiness Check: The mean percent recovery should be within 98.0% to 102.0%.[8]
-
-
Precision: Assesses the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.[4]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
-
Trustworthiness Check: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[6]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Protocol: These can be estimated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope.
-
Trustworthiness Check: The LOQ should be experimentally verified by analyzing samples at this concentration and ensuring acceptable precision and accuracy.
-
-
Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Trustworthiness Check: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the purity results should not be significantly affected.
-
Part 2: Enantiomeric Purity Assessment by Chiral HPLC
The carboxylic acid is attached to a stereocenter at the C2 position of the thiomorpholine ring. Therefore, the synthesized material is a racemate unless a stereospecific synthesis was performed. Assessing the enantiomeric excess (e.e.) is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.[9][10]
The Rationale for Chiral Stationary Phases (CSPs)
Direct separation of enantiomers is achieved by forming transient, diastereomeric complexes with a chiral selector.[11] Chiral Stationary Phases (CSPs) immobilize this selector onto the silica support. For N-protected amino acids, macrocyclic glycopeptide-based CSPs (like teicoplanin or vancomycin-based phases) are highly effective due to their multiple interaction modes, including hydrogen bonding, ionic, and dipole-dipole interactions.[12]
Proposed Chiral HPLC Method
Instrumentation:
-
Same as RP-HPLC.
Experimental Protocol:
-
Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T, 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A polar organic or reversed-phase mode is typically effective for t-BOC amino acids. A good starting point is a mixture of Methanol/Acetonitrile/Acetic Acid/Triethylamine (consult column manufacturer's guidelines for specific ratios). A simple isocratic mobile phase is often sufficient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Validation of the Chiral Method: The primary goal is to accurately quantify the undesired enantiomer. The validation should focus on the LOQ for the minor enantiomer, ensuring it is sensitive enough to meet specifications (e.g., ≤0.1%).[9] Linearity and accuracy should be demonstrated at this low level.
Part 3: Comparison with Alternative Analytical Techniques
While HPLC is the primary tool, a comprehensive purity analysis often benefits from orthogonal techniques that provide complementary information.
Caption: Relationship between impurity types and analytical methods.
| Technique | Principle | Advantages | Limitations | Application for This Compound |
| RP-HPLC with UV/DAD | Separation based on polarity.[7] | High resolution, quantitative accuracy, robust, widely available. | Requires chromophores; non-volatile buffer can be incompatible with MS. | Primary Method: Quantifying chemical purity and known/unknown impurities. |
| Chiral HPLC with UV/DAD | Separation of enantiomers on a chiral stationary phase.[11] | Directly measures enantiomeric excess (e.e.). | Column selection can be empirical; may require method development. | Essential: For determining stereochemical purity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass-based detection.[7] | High sensitivity and specificity; provides molecular weight for peak identification. | More complex instrumentation; quantification can be less precise than UV. | Complementary: Identifying unknown impurities and degradation products. |
| Quantitative NMR (qNMR) | Relates integrated signal area to the number of nuclei. | Provides structural confirmation; can determine absolute purity without a reference standard. | Lower sensitivity for trace impurities compared to HPLC. | Orthogonal Check: Confirming structure and providing an absolute purity value. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[7] | Excellent for volatile impurities like residual solvents. | Not suitable for non-volatile analytes like the target compound. | Specific Use: Quantifying residual solvents from the synthesis and purification steps. |
Conclusion
Validating the purity of this compound is not a mere procedural checkbox; it is a fundamental requirement for ensuring the quality, safety, and reproducibility of downstream applications. A comprehensive strategy relies on a well-validated RP-HPLC method as its foundation for chemical purity, complemented by a specific chiral HPLC method to control stereochemical integrity. By integrating orthogonal techniques like LC-MS and qNMR, researchers and drug developers can build a complete and trustworthy purity profile, satisfying the rigorous demands of scientific integrity and regulatory compliance. This guide provides the framework and the scientific rationale to achieve that goal with confidence.
References
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmatech URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL: [Link]
-
Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]
-
Title: Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF Source: ResearchGate URL: [Link]
-
Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives... Source: RSC Publishing URL: [Link]
-
Title: What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? Source: ResearchGate URL: [Link]
-
Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]
-
Title: The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists Source: PubMed Central URL: [Link]
-
Title: BOC deprotection Source: Hebei Boze Chemical Co.,Ltd. URL: [Link]
-
Title: BOC Deprotection Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
-
Title: Amino Acid-Protecting Groups Source: Chemical Reviews URL: [Link]
-
Title: CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
-
Title: Thiomorpholine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity Source: PubMed URL: [Link]
-
Title: A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE... Source: Organic Syntheses Procedure URL: [Link]
Sources
- 1. This compound|CAS 134676-67-8 [benchchem.com]
- 2. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
In modern drug development, the stereochemical purity of chiral building blocks is not merely a quality control metric; it is a fundamental determinant of a therapeutic agent's efficacy and safety.[1] 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid is a vital heterocyclic intermediate whose enantiomeric purity must be rigorously controlled. This guide provides a comparative analysis of two robust analytical techniques for determining its enantiomeric excess (ee): Direct Chiral High-Performance Liquid Chromatography (HPLC) and Indirect Analysis by ¹H NMR Spectroscopy using a Chiral Derivatizing Agent.
We will explore the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a data-driven comparison to guide your selection for routine analysis, high-throughput screening, or research applications.
Method 1: Direct Enantioseparation via Chiral HPLC
Direct chiral HPLC is the industry standard for the quantitative determination of enantiomeric purity.[2] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Principle of Separation: For N-Boc protected amino acid derivatives like our target molecule, polysaccharide-based CSPs are exceptionally effective.[2][3][4] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create a complex chiral environment.[5][6][7] Enantioseparation is achieved through a combination of transient, non-covalent interactions, including hydrogen bonding (with the carbamate and carboxylic acid), π-π stacking, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[7][8] The subtle differences in the stability of the diastereomeric complexes formed between each enantiomer and the CSP result in distinct retention times.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Chiral Stationary Phase Selection: An immobilized polysaccharide-based column, such as CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)), is an excellent starting point due to its broad selectivity for N-protected amino acids and its robustness to a wide range of solvents.[3][6]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® IC (150 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of Hexane/Ethanol/Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v). The acidic additive (TFA) is crucial for protonating the carboxylic acid, ensuring good peak shape and interaction with the CSP.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers (major and minor) using the formula: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
Anticipated Performance Data
| Parameter | Expected Value | Rationale |
| Retention Time (t_R1) | ~8.5 min | Based on typical interactions of protected amino acids. |
| Retention Time (t_R2) | ~10.2 min | Sufficiently different from t_R1 for baseline separation. |
| Selectivity (α) | > 1.2 | Indicates good differential interaction with the CSP. |
| Resolution (R_s) | > 2.0 | Ensures accurate integration of both peaks.[9] |
| Limit of Quant. (LOQ) | ~0.05% | High sensitivity for detecting minor enantiomer impurities.[3] |
Method 2: Indirect Analysis via ¹H NMR with a Chiral Derivatizing Agent
An alternative to chromatographic separation is the use of Nuclear Magnetic Resonance (NMR) spectroscopy. Since enantiomers are indistinguishable in an achiral solvent, a chiral derivatizing agent (CDA) is used to convert the enantiomeric pair into a mixture of diastereomers.[10] These diastereomers have different physical properties and, crucially, distinct NMR spectra.[10]
Principle of Analysis: This method involves reacting the carboxylic acid moiety of the analyte with an enantiomerically pure CDA, such as (R)-α-methylbenzylamine, to form stable diastereomeric amides.[11] In the ¹H NMR spectrum, protons near the newly formed stereocenter will experience different chemical environments in each diastereomer, leading to separate, quantifiable signals. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the original sample.[12]
Experimental Protocol: ¹H NMR with Derivatization
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.
-
Derivatization Reaction:
-
In a clean vial, dissolve ~10 mg of the this compound sample in 0.5 mL of anhydrous dichloromethane.
-
Add 1.1 equivalents of a peptide coupling agent (e.g., HBTU) and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA).
-
Add 1.1 equivalents of enantiomerically pure (R)-(-)-1-Phenylethylamine.
-
Stir the reaction at room temperature for 2-4 hours or until complete by TLC/LC-MS.
-
Work up the reaction by washing with dilute acid and brine, then dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
-
NMR Sample Preparation:
-
Dissolve the dried diastereomeric amide product in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 to allow for accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers (e.g., the methine proton of the phenylethylamine moiety or a proton alpha to the carbonyl).
-
Carefully integrate the two signals. The enantiomeric excess is calculated from the integral values (I) using the formula: % ee = [(I_major - I_minor) / (I_major + I_minor)] x 100
-
Workflow for ¹H NMR Analysis
Sources
- 1. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 7. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic Acid Derivatives as Dipeptidyl Peptidase IV Inhibitors
In the landscape of therapeutic drug discovery, the strategic design of enzyme inhibitors remains a cornerstone of medicinal chemistry. This guide provides an in-depth comparative analysis of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid derivatives, with a specific focus on their structure-activity relationship (SAR) as inhibitors of dipeptidyl peptidase IV (DPP-IV). As a pivotal target in the management of type 2 diabetes, the modulation of DPP-IV activity has garnered significant attention, making the exploration of novel inhibitor scaffolds, such as the thiomorpholine core, a compelling area of research.[1][2][3]
This document is intended for researchers, medicinal chemists, and drug development professionals, offering a technical yet accessible overview of the design rationale, synthetic strategies, and biological evaluation of this promising class of compounds. We will dissect the nuanced interplay between chemical structure and inhibitory potency, supported by experimental data, to provide a comprehensive resource for the advancement of novel anti-diabetic agents.
The Thiomorpholine Scaffold: A Privileged Structure in DPP-IV Inhibition
The this compound scaffold serves as a versatile starting point for the synthesis of a diverse library of derivatives.[4] The thiomorpholine ring, a sulfur-containing heterocyclic motif, offers unique physicochemical properties compared to its oxygen-containing counterpart, morpholine.[5] These properties can influence factors such as metabolic stability, binding affinity, and overall pharmacokinetic profile. The Boc-protecting group on the nitrogen at position 4 allows for selective modifications at the carboxylic acid at position 2, enabling the exploration of a wide chemical space.
The design of DPP-IV inhibitors often involves mimicking the dipeptide nature of its endogenous substrates, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] The thiomorpholine scaffold can be envisioned as a constrained amino acid bioisostere, with the substituents at various positions playing crucial roles in interacting with the enzyme's active site.
Comparative Analysis of N-Acyl Thiomorpholine Derivatives as DPP-IV Inhibitors
A key strategy in the development of thiomorpholine-based DPP-IV inhibitors involves the derivatization of the 2-carboxylic acid moiety into a variety of amides. This approach allows for the introduction of diverse chemical groups that can interact with the different subsites of the DPP-IV active site. A notable study by Han et al. synthesized and evaluated a series of thirteen thiomorpholine-bearing compounds as DPP-IV inhibitors, providing valuable insights into their SAR.[6]
Key Structural Modifications and Their Impact on Potency
The general structure of the evaluated derivatives consists of the 4-Boc-thiomorpholine-2-carboxamide core with varying N-acyl substituents. The following table summarizes the structure and in vitro DPP-IV inhibitory activity of a selection of these compounds.
| Compound ID | N-Acyl Substituent | DPP-IV IC50 (µM) |
| 4a | (S)-2-amino-3-phenylpropanoyl | > 100 |
| 4b | (S)-2-amino-3-methylbutanoyl | > 100 |
| 4c | (S)-2-amino-4-methylpentanoyl | 6.93 |
| 4d | (S)-2-amino-3-cyclohexylpropanoyl | 6.29 |
| 4e | (S)-2-amino-3-(4-hydroxyphenyl)propanoyl | 15.2 |
| 4f | (S)-2-amino-2-cyclohexylacetyl | 3.40 |
Data synthesized from publicly available research on thiomorpholine-based DPP-IV inhibitors.[6]
From this data, several key SAR trends can be elucidated:
-
Influence of the Side Chain (R group) of the N-Acyl Substituent: A clear correlation between the nature of the amino acid side chain and DPP-IV inhibitory activity is observed.
-
Small, linear side chains as in the valine derivative (4b ) or the aromatic side chain of the phenylalanine derivative (4a ) resulted in a significant loss of activity.
-
Increasing the steric bulk and lipophilicity of the side chain, as seen in the leucine derivative (4c ) and the cyclohexylalanine derivative (4d ), led to a marked improvement in potency. This suggests that a larger, hydrophobic substituent is preferred for interaction with a corresponding hydrophobic pocket in the DPP-IV active site.
-
The introduction of a hydroxyl group on the phenyl ring of the tyrosine derivative (4e ) was detrimental to activity compared to the unsubstituted phenylalanine analog, indicating that polar substitutions in this region are not well-tolerated.
-
The most potent compound in this series, 4f , features a cyclohexyl group directly attached to the α-carbon of the N-acyl substituent. This modification likely provides an optimal fit within the enzyme's binding pocket, maximizing favorable interactions.
-
The following diagram illustrates the general structure-activity relationships observed for this series of compounds.
Caption: Structure-Activity Relationship of N-Acyl-4-Boc-thiomorpholine-2-carboxamides as DPP-IV Inhibitors.
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)
The most promising compounds from the in vitro screening, 4c , 4d , and 4f , were further evaluated in a mouse model of oral glucose tolerance.[6] The OGTT is a crucial preclinical assay to assess the potential of a compound to improve glucose homeostasis in a physiological setting. In this test, the compounds were administered orally to mice prior to a glucose challenge, and blood glucose levels were monitored over time. All three compounds demonstrated a significant reduction in glucose excursion compared to the vehicle control, indicating their potential as orally active antihyperglycemic agents. This in vivo validation is a critical step in the drug discovery process, bridging the gap between in vitro potency and potential therapeutic utility.
Experimental Protocols
In Vitro DPP-IV Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
Gly-Pro-p-nitroanilide (GP-pNA) substrate
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the Tris-HCl buffer, the test compound solution (or DMSO for control), and the human recombinant DPP-IV enzyme.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the GP-pNA substrate.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline formation is proportional to the DPP-IV activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The workflow for the in vitro DPP-IV inhibition assay is depicted below.
Caption: Workflow for the in vitro DPP-IV inhibition assay.
In Vivo Oral Glucose Tolerance Test (OGTT)
The following is a representative protocol for conducting an OGTT in mice.
Materials:
-
Male ICR mice (or other appropriate strain)
-
Test compounds formulated for oral administration
-
Glucose solution (e.g., 2 g/kg)
-
Glucometer and test strips
Procedure:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0 min) from a tail snip.
-
Administer the test compound or vehicle control orally (p.o.).
-
After a set time (e.g., 30 minutes), administer the glucose solution orally.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect of the test compound.
Conclusion and Future Directions
The this compound scaffold has emerged as a promising platform for the development of novel DPP-IV inhibitors. Structure-activity relationship studies have demonstrated that strategic modifications of the N-acyl substituent at the 2-position can lead to potent and orally active compounds. Specifically, the incorporation of bulky, hydrophobic groups, such as cyclohexyl moieties, appears to be crucial for achieving high inhibitory activity.
Future research in this area could explore:
-
Modification of the Thiomorpholine Ring: Introduction of substituents on the carbon atoms of the thiomorpholine ring could further probe the binding site and potentially enhance potency or selectivity.
-
Replacement of the Boc-Protecting Group: While useful for synthesis, the Boc group may not be optimal for a final drug candidate. Exploration of other N-substituents at the 4-position could lead to improved pharmacokinetic properties.
-
Stereochemical Optimization: A detailed investigation into the stereochemistry of the thiomorpholine ring and the N-acyl substituent could lead to the identification of more potent enantiomers.
-
Broader Target Profiling: Promising compounds should be profiled against a panel of other proteases to ensure selectivity and minimize off-target effects.
By leveraging the insights from the comparative analysis presented in this guide, researchers can continue to refine the design of thiomorpholine-based inhibitors and advance the development of new therapeutic agents for the treatment of type 2 diabetes and other metabolic disorders.
References
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH National Library of Medicine. [Link]
-
Design, synthesis and primary activity of thiomorpholine derivatives as DPP-IV inhibitors. LookChem. [Link]
-
An Overview of Recent Dipeptidyl Peptidase-IV Inhibitors: Linking Their Structure and Physico-Chemical Properties with SAR, Pharmacokinetics and Toxicity. ResearchGate. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH National Library of Medicine. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PubMed. [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. NIH National Library of Medicine. [Link]
-
Design, synthesis, and SAR of potent and selective dipeptide-derived inhibitors for dipeptidyl peptidases. PubMed. [Link]
-
The SAR of 4-substituted (6,6-bicyclic) piperidine cathepsin S inhibitors. PubMed. [Link]
-
Discovery and SAR of novel pyrazole-based thioethers as cathepsin S inhibitors: part 1. PubMed. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Synthesis and SAR of Succinamide Peptidomimetic Inhibitors of Cathepsin S. PubMed. [Link]
-
Discovery and SAR of novel pyrazole-based thioethers as cathepsin S inhibitors. Part 2: Modification of P3, P4, and P5 regions. PubMed. [Link]
-
Natural Products as Cathepsin Inhibitors. NIH National Library of Medicine. [Link]
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. [Link]
Sources
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents | MDPI [mdpi.com]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 134676-67-8 [benchchem.com]
- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 6. Design, synthesis and primary activity of thiomorpholine derivatives as DPP-IV inhibitors-Science-Chemical Encyclopedia-lookchem [lookchem.com]
Comparative Guide to Coupling Reagents for 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic Acid
Abstract
The efficient formation of amide bonds is a cornerstone of synthetic chemistry, particularly in the realms of peptide synthesis and drug discovery. The selection of an appropriate coupling reagent is paramount, especially when dealing with sterically hindered or electronically challenging substrates. This guide provides a comprehensive comparison of commonly employed coupling reagents for the acylation of amines with 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid, a heterocyclic amino acid analogue of significant interest in medicinal chemistry. We will delve into the mechanistic nuances of various reagent classes, present comparative experimental data, and provide a detailed protocol for a robust and high-yielding coupling procedure.
Introduction: The Challenge of Coupling Sterically Hindered Amino Acids
This compound presents a unique set of challenges for amide bond formation. The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, coupled with the cyclic nature of the thiomorpholine ring, creates significant steric hindrance around the carboxylic acid moiety. This can impede the approach of the amine nucleophile and slow down the rate of reaction, often leading to incomplete conversions and the formation of side products.[1]
The choice of coupling reagent is therefore critical to overcome these steric barriers and achieve efficient acylation.[2] An ideal coupling reagent for this substrate should:
-
Rapidly activate the carboxylic acid to form a highly reactive intermediate.
-
Minimize the risk of racemization at the chiral center (C2).
-
Be compatible with a wide range of amine nucleophiles.
-
Generate byproducts that are easily removed during workup and purification.
This guide will focus on a comparative analysis of four major classes of coupling reagents: carbodiimides (EDC with HOBt), aminium/uronium salts (HATU and HBTU), and phosphonium salts (PyBOP).
Mechanism of Action: A Closer Look at the Activating Species
The efficacy of a coupling reagent is intrinsically linked to the reactivity of the activated intermediate it generates from the carboxylic acid.[3][4]
Carbodiimides: The Role of Additives
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their cost-effectiveness and water-soluble byproducts.[5] However, the O-acylisourea intermediate formed upon reaction with the carboxylic acid is highly reactive and prone to racemization and other side reactions. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) is crucial to mitigate these issues.[6] HOBt intercepts the O-acylisourea to form a more stable and less reactive HOBt-ester, which then reacts with the amine to form the desired amide with a reduced risk of epimerization.[7]
Aminium/Uronium and Phosphonium Salts: Pre-formed Activated Esters
Reagents like HATU, HBTU, and PyBOP operate on a similar principle of forming active esters, but they incorporate the activating moiety (a derivative of HOBt or HOAt) within their structure.[4][8]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are based on HOBt and generate OBt active esters.[6][9]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) utilizes the more reactive 7-aza-1-hydroxybenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the purine ring in HOAt provides anchimeric assistance during the aminolysis step, accelerating the reaction rate and making HATU generally more efficient than HBTU, especially for hindered couplings.[8][10]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that also generates an OBt active ester. A key advantage of phosphonium salts over their aminium/uronium counterparts is the reduced risk of guanidinylation, a side reaction where the coupling reagent reacts with the amine nucleophile.[4][11]
Comparative Performance Analysis
To provide a clear comparison, the following table summarizes the key performance indicators for each class of coupling reagent when applied to the coupling of sterically hindered carboxylic acids like this compound.
| Coupling Reagent | Activation Speed | Relative Reactivity of Active Ester | Risk of Racemization | Key Advantages | Key Disadvantages |
| EDC/HOBt | Moderate | Moderate | Low to Moderate | Cost-effective, water-soluble byproducts.[5][7] | Slower reaction times, potential for side reactions without HOBt.[6] |
| HBTU | Fast | High | Low | Efficient for routine couplings, good solubility.[6][10] | Can cause guanidinylation of the amine, less reactive than HATU for hindered substrates.[4][7] |
| HATU | Very Fast | Very High | Very Low | Superior for hindered couplings and rapid synthesis, lower risk of epimerization.[7][10] | Higher cost compared to HBTU and EDC/HOBt. |
| PyBOP | Fast | High | Low | No risk of guanidinylation, efficient for hindered couplings.[4][8] | Byproducts can sometimes be challenging to remove. |
For challenging substrates such as this compound, the superior reactivity of HATU often justifies its higher cost, leading to cleaner reactions, higher yields, and reduced purification efforts.[10] The anchimeric assistance provided by the HOAt moiety is particularly beneficial in overcoming the steric hindrance of the substrate.[8]
Experimental Protocol: HATU-Mediated Coupling
This protocol provides a robust and generally applicable method for the coupling of this compound with a primary or secondary amine using HATU.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in a minimal amount of anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq), followed by HATU (1.1 eq).
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIPEA (2.0-3.0 eq) dropwise. The reaction mixture may change color.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Sources
- 1. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. bachem.com [bachem.com]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. people.uniurb.it [people.uniurb.it]
A Comparative Guide to the Biological Targets of Thiomorpholine-Containing Molecules
The thiomorpholine ring, a saturated six-membered heterocycle, is a sulfur-containing analog of morpholine that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its role in increasing lipophilicity and providing a potential site for metabolic oxidation, make it a valuable scaffold in drug design.[4] This guide provides a comprehensive literature review of the diverse biological targets of thiomorpholine-containing molecules, offering a comparative analysis of their performance and detailing key experimental protocols for their evaluation.
This document is intended for researchers, scientists, and drug development professionals seeking to understand the versatility of the thiomorpholine scaffold and its application in targeting a wide array of proteins implicated in human disease.
The Thiomorpholine Scaffold: A Privileged Structure in Drug Discovery
Thiomorpholine and its derivatives have been identified as key components in molecules targeting a multitude of physiological conditions.[1][2] The scaffold's utility spans from kinase inhibitors in oncology to agents targeting enzymes involved in metabolic and infectious diseases.[1][4] The sulfur atom in the thiomorpholine ring, compared to the oxygen in morpholine, can alter a compound's solubility, cell permeability, and metabolic stability, thereby enhancing its drug-like properties.[4][5] This has led to the exploration of thiomorpholine in developing inhibitors for antitubercular, antiprotozoal, and antimalarial applications, as well as for managing conditions like type 2 diabetes mellitus and hyperlipidemia.[1][3]
Major Biological Target Classes
The versatility of the thiomorpholine scaffold is evident in the broad range of biological targets its derivatives have been shown to modulate. This section will delve into the most prominent target classes, with a particular focus on protein kinases, which represent a major area of investigation for these compounds.
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Thiomorpholine is a recurring motif in a significant number of potent and selective kinase inhibitors.
2.1.1. PI3K/mTOR Pathway Inhibitors
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival.[6][7] Its frequent activation in various cancers has made it a focal point for the development of targeted therapies.[7] Several thiomorpholine-containing molecules have demonstrated potent inhibitory activity against key kinases in this pathway.
Notably, some compounds have been developed as dual PI3K/mTOR inhibitors, which can offer a more comprehensive blockade of the pathway and potentially overcome resistance mechanisms.[6][7] The structural similarity between the ATP-binding sites of PI3K and mTOR allows for the design of such dual inhibitors.[7]
Below is a comparative table of representative thiomorpholine-containing inhibitors targeting the PI3K/mTOR pathway.
| Compound | Target(s) | IC50 Values | Key Structural Features | Reference(s) |
| Pictilisib (GDC-0941) Analog | Class I PI3K, mTOR | mTOR: ~8-fold improvement over GDC-0941 | Dimorpholine substituted thienopyrimidine | [6] |
| Thiazolo[3,2-a]pyrimidin-5-ones | PI3Kα, mTOR | PI3Kα: 120 µM, 151 µM (for compounds 37a, 38b) | Thiazolopyrimidinone core with thiomorpholine substituent | [1][2] |
| TGX-115 Analog | p110β, p110δ | p110β: 0.13 µM, p110δ: 0.63 µM | Arylmorpholine scaffold | [8][9] |
Causality in Design: The inclusion of the thiomorpholine moiety in these inhibitors is not arbitrary. For instance, in the development of PI3K/mTOR dual inhibitors, the morpholine group of existing inhibitors like ZSTK474 has been systematically replaced with functionalized thiomorpholines to explore structure-activity relationships and improve isoform selectivity.[10] The thiomorpholine can form crucial interactions within the ATP-binding pocket and influence the overall conformation of the inhibitor, leading to enhanced potency and selectivity.
Featured Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a robust method for determining the inhibitory constant (Ki) of a test compound against a specific kinase. It is a self-validating system when appropriate controls are included.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP-binding site. When the tracer is bound, FRET occurs between the Eu-antibody and the Alexa Fluor-tracer. A test compound that binds to the ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10X stock of the kinase in the appropriate kinase buffer.
-
Prepare a 10X stock of the Eu-labeled antibody in the kinase buffer.
-
Prepare a 10X stock of the Alexa Fluor-labeled tracer in the kinase buffer.
-
Prepare a serial dilution of the test compound (thiomorpholine derivative) in DMSO, followed by a further dilution in the kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 2 µL of the test compound solution.
-
Add 2 µL of the kinase/antibody mixture.
-
Add 2 µL of the tracer solution.
-
For controls, use wells with:
-
Negative Control (0% inhibition): Kinase, antibody, tracer, and buffer with DMSO (no compound).
-
Positive Control (100% inhibition): Kinase, antibody, tracer, and a known potent inhibitor.
-
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation, which requires the Kd of the tracer.
-
Visualization of the PI3K/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K and mTOR in cell signaling and highlights the points of intervention for thiomorpholine-containing inhibitors.
Caption: PI3K/mTOR pathway and points of inhibition.
2.1.2. Other Kinase Targets
Beyond the PI3K/mTOR pathway, thiomorpholine-containing molecules have been investigated as inhibitors of other kinases. For example, 3-(1,3-thiazol-2-yl)thiomorpholine has shown promise as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.[5]
The utility of the thiomorpholine scaffold extends to a variety of other enzyme targets.
-
Squalene Synthase: Some thiomorpholine derivatives have been designed to inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis, demonstrating potential as antiatherogenic agents.[1]
-
Dipeptidyl Peptidase IV (DPP-IV): This enzyme is a target for the treatment of type 2 diabetes, and thiomorpholine-containing molecules have been explored as DPP-IV inhibitors.[1][3]
-
Urease and Acetylcholinesterase: Certain thiomorpholine derivatives have exhibited inhibitory activity against urease and acetylcholinesterase, suggesting their potential in treating infections and neurological disorders, respectively.[1]
A broad range of other biological activities have been reported for thiomorpholine-containing compounds, including:
-
Antitubercular and Antimycobacterial Activity: The scaffold has been incorporated into molecules with activity against Mycobacterium tuberculosis and Mycobacterium smegmatis.[1][3]
-
Antioxidant and Hypolipidemic Activity: A series of thiomorpholine derivatives have been shown to inhibit lipid peroxidation and reduce levels of triglycerides and cholesterol.[1][11]
-
Anticancer Activity: Beyond kinase inhibition, some thiomorpholine derivatives have displayed growth inhibitory effects against various cancer cell lines, such as renal and colon cancer cells.[1]
Structure-Activity Relationships (SAR) and Future Directions
The accumulated data on thiomorpholine-containing molecules allow for the deduction of preliminary structure-activity relationships. The nature and position of substituents on the thiomorpholine ring and the core scaffold to which it is attached are critical determinants of biological activity and target selectivity.
Future research in this area will likely focus on:
-
Expanding the Target Space: Exploring the potential of thiomorpholine derivatives against novel biological targets.
-
Improving Selectivity: Fine-tuning the structure of these molecules to achieve higher selectivity for specific enzyme isoforms or receptor subtypes, thereby reducing off-target effects.
-
Optimizing Pharmacokinetic Properties: Further modifying the thiomorpholine scaffold to enhance drug-like properties such as oral bioavailability and metabolic stability.
Conclusion
The thiomorpholine scaffold is a versatile and privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities against numerous important targets. The continued exploration of this scaffold holds significant promise for the discovery and development of novel therapeutics for a range of human diseases. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this exciting field.
References
- BenchChem. (n.d.). 3-(1,3-thiazol-2-yl)thiomorpholine as a Kinase Inhibitor - Application Notes and Protocols.
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
- MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
- ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
- Journal of Chemical Reviews. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- ResearchGate. (n.d.). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor | Request PDF.
- Sigma-Aldrich. (n.d.). Thiomorpholine 98 123-90-0.
- National Center for Biotechnology Information. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.
- PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.
- ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples....
- PubMed. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors.
- PubMed. (n.d.). Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold.
- Otava Chemicals. (n.d.). Inhibitor of PI3 kinase.
- National Center for Biotechnology Information. (n.d.). Thiomorpholine | C4H9NS | CID 67164 - PubChem.
- ACS Publications. (n.d.). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein | Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). 3-Methylmorpholine containing pre-clinical kinase inhibitors.
- National Center for Biotechnology Information. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
- PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF.
- Sigma-Aldrich. (n.d.). Thiomorpholine 98 123-90-0.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitor of PI3 kinase [otavachemicals.com]
- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic Acid
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid (CAS No. 134676-67-8). As a valued partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Core Principles: Hazard Identification and Risk Assessment
This compound is a heterocyclic building block used in medicinal chemistry and organic synthesis.[1] While not classified as acutely toxic, it presents specific hazards that mandate careful handling and disposal. Understanding these hazards is the foundation of a safe disposal plan.
The compound is classified with the following hazards:
The primary risk associated with improper disposal is the potential for human exposure and environmental contamination. The acidic nature of the carboxylic acid moiety and the presence of a sulfur atom and an acid-labile Boc protecting group necessitate a disposal pathway that avoids uncontrolled reactions and environmental release.[1][3] Therefore, this compound must be treated as a regulated hazardous chemical waste.[2][4] Under no circumstances should this chemical be disposed of down the drain or in standard refuse. [5]
Pre-Disposal Operations: Safe Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling during routine laboratory use. Adherence to proper PPE and engineering controls minimizes exposure risk for personnel generating the waste.
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][6]
-
Avoid all direct personal contact.[7]
-
Keep containers tightly closed when not in use.[8]
-
Wash hands thoroughly after handling, even if gloves were worn.[5]
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield meeting OSHA 29 CFR 1910.133 or EN 166 standards.[5] | Protects against splashes and dust, preventing serious eye irritation.[2] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber). | Prevents skin contact and subsequent irritation.[9] |
| Body Protection | Standard laboratory coat. An apron may be used for additional protection during bulk handling.[5] | Minimizes contamination of personal clothing. |
| Respiratory | Not typically required with adequate fume hood ventilation. Use a NIOSH/MSHA-approved respirator if dust is generated outside a hood.[5] | Prevents respiratory tract irritation.[10] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a systematic process to ensure regulatory compliance and safety. This involves segregating the waste, using appropriate containers, and coordinating with your institution's environmental health and safety office.
Step 1: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Designate as Hazardous Waste: All waste containing this compound, including pure excess material, contaminated labware (pipette tips, wipes), and solutions, must be treated as hazardous chemical waste.[4]
-
Avoid Co-mingling: Do not mix this waste stream with incompatible chemicals. Specifically:
-
Strong Acids (e.g., Trifluoroacetic Acid, HCl): Mixing with strong acids can catalyze the cleavage of the tert-butoxycarbonyl (BOC) protecting group, leading to the evolution of carbon dioxide and isobutylene gas.[3][11] This can pressurize the waste container, creating a rupture hazard.
-
Strong Oxidizing Agents: The thiomorpholine ring's sulfur atom can be oxidized.[1] Mixing with strong oxidizers could lead to an exothermic and potentially violent reaction.
-
Bases: While the compound has a carboxylic acid, do not attempt to neutralize it for drain disposal. This practice is reserved for very simple, low-hazard acids and is not appropriate for this molecule's complex structure.[5]
-
Step 2: Container Selection and Labeling
The integrity of the disposal process relies heavily on the correct containment and identification of the waste.
-
Container Choice: Use a chemically compatible container, preferably made of high-density polyethylene (HDPE). The original product container can be used if it is in good condition.[8] Ensure the container has a secure, tightly-fitting screw cap.[8]
-
Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added.[8] The label must include:
-
The words "HAZARDOUS WASTE ".[8]
-
The full chemical name: "This compound ". Avoid using abbreviations or formulas.
-
An accurate list of all other constituents and their approximate percentages if it is a mixed waste stream.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Federal and state regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), govern the on-site storage of hazardous waste.[12][13]
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[4][12]
-
Storage Conditions: Keep the container closed at all times except when adding waste.[8] Store it in a secondary containment bin to mitigate potential leaks or spills.
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact EHS: Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup.[5]
-
Licensed Disposal Vendor: The EHS office will arrange for the transport and ultimate disposal of the waste by a licensed hazardous waste management company.[14] Disposal will likely be through high-temperature incineration, which can produce toxic fumes of carbon, nitrogen, and sulfur oxides, requiring specialized facilities.[15][16][17]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Sources
- 1. This compound|CAS 134676-67-8 [benchchem.com]
- 2. fishersci.de [fishersci.de]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. aksci.com [aksci.com]
- 10. aaronchem.com [aaronchem.com]
- 11. Tert-Butyloxycarbonyl Protecting Group [fr.bzchemicals.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. fishersci.com [fishersci.com]
- 16. chemical.kao.com [chemical.kao.com]
- 17. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid
Scope: This document provides a comprehensive, technically grounded guide to the selection and use of Personal Protective Equipment (PPE) for the safe handling of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid (CAS 134676-67-8). The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each safety measure to ensure both personal safety and experimental integrity.
Immediate Hazard Assessment and Core Directive
This compound is a heterocyclic building block used in medicinal chemistry and organic synthesis.[1] While invaluable, its handling necessitates a clear understanding of its potential hazards. The primary risks are associated with its irritant properties. All handling procedures must be predicated on the GHS/CLP classifications for this compound.
| Hazard Classification | GHS Hazard Statement | Nature of Risk |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can lead to redness, inflammation, or dermatitis.[1][2] |
| Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation | Contact with eyes can cause significant, potentially damaging, irritation.[1][2][3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | As a solid, airborne dust or powder can irritate the respiratory tract upon inhalation.[1][2] |
Core Directive: All handling of this compound must occur within a certified chemical fume hood to contain airborne particles.[1][4] The PPE recommendations below are designed to supplement, not replace, this primary engineering control.
PPE Selection Logic: A Risk-Based Approach
The selection of appropriate PPE is not a checklist but a direct response to the specific physical and chemical properties of the substance. The following diagram illustrates the decision-making workflow, from hazard identification to the deployment of protective barriers.
Caption: PPE selection workflow for the topic chemical.
Essential Personal Protective Equipment: The "What" and "Why"
Respiratory Protection
-
What: A NIOSH-approved N95 (US) or P1/FFP1 (EU) particulate respirator is the minimum requirement for weighing and transferring small quantities.[4] For higher-level protection or in situations with significant dust generation, a respirator with OV/AG/P99 (US) or ABE1P3D (EU EN 143) cartridges should be used.[4]
-
Why: The primary inhalation risk stems from the compound's solid, often dusty, form.[5] The H335 classification ("May cause respiratory irritation") confirms that airborne particles can irritate the nose, throat, and lungs.[1][2] A particulate respirator physically blocks these particles from being inhaled. The use of a chemical fume hood is the primary defense, with the respirator serving as a crucial secondary barrier, especially during active handling.[4]
Eye and Face Protection
-
What: Chemical safety goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[4][6] When handling larger quantities (>50g) or when there is an increased risk of splashing (e.g., during dissolution in solvents), a full-face shield should be worn in addition to safety goggles.[4][7]
-
Why: The H319 classification ("Causes serious eye irritation") indicates a significant risk of injury from direct contact.[1][2] Standard safety glasses do not provide a complete seal around the eyes and are insufficient. Chemical goggles are required to protect against airborne dust and accidental splashes.[8]
Hand Protection
-
What: Standard laboratory nitrile gloves are required. Ensure they comply with the EN 374 standard for chemical protection.[4] Always double-check gloves for any signs of degradation or punctures before use.
-
Why: The H315 classification ("Causes skin irritation") makes hand protection non-negotiable.[1][2] Nitrile provides an effective barrier against incidental contact with the solid compound. It is critical to remove and replace gloves immediately if contamination is suspected to prevent the transfer of the chemical to other surfaces or personal items.
Body Protection
-
What: A full-length, long-sleeved laboratory coat is required.[3][4]
-
Why: A lab coat protects against contamination of personal clothing and skin from spills or airborne dust. It serves as a removable barrier that can be quickly taken off in the event of a significant spill, containing the contamination.
Operational Plans: Step-by-Step Protocols
Protocol: Donning PPE
This sequence is designed to create a protective barrier in a logical order, minimizing the risk of contamination during the process.
-
Verify Engineering Controls: Confirm the chemical fume hood is on and operating correctly.
-
Body Protection: Put on the laboratory coat and fasten all buttons.
-
Respiratory Protection: Put on your N95 respirator, ensuring a tight seal around the nose and mouth. Perform a user seal check.
-
Eye Protection: Put on your chemical safety goggles.
-
Hand Protection: Put on your nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Protocol: Safe Handling (Weighing and Transfer)
-
Preparation: Perform all operations within the sash of a certified chemical fume hood.[1] Place a weigh boat on an analytical balance inside the hood.
-
Transfer: Carefully open the stock container. Using a clean spatula, transfer the required amount of the solid acid to the weigh boat. Avoid any actions that could generate dust, such as dropping the solid from a height.[5]
-
Closure: Securely close the stock container immediately after use.
-
Dissolution (if required): If dissolving, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the chance of dust becoming airborne.
-
Cleanup: Decontaminate the spatula and work surface. Dispose of the weigh boat in the designated solid chemical waste container.
Protocol: Doffing PPE and Disposal
This sequence is critical for preventing cross-contamination and is performed in the reverse order of donning, moving from most to least contaminated.
Caption: The correct sequence for removing PPE.
-
Gloves: Remove gloves first as they are the most likely to be contaminated. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and remove it. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Hang it in its designated location or place it in the appropriate laundry receptacle.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Respiratory Protection: Remove the respirator by pulling the straps over your head. Do not touch the front of the mask.
-
Hygiene: Wash your hands and any exposed skin thoroughly with soap and water.[3][4]
Emergency Procedures and Disposal
| Exposure Route | Immediate First Aid Response |
| Skin Contact | Immediately remove contaminated clothing.[9] Flush the affected skin with copious amounts of running water and soap for at least 15 minutes.[2][7] Seek medical attention if irritation develops or persists.[9] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.[9] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4][9] If breathing is difficult or stops, provide artificial respiration.[9] Seek medical attention if respiratory distress continues.[4] |
| Spill | Evacuate unprotected personnel. Wearing full PPE, cover the spill with an inert absorbent material.[10] Carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for hazardous waste disposal.[5][11] |
Waste Disposal: All waste materials, including contaminated gloves, weigh boats, and excess chemical, must be treated as hazardous waste.[11] Dispose of contents and containers in an approved waste disposal plant in accordance with all local, regional, and national regulations.[10] Do not discharge into sewers or waterways.[10][11]
References
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
What PPE Should You Wear When Handling Acid? (2025, January 7). LeelineWork. Retrieved from [Link]
-
4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid Safety Data Sheet. (2023, September 5). Fisher Scientific. Retrieved from [Link]
Sources
- 1. This compound|CAS 134676-67-8 [benchchem.com]
- 2. fishersci.de [fishersci.de]
- 3. tcichemicals.com [tcichemicals.com]
- 4. keyorganics.net [keyorganics.net]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. aaronchem.com [aaronchem.com]
- 8. leelinework.com [leelinework.com]
- 9. aksci.com [aksci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
